Iptacopan hydrochloride
Description
Properties
IUPAC Name |
4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4.ClH/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3;/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29);1H/t19-,22-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZXOFFLNHXEJE-CQERKEQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646321-63-2 | |
| Record name | Iptacopan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1646321632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IPTACOPAN HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9HY4W0ZW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Factor B Inhibition in C3 Glomerulopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C3 glomerulopathy (C3G) is a rare and debilitating kidney disease driven by dysregulation of the alternative pathway (AP) of the complement system. Uncontrolled activation of this pathway leads to the deposition of C3 complement fragments in the glomeruli, causing inflammation and progressive kidney damage. Factor B is a critical serine protease that plays a central role in the amplification of the AP. Consequently, inhibiting Factor B has emerged as a highly promising therapeutic strategy for C3G. This technical guide provides an in-depth overview of the role of Factor B inhibition in C3G, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the underlying biological pathways.
Introduction to C3 Glomerulopathy and the Alternative Pathway
C3 glomerulopathy is characterized by the dominant deposition of C3 in the glomeruli, with little to no immunoglobulin presence.[1][2] The disease encompasses two main subtypes, dense deposit disease (DDD) and C3 glomerulonephritis (C3GN), which are distinguished by the location and appearance of the C3 deposits on electron microscopy.[1][2]
The pathogenesis of C3G is rooted in the overactivation of the alternative complement pathway.[3][4] The AP is a crucial component of the innate immune system that, under normal conditions, provides a rapid defense against pathogens. However, in C3G, genetic mutations or autoantibodies that impair regulatory proteins lead to its chronic and uncontrolled activation.[4]
The alternative pathway is initiated by the spontaneous hydrolysis of C3 to C3(H2O).[5] This allows for the binding of Factor B, which is then cleaved by Factor D to form the initial C3 convertase, C3(H2O)Bb.[5] This convertase cleaves more C3 into C3a (an anaphylatoxin) and C3b. C3b can then bind to surfaces and interact with Factor B to form more C3bBb, the active C3 convertase of the AP. This creates a powerful amplification loop that is central to the pathology of C3G.[6]
Factor B: The Linchpin of the Alternative Pathway Amplification Loop
Factor B is a serine protease and a key component of the AP.[7] It is essential for the formation and catalytic activity of the AP C3 and C5 convertases.[6] By binding to C3b and being subsequently cleaved by Factor D, it forms the C3bBb complex, the C3 convertase that drives the amplification of the complement cascade.[8] Given its central and non-redundant role, Factor B is an attractive therapeutic target for diseases driven by AP overactivation.[6] Inhibiting Factor B effectively blocks the amplification loop and subsequent downstream inflammatory events.[6][9]
Therapeutic Rationale for Factor B Inhibition in C3G
Targeting Factor B offers a specific and upstream approach to controlling the dysregulated AP in C3G. Unlike broader immunosuppressants, Factor B inhibitors directly address the underlying disease mechanism.[3] By preventing the formation of the C3 convertase, these inhibitors can halt the excessive cleavage of C3, thereby reducing the deposition of C3 fragments in the glomeruli and mitigating inflammation and kidney damage.[6][10]
Signaling Pathway of the Alternative Complement Pathway and Factor B Inhibition
Caption: Alternative complement pathway and the point of intervention for Factor B inhibitors.
Iptacopan (B608621) (LNP023): A First-in-Class Oral Factor B Inhibitor
Iptacopan (LNP023) is a first-in-class, oral, small-molecule inhibitor of Factor B.[11] It selectively and reversibly binds to Factor B, preventing its interaction with C3b and thereby blocking the formation of the C3 convertase.[12] This mechanism of action effectively halts the amplification loop of the alternative pathway.[10]
Clinical Trial Data for Iptacopan in C3G
Clinical trials of iptacopan in patients with C3G have demonstrated significant and clinically meaningful reductions in proteinuria and stabilization of renal function.[13][14]
| Clinical Trial Phase | Key Efficacy Endpoints | Results | Reference |
| Phase II (NCT03832114) | Reduction in proteinuria (UPCR) at 12 weeks in native C3G patients. | 49% reduction.[13] | [13] |
| Change in C3 deposit score in kidney transplant patients with recurrent C3G. | Significant reduction (p=0.0313).[11] | [11] | |
| Stabilization of renal function (eGFR). | eGFR remained stable during treatment.[13][15] | [13][15] | |
| Phase III (APPEAR-C3G, NCT04817618) | Reduction in proteinuria at 6 months compared to placebo. | Statistically significant and clinically meaningful reduction.[14] | [14] |
Preclinical Evidence
Preclinical studies in mouse models of C3G have provided a strong rationale for targeting Factor B. In mice with a heterozygous deficiency of Factor H (Cfh+/-), which mimics aspects of human C3G, siRNA-mediated silencing of liver Factor B expression normalized circulating C3 levels, reduced glomerular C3 deposits, and limited mesangial electron-dense deposits.[7] These animal models have been crucial in demonstrating that uncontrolled AP activation drives the pathogenesis of C3G and that inhibiting key components of this pathway can ameliorate the disease.[16]
Experimental Protocols
Assessment of Alternative Pathway Activity
1. Hemolytic Assays (AH50): This is a classic method to assess the functional integrity of the AP.[8]
-
Principle: Patient serum is incubated with rabbit erythrocytes, which are not protected by human complement regulatory proteins and are therefore susceptible to lysis by the AP. The amount of hemolysis is proportional to the activity of the AP.
-
Methodology:
-
Serial dilutions of patient serum are prepared in a buffer that chelates calcium to block the classical and lectin pathways (e.g., GVB-Mg-EGTA).
-
Rabbit erythrocytes are added to each dilution.
-
The mixture is incubated at 37°C to allow for complement activation and cell lysis.
-
The reaction is stopped, and intact erythrocytes are pelleted by centrifugation.
-
The amount of hemoglobin released into the supernatant, a measure of lysis, is quantified spectrophotometrically at 415 nm.
-
The AH50 value is the reciprocal of the serum dilution that causes 50% hemolysis.
-
2. ELISA-Based Assays: These assays provide a more specific and quantitative measure of AP activation.[17][18]
-
Principle: Microtiter plates are coated with an activator of the AP (e.g., lipopolysaccharide). Patient serum is added, and the formation of the membrane attack complex (MAC) is detected using an antibody against a neoepitope on C9.[18]
-
Methodology:
-
ELISA plates are coated with LPS and blocked.
-
Patient serum, diluted in a specific buffer to prevent interference from other pathways, is added to the wells.[18]
-
After incubation, the plates are washed, and a primary antibody specific for a neoantigen on the C5b-9 complex is added.
-
A secondary, enzyme-conjugated antibody is then added.
-
A substrate is added, and the resulting color change is measured spectrophotometrically. The optical density is proportional to the AP activity.
-
Measurement of C3 Deposition in Renal Biopsies
1. Immunofluorescence (IF) Microscopy: This is the standard method for diagnosing C3G and assessing the extent of C3 deposition.
-
Principle: A fluorescently labeled antibody against C3 is used to visualize C3 deposits in frozen sections of a kidney biopsy.
-
Methodology:
-
A fresh kidney biopsy specimen is snap-frozen.
-
Thin sections (e.g., 4 µm) are cut using a cryostat.
-
The sections are incubated with a fluorescein (B123965) isothiocyanate (FITC)-labeled anti-human C3c antibody.[19]
-
After washing, the sections are mounted and examined under a fluorescence microscope.
-
The intensity and pattern of C3 staining are graded (e.g., from 0 to 4+). In C3G, there is dominant C3 staining (at least two orders of magnitude greater than any immunoglobulin).[1]
-
2. Electron Microscopy (EM): EM is essential for distinguishing between DDD and C3GN and for characterizing the ultrastructural location of the deposits.[1]
-
Principle: The high resolution of the electron microscope allows for the visualization of electron-dense deposits within the different structures of the glomerulus.
-
Methodology:
-
Small pieces of the renal biopsy are fixed in glutaraldehyde.
-
The tissue is post-fixed in osmium tetroxide, dehydrated, and embedded in resin.
-
Ultrathin sections are cut and stained with uranyl acetate (B1210297) and lead citrate.
-
The sections are examined with a transmission electron microscope to identify the location (e.g., mesangial, subendothelial, intramembranous) and density of the deposits.[20]
-
Experimental Workflow for Evaluating a Factor B Inhibitor
Caption: A typical workflow for the development of a Factor B inhibitor for C3G.
Conclusion
The dysregulation of the alternative complement pathway is the central driver of C3 glomerulopathy. Factor B, as a critical component of the AP amplification loop, represents a highly rational and effective therapeutic target. The development of oral Factor B inhibitors, such as iptacopan, has ushered in a new era of targeted therapy for C3G. Clinical data have demonstrated that this approach can significantly reduce proteinuria, a key marker of kidney damage, and stabilize renal function, offering much-needed hope for patients with this progressive disease. Continued research and development in this area are crucial for further refining treatment strategies and improving long-term outcomes for individuals with C3G.
References
- 1. C3 glomerulopathy — understanding a rare complement-driven renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C3 glomerulopathy: consensus report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. Frontiers | Factor B and C4b2a Autoantibodies in C3 Glomerulopathy [frontiersin.org]
- 5. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]
- 6. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 7. Liver factor B silencing to cure C3 glomerulopathy: Evidence from a mouse model of complement dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novartis iptacopan meets primary endpoints in Phase II study in rare kidney disease C3 glomerulopathy (C3G) [prnewswire.com]
- 12. Research Portal [iro.uiowa.edu]
- 13. Novartis’ iptacopan reduces proteinuria in rare renal disease trial [clinicaltrialsarena.com]
- 14. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 15. Efficacy and Safety of Iptacopan in Patients With C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C3 Glomerulopathy – Complement-Driven Kidney Disease – Creative Biolabs Complement Therapeutics Blog [creative-biolabs.com]
- 17. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 18. hycultbiotech.com [hycultbiotech.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Kidney Biopsy of the Month: C3 Glomerulonephritis - Renal Fellow Network [renalfellow.org]
In-Depth Technical Guide: Iptacopan (LNP023) Binding Affinity to Human Factor B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Iptacopan (LNP023) to human Factor B. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathway and experimental workflows.
Core Data Summary: Binding Affinity of Iptacopan to Human Factor B
Iptacopan is a potent and selective inhibitor of human Factor B, a key serine protease in the alternative complement pathway.[1] Its high-affinity binding disrupts the formation of the C3 convertase, a critical step in the amplification of the complement cascade.[1] The binding affinity of Iptacopan has been characterized using various biochemical and biophysical methods, with key quantitative data summarized in the table below.
| Parameter | Value | Method | Source |
| Kd | 7.9 nM (± 1.9 nM) | Surface Plasmon Resonance (SPR) | Schubart et al., 2019[2][3]; MedchemExpress[4] |
| IC50 | 10 nM | Factor B enzymatic assay | MedchemExpress[4] |
| IC50 | 12 nM | Factor B enzymatic assay | |
| IC50 | 130 nM | AP-induced MAC formation (50% human serum) | |
| IC50 | 400 nM | Hemolysis of PNH erythrocytes | Schubart et al., 2019[5] |
Signaling Pathway and Mechanism of Action
The alternative complement pathway is a crucial component of the innate immune system. It is initiated by the spontaneous hydrolysis of C3 to C3(H2O), which then binds to Factor B. This complex is subsequently cleaved by Factor D to form the fluid-phase C3 convertase, C3(H2O)Bb. This convertase cleaves more C3 into C3a and C3b. C3b can covalently attach to surfaces and bind to Factor B, which is then cleaved by Factor D to form the surface-bound C3 convertase, C3bBb. This convertase is the central amplification enzyme of the alternative pathway, leading to further C3 cleavage and the downstream formation of the membrane attack complex (MAC), which lyses pathogens and cells.
Iptacopan exerts its inhibitory effect by binding with high affinity to the serine protease domain of Factor B.[1] This binding prevents the cleavage of Factor B by Factor D, thereby blocking the formation of the active C3 convertase (C3bBb).[1] Consequently, the amplification loop of the alternative pathway is suppressed.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in determining the binding affinity of Iptacopan to human Factor B.
Surface Plasmon Resonance (SPR) for Kd Determination
This protocol outlines the general procedure for determining the dissociation constant (Kd) of Iptacopan for Factor B using SPR. Specific parameters may vary based on the instrument and sensor chip used.
Objective: To measure the binding kinetics and affinity of Iptacopan to immobilized human Factor B.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Human Factor B (ligand)
-
Iptacopan (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Activation reagents (e.g., EDC/NHS)
-
Blocking agent (e.g., ethanolamine-HCl)
Protocol:
-
Sensor Chip Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
-
Ligand Immobilization:
-
Dilute human Factor B in the immobilization buffer to a concentration of 10-50 µg/mL.
-
Inject the Factor B solution over the activated sensor surface until the desired immobilization level is reached (typically 2000-3000 Response Units).
-
Inject the blocking agent to deactivate any remaining active esters.
-
-
Analyte Binding:
-
Prepare a series of dilutions of Iptacopan in running buffer (e.g., 0.1 nM to 100 nM).
-
Inject each concentration of Iptacopan over the immobilized Factor B surface for a defined association time, followed by a dissociation phase with running buffer.
-
A blank injection of running buffer should be used for double referencing.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Hemolysis Assay for IC50 Determination
This functional assay measures the ability of Iptacopan to inhibit the alternative pathway-mediated lysis of red blood cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Iptacopan in a functional alternative pathway assay.
Materials:
-
Rabbit red blood cells (rRBCs)
-
Normal human serum (NHS) as a source of complement
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA)
-
Iptacopan
-
Spectrophotometer
Protocol:
-
Preparation of rRBCs:
-
Wash rRBCs with GVB-Mg-EGTA until the supernatant is clear.
-
Resuspend the rRBCs to a final concentration of 2 x 10^8 cells/mL.
-
-
Assay Setup:
-
Prepare a serial dilution of Iptacopan in GVB-Mg-EGTA.
-
In a 96-well plate, add the diluted Iptacopan, NHS (typically at a final concentration of 10-20%), and the rRBC suspension.
-
Include control wells for 0% lysis (rRBCs in buffer) and 100% lysis (rRBCs in water).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact rRBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 412-415 nm to quantify the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each Iptacopan concentration relative to the 0% and 100% lysis controls.
-
Plot the percentage of hemolysis against the log of the Iptacopan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the binding affinity of a small molecule inhibitor to its protein target.
References
Structural Analysis of the Iptacopan Hydrochloride Binding Pocket: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptacopan (B608621) (LNP023) is a first-in-class, orally bioavailable, small molecule inhibitor of complement Factor B, a key serine protease in the alternative complement pathway.[1][2] By directly binding to Factor B, Iptacopan potently and selectively blocks the amplification of the complement cascade, a crucial driver of the pathophysiology of several complement-mediated diseases.[2][3] This technical guide provides an in-depth structural analysis of the Iptacopan hydrochloride binding pocket within human Factor B, based on the crystal structure deposited in the Protein Data Bank (PDB). It details the key molecular interactions, presents quantitative binding data, and outlines the experimental methodologies employed for structure determination and binding affinity assessment. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of complement biology and the development of novel therapeutics targeting this pathway.
Introduction to Iptacopan and the Alternative Complement Pathway
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. It can be activated through three distinct pathways: the classical, lectin, and alternative pathways. The alternative pathway (AP) is unique in that it is continuously active at a low level, a process known as "tick-over," allowing for rapid surveillance and response to threats. However, dysregulation of the AP can lead to excessive complement activation and subsequent damage to host tissues, contributing to the pathogenesis of a range of diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy.
Factor B is a central zymogen in the AP. Upon binding to C3b, it is cleaved by Factor D to form the active serine protease Bb. The resulting C3bBb complex is the AP C3 convertase, which proteolytically cleaves C3 into C3a and C3b, initiating a powerful amplification loop. Iptacopan exerts its therapeutic effect by binding to the serine protease domain of Factor B, preventing its cleavage and the subsequent formation of the C3 convertase.
Structural Overview of the Iptacopan-Factor B Complex
The crystal structure of the human Factor B protease domain in complex with Iptacopan has been solved at a resolution of 1.70 Å and is available in the Protein Data Bank under the accession code 6RAV .[4] This high-resolution structure provides a detailed atomic-level view of the binding interface and the molecular interactions that govern the potent and selective inhibition of Factor B by Iptacopan.
Iptacopan binds within the active site of the Factor B serine protease domain, occupying the S1 and S3 specificity pockets. The binding mode reveals a combination of hydrogen bonds and hydrophobic interactions that anchor the inhibitor firmly in the active site.
Key Interacting Residues and Binding Interactions
A detailed analysis of the 6RAV crystal structure reveals several key interactions between Iptacopan and the Factor B binding pocket. These interactions are crucial for the high-affinity binding of the inhibitor.
| Iptacopan Moiety | Factor B Residue | Interaction Type |
| Indole (B1671886) ring | Occupies the S1 specificity pocket | |
| Piperidine (B6355638) core | Occupies the S3 specificity pocket | |
| Amine of piperidine | Gly216 | Hydrogen Bond |
| Ethoxy group | Thr190 | Hydrogen Bond |
Table 1: Summary of Key Molecular Interactions between Iptacopan and Factor B.
The indole moiety of Iptacopan is a key structural feature that fits snugly into the hydrophobic S1 pocket of Factor B.[5] This interaction is a major contributor to the binding affinity. Furthermore, the piperidine core of the molecule extends into the S3 pocket.[5]
Of particular importance are the hydrogen bonds formed between Iptacopan and the backbone of the protein. A critical hydrogen bond is observed between the nitrogen atom of the piperidine ring of Iptacopan and the backbone carbonyl oxygen of Glycine 216 .[5] An additional hydrogen bond is formed between the ethoxy group of Iptacopan and the side chain of Threonine 190 .[5] These specific hydrogen bonds provide directional interactions that contribute significantly to the precise orientation and stabilization of the inhibitor within the binding site.
Quantitative Binding Data
The potency of Iptacopan as a Factor B inhibitor has been characterized by various in vitro assays. The following table summarizes the key quantitative data for the binding of Iptacopan to Factor B.
| Parameter | Value | Assay Type |
| IC50 | 10 nM | Enzyme Inhibition Assay |
| Kd | 7.9 nM | Not Specified |
Table 2: Quantitative Binding Affinity of Iptacopan for Factor B.
The low nanomolar IC50 and Kd values demonstrate the high-affinity binding of Iptacopan to its target, Factor B.[3] This potent inhibition at the molecular level translates to effective blockade of the alternative complement pathway in cellular and in vivo models.
Experimental Protocols
X-ray Crystallography for Structure Determination (PDB: 6RAV)
The determination of the crystal structure of the Iptacopan-Factor B complex involved the following general steps:
-
Protein Expression and Purification: The protease domain of human Factor B was expressed, likely in a recombinant system (e.g., E. coli or insect cells), and purified to homogeneity using standard chromatographic techniques.
-
Crystallization: The purified Factor B protein was co-crystallized with Iptacopan. This involves mixing the protein and the inhibitor and screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to identify conditions that yield diffraction-quality crystals.
-
X-ray Diffraction Data Collection: A single, high-quality crystal was selected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern was recorded on a detector. For PDB entry 6RAV, the data were collected to a resolution of 1.70 Å.[4]
-
Structure Solution and Refinement: The phases of the diffracted X-rays were determined, and an initial electron density map was calculated. A model of the protein-ligand complex was built into this map and refined against the experimental data to yield the final, high-resolution structure.
Binding Affinity Assays
The IC50 value for Iptacopan was likely determined using an in vitro enzyme inhibition assay. A typical protocol would involve:
-
Reagents: Purified active Factor B (or its catalytic domain, Bb), a specific substrate for Factor B that produces a detectable signal (e.g., colorimetric or fluorescent), and varying concentrations of Iptacopan.
-
Assay Procedure:
-
Factor B is incubated with a range of Iptacopan concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the signal generated from substrate cleavage.
-
-
Data Analysis: The rate of the enzymatic reaction is plotted against the concentration of Iptacopan. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined from this dose-response curve.
Signaling Pathway
Conclusion
The high-resolution crystal structure of Iptacopan in complex with Factor B provides invaluable insights into its mechanism of action. The specific hydrogen bonding and hydrophobic interactions within the S1 and S3 pockets of the active site explain the potent and selective inhibition of this key enzyme in the alternative complement pathway. This detailed structural and quantitative understanding is instrumental for the rational design of next-generation complement inhibitors and for advancing our knowledge of the molecular basis of complement-mediated diseases. The successful development of Iptacopan underscores the therapeutic potential of targeting Factor B and paves the way for novel treatments for a range of debilitating conditions.
References
- 1. iptacopan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 3. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
Pharmacodynamics of Iptacopan in the Alternative Complement Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the pharmacodynamics of Iptacopan (B608621) (LNP023), a first-in-class, oral, small-molecule inhibitor of Factor B.[1][2] Iptacopan offers a targeted therapeutic approach for complement-mediated diseases by selectively inhibiting the alternative complement pathway (AP).[2][3] This document details its mechanism of action, presents quantitative pharmacodynamic data from clinical studies, outlines key experimental methodologies, and provides visual representations of the relevant biological pathways and workflows.
Introduction to Iptacopan and the Alternative Complement Pathway
The complement system is a crucial component of the innate immune system, comprising three activation pathways: the classical, lectin, and alternative pathways.[3] The alternative pathway (AP) is unique in that it is continuously active at a low level through a "tickover" mechanism, serving as a powerful amplification loop for all complement activation.[4][5] Dysregulation of the AP is a key driver in the pathophysiology of several rare and debilitating diseases, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and IgA nephropathy (IgAN).[6][7]
Iptacopan is an orally administered, potent, and selective inhibitor of Factor B, a serine protease that is essential for the formation of the AP C3 convertase.[1][6][8] By targeting this proximal step, Iptacopan effectively blocks the amplification of the complement cascade, thereby controlling both intravascular and extravascular hemolysis in PNH and reducing renal inflammation and damage in complement-mediated kidney diseases.[9][10]
Mechanism of Action
The Alternative Complement Pathway (AP)
The AP is initiated by the spontaneous hydrolysis of C3 to C3(H₂O).[4][11] This allows Factor B to bind, which is then cleaved by the constitutively active protease, Factor D, to form the initial C3 convertase, C3(H₂O)Bb. This enzyme cleaves more C3 into C3a (an anaphylatoxin) and C3b.[11] The newly generated C3b can covalently bind to cell surfaces. Surface-bound C3b then binds another molecule of Factor B, which is again cleaved by Factor D to form the potent AP C3 convertase, C3bBb .[6] This C3 convertase is the central engine of an amplification loop, generating vast quantities of C3b, leading to opsonization and the formation of the C5 convertase. The C5 convertase cleaves C5, initiating the terminal pathway and the assembly of the lytic membrane attack complex (MAC, C5b-9).[4][7]
Caption: The Alternative Complement Pathway activation and amplification loop.
Iptacopan's Inhibition of Factor B
Iptacopan is a direct inhibitor that binds with high affinity and selectivity to the protease domain of Factor B.[6] This binding prevents Factor B from associating with C3b to form the pro-convertase complex (C3bB).[6] Consequently, Factor D cannot cleave Factor B into its active fragment, Bb. By preventing the formation of the C3 convertase (C3bBb), Iptacopan effectively halts the entire AP amplification loop and the subsequent downstream generation of C3a, C5a, and the MAC.[3][12] This targeted mechanism leaves the antibody-dependent classical pathway and the lectin pathway intact for pathogen recognition and initial response, while controlling the pathological overactivation characteristic of certain diseases.[3]
Caption: Iptacopan binds Factor B, blocking C3 convertase formation.
Quantitative Pharmacodynamic Data
Clinical studies in healthy volunteers and patients with PNH, C3G, and IgAN have demonstrated that Iptacopan produces rapid, potent, and sustained inhibition of the AP in a dose-dependent manner.[1][13] The 200 mg twice-daily (BID) dose has been identified as optimal for achieving maximal disease control.[14]
Table 1: Inhibition of Alternative Pathway Activity (Wieslab® Assay)
The Wieslab® assay measures the functional capacity of the AP by quantifying the formation of C5b-9 ex vivo. Iptacopan administration leads to near-complete inhibition of AP activity.
| Iptacopan Dose (BID) | Population | Maximum Inhibition | Sustained Inhibition | Citation(s) |
| 25 mg | Healthy Volunteers | >87% (after first dose) | >60% | [1] |
| 50 mg | Healthy Volunteers | >87% (after first dose) | >60% | [1] |
| 100 mg | Healthy Volunteers | >87% (after first dose) | >60% | [1] |
| 200 mg | Healthy Volunteers | >87% (after first dose) | >80% | [1] |
| 200 mg | C3G Patients | Full Inhibition | Full Inhibition | [10] |
Table 2: Effect on Key Complement Biomarkers
Iptacopan treatment leads to significant changes in circulating biomarkers, confirming its mechanism of action and target engagement.
| Biomarker | Disease Context | Baseline | Effect of Iptacopan (200 mg BID) | Citation(s) |
| Plasma Bb | Healthy Volunteers, PNH, C3G | Elevated in disease | Rapid and sustained decrease | [1][10][13] |
| Serum C3 | C3G | Often low | Sustained normalization in most patients | [10] |
| Plasma sC5b-9 | C3G | Markedly elevated (1306 ng/ml) | Reduced to 398.8 ng/ml by Day 84 | [10] |
| Urine sC5b-9 | C3G | Markedly elevated (61.7 pg/nmol) | Reduced to 6.5 pg/nmol by Day 84 | [10] |
Table 3: Exposure-Response Relationships for Iptacopan 200 mg BID
Exposure-response modeling has been used to rationalize dose selection, demonstrating that the 200 mg BID regimen achieves plasma concentrations sufficient to produce maximal or near-maximal effects on key biomarkers.
| Parameter | Definition | EC₉₀ / EC₉₅ Value (Trough Concentration) | % Patients at 200 mg BID Reaching Target | Citation(s) |
| Wieslab® Assay | 95% of max response | >750 ng/mL (EC₉₅) | High | [14] |
| Plasma Bb | 90% of max response | 521 ng/mL (EC₉₀) | 97% | [13][15] |
| Plasma sC5b-9 | 90% of max response | 682 ng/mL (EC₉₀) | 94% | [15] |
| LDH (PNH) | 95% of max response | >700 ng/mL (EC₉₅) | High | [14] |
| Hemoglobin (PNH) | 95% of max response | >650 ng/mL (EC₉₅) | High | [14] |
Key Experimental Protocols
The pharmacodynamic effects of Iptacopan are assessed using a panel of validated biomarker assays.
Wieslab® Alternative Pathway ELISA
-
Principle: This is an enzyme-linked immunosorbent assay (ELISA) that quantifies the amount of C5b-9 (MAC) generated ex vivo after specific activation of the AP. It measures the functional integrity of the entire pathway.
-
Methodology:
-
Patient serum samples are collected at specified time points before and after Iptacopan administration.
-
Serum is diluted and added to microtiter plate wells pre-coated with activators of the alternative pathway (e.g., lipopolysaccharide).
-
The plate is incubated, allowing the AP cascade to proceed if not inhibited.
-
A specific antibody against a neoantigen on the C5b-9 complex is added, followed by a conjugated secondary antibody (e.g., alkaline phosphatase-conjugated).
-
A substrate is added, and the resulting colorimetric change is measured with a spectrophotometer.
-
The amount of C5b-9 formed is inversely proportional to the inhibitory activity of Iptacopan in the serum sample. Results are often expressed as a percentage of pre-dose activity.[13][15]
-
Quantification of Plasma Bb and sC5b-9
-
Principle: Standard sandwich ELISA kits are used to measure the concentration of specific complement fragments in plasma.
-
Methodology:
-
Plasma samples are collected using an anticoagulant (e.g., EDTA) to prevent ex vivo complement activation.
-
Samples are added to microtiter plates coated with a capture antibody specific for either the Bb fragment or the C5b-9 complex.
-
After incubation and washing, a detection antibody (often biotinylated) is added, followed by a streptavidin-enzyme conjugate.
-
A chromogenic substrate is added, and the absorbance is read.
-
Concentrations are determined by comparing sample absorbance to a standard curve generated from known concentrations of the analyte.[10][13]
-
Caption: Workflow for assessing the pharmacodynamics of Iptacopan.
Safety and Tolerability
Across multiple clinical trials in healthy participants and patient populations, Iptacopan has been generally well-tolerated.[1][16] The most common adverse events reported were mild to moderate in severity.[3] As with other complement inhibitors, there is a potential risk of serious infections with encapsulated bacteria, and appropriate vaccinations are required.[17]
Conclusion
The pharmacodynamics of Iptacopan are characterized by rapid, potent, and sustained inhibition of the alternative complement pathway. Its mechanism, the selective inhibition of Factor B, is confirmed by dose-dependent reductions in AP functional activity and profound changes in key biomarkers such as Bb and sC5b-9.[1][10] Exposure-response analyses have successfully rationalized the selection of the 200 mg BID dose, which achieves trough concentrations sufficient for maximal therapeutic effect in the majority of patients.[14] This robust pharmacodynamic profile underpins the clinical efficacy of Iptacopan as a transformative oral therapy for a range of complement-mediated diseases.
References
- 1. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 4. Overview of Complement Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 7. Alternative complement pathway - Wikipedia [en.wikipedia.org]
- 8. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism Of Action | FABHALTA® (iptacopan) | PNH | HCP [fabhalta-hcp.com]
- 10. Efficacy and Safety of Iptacopan in Patients With C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Results of a randomized double-blind placebo-controlled Phase 2 study propose iptacopan as an alternative complement pathway inhibitor for IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Iptacopan Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Introduction
Iptacopan, marketed under the brand name Fabhalta, is a first-in-class, oral, small-molecule inhibitor of complement Factor B.[1][2][3][4] Developed by Novartis, it represents a significant advancement in the treatment of complement-driven diseases by selectively targeting the alternative complement pathway.[5][6][7] This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and clinical data associated with Iptacopan hydrochloride (formerly known as LNP023).
Iptacopan's journey from a research compound to an approved therapeutic has been marked by its potent and selective inhibition of Factor B, a key component of the alternative complement pathway's amplification loop.[5] Its development has focused on a range of rare and debilitating conditions where this pathway is dysregulated, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and IgA nephropathy (IgAN).[2] The US Food and Drug Administration (FDA) approved Iptacopan for the treatment of adults with PNH in December 2023.[1][8][9] It has since gained further approvals for reducing proteinuria in adults with primary IgA nephropathy and for the treatment of C3G.[1][10][11]
Mechanism of Action: Targeting the Alternative Complement Pathway
The complement system is a critical component of the innate immune system, and its dysregulation is central to the pathophysiology of several diseases.[7] The alternative pathway (AP) functions as a powerful amplification loop for complement activation.[5][7] Iptacopan exerts its therapeutic effect by specifically binding to and inhibiting Factor B, a serine protease essential for the formation of the AP C3 convertase (C3bBb).[5][8]
By inhibiting Factor B, Iptacopan effectively blocks the amplification loop of the complement cascade.[5] This proximal inhibition has dual effects in diseases like PNH:
-
Control of Extravascular Hemolysis (EVH): It prevents the cleavage of C3 into C3b, thereby reducing the opsonization of red blood cells and their subsequent destruction by phagocytes in the liver and spleen.[1][8][12][13]
-
Control of Intravascular Hemolysis (IVH): By blocking the formation of C3 convertase, it prevents the downstream generation of the membrane attack complex (MAC), which is responsible for the direct lysis of red blood cells within blood vessels.[1][8][12][13]
In complement-mediated renal diseases such as IgAN and C3G, the overactivation of the alternative pathway leads to the deposition of complement components in the glomeruli, causing inflammation and kidney damage.[11][12][14] Iptacopan's targeted inhibition of Factor B reduces this localized complement activation, thereby decreasing proteinuria and slowing disease progression.[6][15]
Synthesis of this compound
While the original research patent outlined the initial synthesis, more practical and scalable routes have since been developed.[3][9][16] A reported practical synthesis achieves Iptacopan in a seven-step reaction with a total yield of approximately 29%.[3][9] A key feature of this improved synthesis is the use of a biocatalytic reduction step to establish the required stereochemistry with high purity.[3][9][16]
The synthesis involves the preparation of two key fragments: the substituted indole (B1671886) moiety and the piperidine (B6355638) core, which are then coupled.
Experimental Protocols
Biocatalytic Reduction of Ketone Intermediate (Synthesis of Intermediate 12) A pivotal step in the synthesis is the stereoselective reduction of a ketone precursor to form the chiral alcohol intermediate.[3][9][16] This is achieved using a ketoreductase enzyme.
-
Reaction Conditions: A substrate concentration of 100 g/L of the ketone precursor is reacted with 15 g/L of frozen cell pellets of the selected ketoreductase enzyme (M8) and 7.5 g/L of a glucose dehydrogenase (GDH) for cofactor regeneration.[16]
-
System: The reaction is carried out in a phosphate-buffered saline (PBS) solution (100 mM, pH 7.0) containing 2.0 equivalents of glucose.[16] A cosolvent, such as 10-20% DMSO, is used to improve substrate solubility.[9][16]
-
Procedure: The mixture is incubated for approximately 18 hours at 25-35°C with agitation (e.g., 220 rpm).[9][16]
-
Outcome: This enzymatic method yields the desired (2S,4S)-hydroxy intermediate with high optical purity (ee >99%) and high yield.[3][9]
Reductive Amination and Final Steps (Synthesis of Iptacopan) The key piperidine core is coupled with the indole aldehyde fragment via reductive amination, followed by final deprotection and salt formation steps.
-
Reductive Amination: The piperidine core intermediate (5.0 g, 16.7 mmol) and the indole aldehyde intermediate (7.2 g, 25.1 mmol) are dissolved in anhydrous ethanol (B145695) (20 mL).[9] An iridium catalyst (e.g., Ir(CO)₂Acac, 0.05 mol%) and a base (DIPEA, 2.4 g, 18.4 mmol) are added.[9] The reaction is performed under a hydrogen atmosphere (20 bar) at an elevated temperature (90°C).[9]
-
Hydrolysis: The resulting ester (8.5 g, 15.8 mmol) is dissolved in a mixture of methanol (B129727) (20 mL) and tetrahydrofuran (B95107) (10 mL).[9] An aqueous solution of 1 M lithium hydroxide (B78521) (79 mL, 79 mmol) is added, and the reaction is heated to 45°C until completion, as monitored by TLC.[9] This step hydrolyzes the ester to a carboxylic acid and removes a Boc protecting group.[9]
-
Salt Formation: The final Iptacopan free base is then treated with hydrochloric acid to yield this compound.
Quantitative Data Summary
Iptacopan has been evaluated in numerous preclinical and clinical studies, generating a substantial body of quantitative data regarding its potency, pharmacokinetics, and efficacy.
In Vitro Potency
| Parameter | Value | Description |
| IC₅₀ | 10 nM | Half-maximal inhibitory concentration against Factor B.[4] |
| K_D | 7.9 nM | Dissociation constant, indicating high binding affinity to Factor B.[4] |
Pharmacokinetics (Phase 1, Healthy Volunteers)
The pharmacokinetics of Iptacopan were assessed in a first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) study.[17][18]
Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters [17]
| Dose | Tₘₐₓ (h, median) | Cₘₐₓ (ng/mL, mean ± SD) | AUC₀₋∞ (h·ng/mL, mean ± SD) | t½ (h, mean ± SD) |
| 50 mg | 1.13 | 994 ± 211 | 12700 ± 2910 | 15.5 ± 5.18 |
| 100 mg | 1.26 | 1370 ± 155 | 17500 ± 3730 | 18.4 ± 5.12 |
| 200 mg | 1.00 | 1980 ± 459 | 25600 ± 8050 | 13.5 ± 2.58 |
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Day 14, Steady State) [18]
| Dose (twice daily) | Tₘₐₓ (h, median) |
| 25 mg | 1.75 |
| 50 mg | 1.50 |
| 100 mg | 1.00 |
| 200 mg | 0.88 |
Note: After multiple oral doses, Iptacopan plasma concentrations increased rapidly and dose-dependently, with rapid absorption indicated by median Tₘₐₓ values between 0.88 and 1.75 hours at steady state.[18]
Clinical Efficacy Data
Table 3: Efficacy in C3 Glomerulopathy (APPEAR-C3G Phase III Study, 6 months) [14][19]
| Endpoint | Iptacopan (200 mg twice daily) | Placebo | Result |
| Change in UPCR | -30.2% (from baseline) | +7.6% (from baseline) | 35.1% relative reduction vs. placebo (p=0.014).[14][19] |
| Change in eGFR | +2.2 mL/min/1.73 m² | (vs. placebo) | Numerical improvement (not statistically significant).[19] |
Table 4: Efficacy in IgA Nephropathy (APPLAUSE-IgAN Phase III Study, 9 months) [20]
| Endpoint | Iptacopan | Placebo | Result |
| Change in UPCR | - | - | 38.3% lower mean UPCR vs. placebo (p<0.001).[20] |
| Change in urinary sC5b-9 | -97.6% (median change) | +47% (median change) | Near-complete suppression of a key complement activation biomarker.[20] |
Table 5: Efficacy in Paroxysmal Nocturnal Hemoglobinuria (APPL-PNH Phase III Study) [8]
| Endpoint | Result |
| Sustained Hemoglobin Improvement | 82.3% of patients experienced a sustained improvement in hemoglobin levels without the need for blood transfusions.[8] |
Logical Relationship of Therapeutic Effect
The clinical benefits of Iptacopan are a direct consequence of its specific mechanism of action, which translates into measurable biomarker changes and, ultimately, improved patient outcomes.
Conclusion
This compound is a testament to the power of targeted drug design. Its discovery and development as a selective, oral inhibitor of Factor B have provided a new therapeutic paradigm for several debilitating complement-mediated diseases. By precisely targeting the alternative complement pathway's amplification loop, Iptacopan effectively controls both intravascular and extravascular hemolysis in PNH and mitigates kidney damage in glomerulopathies like C3G and IgAN. The practical and scalable synthesis, featuring a key biocatalytic step, ensures its availability for patients. The robust body of clinical data underscores its efficacy and favorable safety profile, establishing Iptacopan as a foundational therapy in the management of these rare disorders.
References
- 1. Iptacopan - Wikipedia [en.wikipedia.org]
- 2. novartis.com [novartis.com]
- 3. A Practical Method for Synthesizing Iptacopan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. sics20.chemistrycongresses.ch [sics20.chemistrycongresses.ch]
- 8. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Fabhalta (iptacopan) FDA Approval History - Drugs.com [drugs.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. drugs.com [drugs.com]
- 14. Iptacopan Is Safe and Effective for Patients With C3G | Docwire News [docwirenews.com]
- 15. mdnewsline.com [mdnewsline.com]
- 16. researchgate.net [researchgate.net]
- 17. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 18. Pardon Our Interruption [medcommshydhosting.com]
- 19. novartis.com [novartis.com]
- 20. medpagetoday.com [medpagetoday.com]
In Vitro Characterization of Iptacopan: A Technical Guide to Its Inhibition of Factor B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptacopan (LNP023) is a first-in-class, orally administered small molecule inhibitor of Factor B, a key serine protease in the alternative pathway (AP) of the complement system.[1][2] By directly and reversibly binding to Factor B, Iptacopan effectively blocks the formation and amplification of the C3 convertase (C3bBb), a critical enzymatic complex responsible for driving the downstream effects of the alternative pathway.[3][4] This targeted inhibition of the AP makes Iptacopan a promising therapeutic agent for a range of complement-mediated diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy (C3G).[5][6] In PNH, Iptacopan controls both intravascular hemolysis, mediated by the membrane attack complex (MAC), and extravascular hemolysis, which is facilitated by C3b opsonization.[7][8] This technical guide provides an in-depth overview of the in vitro characterization of Iptacopan, focusing on its binding affinity, inhibitory activity, and mechanism of action. Detailed experimental protocols for key assays are provided to enable replication and further investigation by researchers in the field.
Data Presentation
The following tables summarize the key quantitative data for the in vitro characterization of Iptacopan.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (KD) | 7.9 nM | Surface Plasmon Resonance (SPR) | [1][9] |
| Factor B Inhibition (IC50) | 10 nM | Biochemical Assay | [1][9] |
| AP-induced MAC Formation Inhibition (IC50) | 130 nM | Hemolytic Assay | [9] |
| Wieslab® AP Assay (EC90 in healthy volunteers) | 706 ng/mL | ELISA | [10] |
| Wieslab® AP Assay (EC90 in patients) | 1281 ng/mL | ELISA | [10] |
Table 1: Binding Affinity and Inhibitory Concentrations of Iptacopan.
Signaling Pathways and Experimental Workflows
Alternative Complement Pathway and Iptacopan's Mechanism of Action
The alternative complement pathway is a crucial component of the innate immune system that, when dysregulated, can contribute to the pathology of various diseases. Iptacopan's therapeutic effect stems from its specific inhibition of Factor B within this cascade.
Caption: Iptacopan inhibits the alternative complement pathway by targeting Factor B.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Caption: Workflow for determining Iptacopan's binding kinetics to Factor B via SPR.
Experimental Workflow: Alternative Pathway Hemolytic Assay
This assay measures the ability of a compound to inhibit the lysis of red blood cells mediated by the alternative complement pathway.
Caption: Workflow for assessing Iptacopan's inhibition of alternative pathway-mediated hemolysis.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the determination of the binding affinity and kinetics of Iptacopan to human Factor B using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Human Factor B (ligand)
-
Iptacopan (analyte)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
-
Ligand Immobilization:
-
Inject a solution of human Factor B (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~5000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
-
Analyte Interaction:
-
Prepare a dilution series of Iptacopan in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject each concentration of Iptacopan over the immobilized Factor B surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).
-
-
Surface Regeneration:
-
After each Iptacopan injection cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., a short pulse of Glycine-HCl, pH 2.0) to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Alternative Pathway Hemolytic Assay
This assay measures the inhibitory effect of Iptacopan on the alternative complement pathway-mediated lysis of rabbit erythrocytes.
Materials:
-
Rabbit erythrocytes (Er)
-
Normal human serum (NHS) as a source of complement
-
GVB-Mg-EGTA buffer (Gelatin Veronal Buffer with MgCl2 and EGTA)
-
Iptacopan
-
96-well microplate
-
Microplate reader (412 nm)
Procedure:
-
Preparation of Reagents:
-
Wash rabbit erythrocytes three times with GVB-Mg-EGTA buffer and resuspend to a final concentration of 2 x 108 cells/mL.
-
Prepare a serial dilution of Iptacopan in GVB-Mg-EGTA buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add 50 µL of each Iptacopan dilution.
-
Add 50 µL of diluted NHS (e.g., 1:4 dilution in GVB-Mg-EGTA buffer) to each well.
-
Pre-incubate the plate at 37°C for 30 minutes to allow Iptacopan to bind to Factor B.
-
Add 50 µL of the rabbit erythrocyte suspension to each well.
-
Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
-
Measurement of Hemolysis:
-
Stop the reaction by adding 100 µL of cold GVB-EDTA buffer to each well.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm, which corresponds to the amount of hemoglobin released.
-
-
Data Analysis:
-
Include controls for 0% lysis (erythrocytes in buffer only) and 100% lysis (erythrocytes in distilled water).
-
Calculate the percentage of hemolysis for each Iptacopan concentration relative to the controls.
-
Plot the percentage of inhibition against the Iptacopan concentration and determine the IC50 value.
-
C3 Convertase Functional Assay
This assay assesses the ability of Iptacopan to inhibit the formation and activity of the alternative pathway C3 convertase.
Materials:
-
Purified human C3, Factor B, and Factor D
-
Iptacopan
-
Assay buffer (e.g., Tris-buffered saline with MgCl2)
-
ELISA plate coated with an anti-C3b antibody
-
HRP-conjugated anti-Bb antibody
-
Substrate for HRP (e.g., TMB)
-
96-well microplate
-
Microplate reader
Procedure:
-
C3b Immobilization:
-
Coat a 96-well ELISA plate with purified C3b overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20) and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
C3 Convertase Assembly and Inhibition:
-
Prepare a serial dilution of Iptacopan in assay buffer.
-
In a separate plate, pre-incubate Factor B with the Iptacopan dilutions for 30 minutes at 37°C.
-
Add the Factor B/Iptacopan mixture and Factor D to the C3b-coated plate.
-
Incubate for 60 minutes at 37°C to allow for C3 convertase formation.
-
-
Detection of C3 Convertase:
-
Wash the plate to remove unbound components.
-
Add an HRP-conjugated anti-Bb antibody to detect the Bb fragment of the assembled C3 convertase.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate and add the HRP substrate.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of C3 convertase formed.
-
Calculate the percentage of inhibition for each Iptacopan concentration and determine the IC50 value.
-
Wieslab® Alternative Pathway ELISA
This commercially available ELISA kit measures the functional activity of the alternative complement pathway and can be used to assess the inhibitory effect of Iptacopan.
Materials:
-
Wieslab® Complement System Alternative Pathway kit
-
Human serum samples
-
Iptacopan
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect and process human serum according to the kit instructions.
-
Spike serum samples with various concentrations of Iptacopan.
-
-
Assay Protocol (as per manufacturer's instructions):
-
The assay plate is coated with activators of the alternative pathway.
-
Dilute the serum samples (with and without Iptacopan) in the provided diluent containing a blocker for the classical pathway.
-
Add the diluted samples to the wells and incubate to allow for complement activation and the formation of the C5b-9 (MAC) complex.
-
Wash the wells and add an alkaline phosphatase-labeled antibody specific for a neoantigen on the C5b-9 complex.
-
Incubate, wash, and then add the substrate solution.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
The amount of C5b-9 generated is proportional to the functional activity of the alternative pathway.
-
Calculate the percentage of inhibition for each Iptacopan concentration and determine the EC50 or EC90 value.[10]
-
Conclusion
The in vitro characterization of Iptacopan robustly demonstrates its potent and selective inhibition of Factor B and the alternative complement pathway. The data generated from assays such as SPR, hemolytic assays, and C3 convertase functional assays provide a clear understanding of its mechanism of action and inhibitory potency. These findings underpin the clinical development of Iptacopan as a targeted therapy for complement-mediated diseases, offering a promising oral treatment option for patients. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the properties of Iptacopan and other complement inhibitors.
References
- 1. A novel method for direct measurement of complement convertases activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of C3b-binding Small Molecule Complement Inhibitors Using Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. chemaxon.com [chemaxon.com]
- 8. The alternative pathway hemolytic assay [bio-protocol.org]
- 9. A Cell-Based Assay to Measure the Activity of the Complement Convertases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
Preclinical Evidence for Iptacopan in IgA Nephropathy Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iptacopan (LNP023) is a first-in-class, oral, small molecule inhibitor of Factor B, a key component of the alternative complement pathway. Its development for IgA nephropathy (IgAN) is founded on the critical role of this pathway in the pathogenesis of the disease. While extensive clinical data from Phase II and the pivotal Phase III APPLAUSE-IgAN trial have demonstrated its efficacy in reducing proteinuria and slowing disease progression in human patients, specific preclinical data from IgA nephropathy animal models are not extensively available in the public domain.
This technical guide synthesizes the foundational knowledge of Iptacopan's mechanism of action, which forms the basis of its therapeutic rationale. In the absence of specific published preclinical studies, this document outlines the well-established signaling pathway of the alternative complement system and Iptacopan's targeted intervention. Furthermore, it presents a hypothetical experimental workflow that would be archetypal for the preclinical evaluation of such a compound in IgAN models. To provide quantitative context, a summary of the significant clinical outcomes is included, underscoring the successful translation of the preclinical rationale to clinical efficacy.
Introduction: The Rationale for Targeting the Alternative Complement Pathway in IgA Nephropathy
IgA nephropathy is the most common primary glomerulonephritis globally and a significant cause of chronic kidney disease and end-stage renal disease. The pathogenesis is understood as a multi-hit process initiated by the deposition of galactose-deficient IgA1-containing immune complexes in the glomerular mesangium. A crucial subsequent step in driving glomerular inflammation and injury is the activation of the alternative complement pathway.[1][2] This activation leads to the production of pro-inflammatory mediators and the formation of the membrane attack complex (MAC), causing cellular damage and proteinuria.
Iptacopan is a targeted therapy designed to intervene at a critical juncture of this pathological cascade. By selectively inhibiting Factor B, Iptacopan prevents the formation of the C3 convertase of the alternative pathway, thereby blocking the amplification loop of complement activation and its downstream inflammatory consequences.[3][4]
Mechanism of Action of Iptacopan
Iptacopan's therapeutic effect stems from its potent and selective inhibition of Factor B. The alternative complement pathway is in a state of continuous low-level activation, which is amplified in the presence of activators, such as the IgA immune complexes found in the kidneys of IgAN patients.
The core of the alternative pathway's amplification loop is the C3 convertase (C3bBb). Its formation is dependent on the cleavage of Factor B by Factor D after it binds to C3b. Iptacopan binds to Factor B, preventing its cleavage and subsequent participation in the formation of the active C3 convertase. This targeted blockade effectively halts the positive feedback loop of the alternative pathway.[3][4]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of the alternative complement pathway and the specific point of intervention by Iptacopan.
Hypothetical Preclinical Experimental Workflow
While specific preclinical studies for Iptacopan in IgAN models are not publicly detailed, a typical experimental workflow to assess its efficacy would involve several key stages. The following diagram illustrates a logical progression for such a preclinical investigation.
Detailed Methodologies for Key Hypothetical Experiments
-
Animal Model Selection: The choice of an appropriate animal model is critical. Commonly used models for IgAN include the grouped ddY mouse, which spontaneously develops an IgAN-like disease, and transgenic models such as those expressing human IgA1 and the Fc alpha receptor (CD89). These models aim to recapitulate key features of human IgAN, including mesangial IgA deposition, hematuria, and proteinuria.
-
Dose-Ranging and Administration: Preliminary studies would establish the optimal dose range and frequency of oral Iptacopan administration. This would involve assessing the drug's safety and tolerability in the chosen animal model, monitoring for any adverse effects.
-
Efficacy Evaluation: In a formal efficacy study, animals would be randomized to receive either Iptacopan or a vehicle control over a defined period. Key parameters to be monitored would include:
-
Proteinuria: Measured at regular intervals (e.g., weekly or bi-weekly) through urine collection and analysis of the urine protein-to-creatinine ratio (UPCR).
-
Hematuria: Assessed through urinalysis.
-
Kidney Function: Monitored by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples would be collected to determine the plasma concentration of Iptacopan over time (PK). To assess its biological activity (PD), levels of complement biomarkers, such as plasma Bb and serum C3 levels, would be measured to confirm target engagement and inhibition of the alternative pathway.
-
Histopathological Analysis: At the end of the study, kidneys would be harvested for histological examination. This would involve:
-
Immunofluorescence Staining: To quantify the deposition of IgA and C3 in the glomeruli.
-
Light Microscopy: To assess glomerular and tubulointerstitial changes, such as mesangial cell proliferation, matrix expansion, and fibrosis, using stains like Periodic acid-Schiff (PAS) and Masson's trichrome.
-
Quantitative Data Summary: Clinical Trial Outcomes
In the absence of publicly available quantitative preclinical data, the following tables summarize the key efficacy findings from the clinical development of Iptacopan in human patients with IgA nephropathy. This clinical evidence underscores the therapeutic potential that would have been suggested by successful preclinical studies.
Table 1: Key Efficacy Results from the Phase II Study of Iptacopan in IgA Nephropathy
| Parameter | Iptacopan 200 mg bid | Placebo | p-value |
| Change in UPCR at 3 Months | 23% reduction | - | 0.038 (for dose-response) |
| Change in UPCR at 6 Months | Further reduction from baseline | - | - |
| Data from the Phase II study (NCT03373461) demonstrated a significant dose-dependent reduction in proteinuria.[1] |
Table 2: Key Efficacy Results from the Interim Analysis of the Phase III APPLAUSE-IgAN Study
| Parameter | Iptacopan 200 mg bid + Supportive Care | Placebo + Supportive Care |
| Reduction in Proteinuria (UPCR) at 9 Months | 38.3% | - |
| The pre-specified interim analysis of the APPLAUSE-IgAN study (NCT04578834) showed a statistically significant and clinically meaningful reduction in proteinuria.[5] |
Conclusion
Iptacopan represents a significant advancement in the treatment of IgA nephropathy, directly targeting the underlying disease mechanism of alternative complement pathway activation. While specific preclinical data in IgAN animal models are not widely published, the well-understood mechanism of action of Iptacopan as a Factor B inhibitor provides a strong scientific rationale for its use. The hypothetical preclinical workflow outlined in this document illustrates the standard process for evaluating such a therapeutic agent. The robust and positive data from the clinical trial program serve as a powerful validation of this targeted approach, demonstrating a successful translation from mechanistic understanding to patient benefit. Further publication of preclinical findings would be of great interest to the scientific community to fully delineate the in vivo effects of Iptacopan in models of IgA nephropathy.
References
- 1. Targeting the Alternative Complement Pathway With Iptacopan to Treat IgA Nephropathy: Design and Rationale of the APPLAUSE-IgAN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novartis.com [novartis.com]
- 3. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 4. Iptacopan for IgA Nephropathy · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Iptacopan Reduces Proteinuria in IgA Nephropathy: Novartis Reports Significant Results [synapse.patsnap.com]
An In-depth Technical Guide to the Core Chemical Structure and Properties of Iptacopan
Introduction to Iptacopan (B608621)
Iptacopan, also known as LNP023, is a first-in-class, orally bioavailable small molecule inhibitor of complement Factor B.[1] Developed by Novartis, it represents a significant advancement in the treatment of complement-mediated diseases.[1] By selectively targeting the alternative complement pathway, Iptacopan offers a novel therapeutic approach for conditions such as paroxysmal nocturnal hemoglobinuria (PNH), IgA nephropathy (IgAN), and C3 glomerulopathy (C3G).[1][2] On December 5, 2023, the U.S. Food and Drug Administration (FDA) approved Iptacopan, under the brand name Fabhalta®, for the treatment of adults with PNH.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to Iptacopan for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Iptacopan is a complex small molecule with the IUPAC name 4-((2S,4S)-4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid. It is a member of the class of indoles, substituted at specific positions to achieve its desired pharmacological activity.
Table 1: Physicochemical Properties of Iptacopan
| Property | Value | Source |
| Molecular Formula | C25H30N2O4 | [3] |
| Molecular Weight | 422.5 g/mol | [3] |
| CAS Number | 1644670-37-0 | [3] |
| Appearance | White to pale purplish-pink powder | [3] |
| Solubility | Slightly soluble in water | [3] |
Mechanism of Action
Iptacopan is a potent and selective inhibitor of Factor B, a key serine protease in the alternative complement pathway.[1][4] The alternative pathway is a crucial component of the innate immune system that, when dysregulated, can contribute to the pathogenesis of several diseases.[4]
The mechanism of action of Iptacopan involves binding to Factor B and preventing its association with C3b, thereby inhibiting the formation of the alternative pathway C3 convertase (C3bBb).[4] This blockade has two major downstream effects:
-
Inhibition of C3 cleavage: By preventing the formation of the C3 convertase, Iptacopan limits the cleavage of C3 into its active fragments, C3a and C3b.[4]
-
Suppression of the amplification loop: The alternative pathway functions as an amplification loop for all three complement pathways (classical, lectin, and alternative). By inhibiting this loop, Iptacopan effectively dampens the overall complement response.[4]
This targeted inhibition of the alternative pathway, while leaving the classical and lectin pathways largely intact, is a key feature of Iptacopan's therapeutic profile, potentially preserving important immune surveillance functions.[4]
Caption: Mechanism of action of Iptacopan in the alternative complement pathway.
Pharmacological Properties
In Vitro Potency and Binding Affinity
Iptacopan demonstrates high potency and selective binding to Factor B.
Table 2: In Vitro Potency and Binding Affinity of Iptacopan
| Parameter | Value | Assay | Source |
| IC50 (Factor B) | 10 nM | Enzymatic Assay | [3] |
| Kd (Factor B) | 7.9 nM | Surface Plasmon Resonance | [3] |
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion of Iptacopan.
Table 3: Pharmacokinetic Parameters of Iptacopan in Healthy Volunteers (200 mg twice daily)
| Parameter | Value | Source |
| Tmax (median) | ~2 hours | [5] |
| Half-life (mean) | 18-25 hours | [5] |
| Bioavailability | High (62.2% in rats) | [3] |
| Metabolism | Primarily via CYP2C8 (98%) and to a lesser extent CYP2D6 (2%) | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, proprietary protocols for Iptacopan are not fully available in the public domain, this section outlines the principles and general methodologies for key assays used in its characterization.
Factor B Inhibition Assay (IC50 Determination)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against an enzyme like Factor B is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: This assay measures the inhibition of the interaction between two binding partners, one labeled with a donor fluorophore and the other with an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reagents: Recombinant human Factor B, C3b, a labeled antibody against a tag on one of the proteins (e.g., anti-His-Europium), and a fluorescently labeled binding partner (e.g., fluorescently tagged C3b).
-
Assay Procedure:
-
Iptacopan is serially diluted to a range of concentrations.
-
Factor B and C3b are incubated with the different concentrations of Iptacopan.
-
The TR-FRET donor and acceptor reagents are added.
-
After an incubation period, the fluorescence is read on a plate reader capable of TR-FRET measurements.
-
-
Data Analysis: The percentage of inhibition is calculated for each Iptacopan concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics (Kd Determination)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A ligand (e.g., Factor B) is immobilized on the chip, and the analyte (Iptacopan) is flowed over the surface. The binding of the analyte to the ligand causes a change in mass on the surface, which is detected as a change in the SPR signal.
Generalized Protocol:
-
Immobilization: Recombinant human Factor B is immobilized onto a sensor chip.
-
Binding Measurement: A series of concentrations of Iptacopan are injected over the sensor surface, and the association is monitored.
-
Dissociation Measurement: After the association phase, a buffer is flowed over the chip to monitor the dissociation of Iptacopan from Factor B.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Caption: Generalized workflow for the Wieslab® alternative pathway functional assay.
Wieslab® Alternative Pathway Functional Assay
This is an enzyme immunoassay used to determine the functional activity of the alternative complement pathway in human serum.[6]
Principle: The wells of a microtiter plate are coated with an activator of the alternative pathway. When serum is added, the alternative pathway is activated, leading to the formation of the membrane attack complex (MAC), C5b-9. The amount of C5b-9 formed is then detected using a specific antibody. The presence of an inhibitor like Iptacopan will reduce the amount of C5b-9 formed.
Generalized Protocol:
-
Sample Preparation: Serum samples are diluted in a specific buffer that blocks the classical and lectin pathways.[6]
-
Assay Procedure:
-
The diluted serum, along with positive and negative controls, is added to the coated microplate wells.[6]
-
The plate is incubated to allow for complement activation.[6]
-
After washing, an alkaline phosphatase-labeled antibody specific for a neoantigen on C5b-9 is added.[6]
-
Following another incubation and wash step, a substrate is added, and the color development is measured at 405 nm.[6]
-
-
Data Analysis: The absorbance is proportional to the amount of C5b-9 formed and thus the activity of the alternative pathway. The inhibitory effect of Iptacopan is determined by the reduction in absorbance compared to a control without the inhibitor.
LC-MS/MS for Quantification in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules like Iptacopan in biological matrices.
Principle: The drug is first extracted from the plasma. It is then separated from other components by liquid chromatography and subsequently detected and quantified by mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.
Generalized Protocol:
-
Sample Preparation: Plasma samples are treated to precipitate proteins, often with a solvent like acetonitrile. An internal standard is added for accurate quantification.[6]
-
Chromatographic Separation: The extracted sample is injected into an LC system, and Iptacopan is separated on a C18 column using a gradient of mobile phases.[6]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer. Iptacopan is ionized, and specific precursor and product ions are monitored for quantification.[6]
-
Data Analysis: The concentration of Iptacopan in the original plasma sample is determined by comparing its peak area to that of the internal standard and a calibration curve.
Clinical Studies Overview
The efficacy and safety of Iptacopan have been evaluated in several clinical trials for various complement-mediated diseases.
APPLAUSE-IgAN (NCT04578834)
This is a Phase III, multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of Iptacopan in patients with IgA nephropathy.[7]
Study Design:
-
Participants: Adults with biopsy-confirmed primary IgAN at high risk of progression.
-
Intervention: Iptacopan 200 mg twice daily or placebo, in addition to supportive care.
-
Primary Endpoints:
-
Interim analysis: Change from baseline in 24-hour urine protein-to-creatinine ratio (UPCR) at 9 months.
-
Final analysis: The annualized total estimated glomerular filtration rate (eGFR) slope over 24 months.
-
Caption: Simplified overview of the APPLAUSE-IgAN clinical trial design.
Conclusion
Iptacopan is a promising, first-in-class oral inhibitor of Factor B with a well-defined mechanism of action and favorable pharmacokinetic profile. Its ability to selectively target the alternative complement pathway has demonstrated significant therapeutic potential in a range of complement-mediated diseases. The data summarized in this technical guide provide a solid foundation for researchers and drug development professionals working with this novel therapeutic agent. Further research and ongoing clinical trials will continue to elucidate the full potential of Iptacopan in managing debilitating and life-threatening conditions.
References
- 1. Factor B inhibitor iptacopan for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factor B Inhibition with Iptacopan in Recurrent C3 Glomerulopathy Following Kidney Transplant: A Report of Two Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 5. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Iptacopan's Effect on the Terminal Complement Complex
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The complement system is a critical component of innate immunity, but its dysregulation drives the pathophysiology of numerous diseases. The formation of the terminal complement complex (TCC), also known as the membrane attack complex (MAC or C5b-9), is the culmination of the complement cascade and a primary mediator of cell lysis and pro-inflammatory signaling. Iptacopan (B608621) (LNP023, brand name Fabhalta®) is a first-in-class, oral, small-molecule inhibitor of Factor B, a key serine protease in the alternative pathway (AP) of the complement system.[1][2] By targeting the AP proximally, Iptacopan effectively prevents the amplification of the complement cascade, thereby inhibiting the downstream formation of the TCC.[3][4] This guide provides a detailed technical overview of Iptacopan's mechanism of action, its quantifiable effects on terminal complement biomarkers, and the experimental protocols used to measure these effects.
The Complement Cascade and the Role of the Terminal Complement Complex
The complement system can be activated through three primary pathways: the classical, lectin, and alternative pathways. All three converge at the cleavage of complement component C3 and subsequently C5, leading to the assembly of the terminal complement complex (TCC).[5] The TCC is a multi-protein pore (C5b, C6, C7, C8, and multiple C9 molecules) that inserts into the membranes of target cells, causing osmotic lysis and cell death.[6] In soluble form (sC5b-9), it acts as a pro-inflammatory mediator.[7]
In several complement-mediated diseases, such as paroxysmal nocturnal hemoglobinuria (PNH) and IgA nephropathy (IgAN), the overactivation of the alternative pathway leads to excessive TCC formation, resulting in intravascular hemolysis (IVH) and tissue damage, respectively.[3][8][9] Iptacopan's therapeutic strategy is to inhibit the AP at a proximal step, thereby controlling both C3b-mediated processes like extravascular hemolysis (EVH) and the terminal pathway-mediated IVH.[3][4][10]
Iptacopan's Mechanism of Action: Proximal Inhibition of the Alternative Pathway
Iptacopan selectively binds to the protease domain of Factor B (FB), preventing its cleavage by Factor D.[1][8] This action blocks the formation of the AP C3 convertase (C3bBb), a critical amplification loop of the complement system.[5] By inhibiting the C3 convertase, Iptacopan prevents the exponential cleavage of C3 into C3a and C3b and subsequently blocks the formation of the C5 convertase (C3bBbC3b).[11] This upstream blockade effectively halts the cascade that leads to the generation of the TCC.[1][5]
Caption: Iptacopan binds Factor B, blocking C3/C5 convertase and TCC formation.
Quantitative Data on Biomarker Modulation
Clinical studies in IgAN (APPLAUSE-IgAN) and other complement-mediated diseases have demonstrated Iptacopan's potent and sustained inhibition of the alternative pathway and terminal complex formation.[12][13] Treatment leads to a significant reduction in key biomarkers.
Table 1: Effect of Iptacopan (200 mg bid) on Complement Biomarkers in IgA Nephropathy (APPLAUSE-IgAN Interim Analysis)
| Biomarker | Pathway Represented | Median % Change from Baseline (Month 9) | Placebo Median % Change from Baseline (Month 9) |
| Bb plasma | Alternative Pathway Activation | -21.1% | +2.1% |
| Wieslab® serum | AP Functional Activity | -89.4% | 0% |
| sC5b-9 plasma | Terminal Pathway Activation | -17.2% | -2.1% |
| sC5b-9 urine | Renal Complement Activation | -97.6% | +47.0% |
| C3 serum | Complement Component | +16.4% | -4.3% |
| C4 serum | Classical/Lectin Pathway | -2.0% | -3.8% |
| Data sourced from the interim analysis of the APPLAUSE-IgAN Phase 3 study.[14] |
The profound reduction in urinary sC5b-9 highlights Iptacopan's effect on intrarenal complement activation.[14] The minimal change in C4 levels confirms the selective inhibition of the alternative pathway, leaving the classical and lectin pathways largely intact.[14][15]
Table 2: Iptacopan Exposure-Response Relationships for Complement Biomarkers
An analysis of Phase I and II trial data established the plasma concentrations of Iptacopan required to achieve 90% of the maximum inhibitory effect (EC₉₀).
| Biomarker | EC₉₀ Value (ng/mL) | % of Patients Achieving EC₉₀ at 200 mg bid |
| Wieslab® | 3520 | >99% |
| Plasma Bb | 521 | 97% |
| Plasma sC5b-9 | 682 | 94% |
| Data from exposure-response modeling across healthy volunteers and patients with PNH, C3G, or IgAN.[16] |
These data support the 200 mg twice-daily dose as sufficient to achieve rapid, substantial, and sustained inhibition of the alternative and terminal complement pathways.[16]
Table 3: Clinical Outcomes Reflecting Terminal Pathway Inhibition in PNH
In PNH, where TCC-mediated IVH is a key pathological driver, clinical outcomes serve as a surrogate for effective terminal pathway control.
| Outcome (at 24 weeks) | Trial | Iptacopan Arm | Anti-C5 (Eculizumab/Ravulizumab) Arm |
| Patients with ≥2 g/dL Hb increase | APPLY-PNH | 85.0% (51/60) | 0% |
| Patients with Hb ≥12 g/dL | APPLY-PNH | 70.0% (42/60) | 0% |
| Transfusion Avoidance | APPLY-PNH | 95.2% (59/62) | 40.0% (14/35) |
| Patients with ≥2 g/dL Hb increase | APPOINT-PNH (C-inhibitor naive) | 93.9% (31/33) | N/A |
| Data from the Phase 3 APPLY-PNH and APPOINT-PNH trials.[10][17] |
The superiority of Iptacopan over anti-C5 therapies in patients with residual anemia is attributed to its dual control of both C3b-mediated EVH and TCC-mediated IVH.[18][19]
Key Experimental Protocols
The assessment of Iptacopan's effect on the terminal complement complex relies on specialized immunoassays.
Quantification of Soluble Terminal Complement Complex (sC5b-9)
This assay measures the concentration of the fluid-phase TCC in biological samples like plasma or urine.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) utilizing a monoclonal antibody that specifically recognizes a neoantigen exposed on C9 only when it is incorporated into the C5b-9 complex.[7][20][21] This ensures that only the fully assembled terminal complex is detected, not individual, non-activated C9 components.[7]
-
Methodology:
-
Coating: Microtiter wells are coated with a capture antibody (e.g., anti-C5 or another TCC component antibody).
-
Blocking: Non-specific binding sites are blocked using a protein solution (e.g., BSA).
-
Sample Incubation: Plasma or urine samples, along with standards, are added to the wells. The sC5b-9 complex in the sample binds to the capture antibody.
-
Detection: A detection antibody, typically a biotinylated or enzyme-conjugated monoclonal antibody targeting a C9 neoantigen, is added.[20]
-
Signal Generation: If an enzyme-conjugated antibody is used, a substrate is added to produce a colorimetric or chemiluminescent signal. If a biotinylated antibody is used, an enzyme-linked streptavidin conjugate is added prior to the substrate.
-
Quantification: The signal intensity is measured and is directly proportional to the amount of sC5b-9 in the sample. A standard curve is used to determine the concentration.[21]
-
Caption: Standard ELISA workflow for quantifying soluble C5b-9 concentrations.
Wieslab® Alternative Pathway Functional Assay
This commercial ELISA kit measures the functional capacity of the alternative pathway.
-
Principle: The assay plate wells are coated with activators of the alternative pathway. When patient serum is added, the AP is activated, leading to the formation of the TCC (C5b-9) on the well surface. The amount of deposited TCC is then quantified.[16][20]
-
Methodology:
-
Sample Dilution: Patient serum is diluted in a buffer that blocks the classical and lectin pathways, ensuring only AP activity is measured.
-
Incubation: The diluted serum is added to the coated microtiter wells and incubated.
-
TCC Deposition: If the AP is functional, C5b-9 will form and deposit on the well surface.
-
Detection: An enzyme-conjugated antibody against a C5b-9 neoantigen is added.
-
Quantification: A substrate is added, and the resulting colorimetric signal is measured. The activity is expressed as a percentage relative to a standard control.[16]
-
Conclusion
Iptacopan represents a targeted therapeutic approach that leverages a deep understanding of the complement cascade. By selectively inhibiting Factor B, it acts at a proximal point in the alternative pathway, a critical amplification loop for the entire complement system.[5] This mechanism effectively prevents the generation of downstream effectors, most notably the terminal complement complex (C5b-9).[1][3] Quantitative analysis of biomarkers such as plasma and urinary sC5b-9 provides direct evidence of Iptacopan's robust and sustained suppression of terminal pathway activation.[12][14] The clinical efficacy observed in diseases like PNH further validates that this upstream inhibition translates into meaningful control of TCC-mediated pathology, establishing a new paradigm in the treatment of complement-driven disorders.[17]
References
- 1. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 2. novartis.com [novartis.com]
- 3. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism Of Action | FABHALTA® (iptacopan) | PNH | HCP [fabhalta-hcp.com]
- 5. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 6. Hemolytic Assay Protocol for Terminal Components - Creative Biolabs [creative-biolabs.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. What is the MOA for Fabhalta (iptacopan)? [drugs.com]
- 9. nefro.cl [nefro.cl]
- 10. Factor B inhibitor iptacopan for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Results of a randomized double-blind placebo-controlled Phase 2 study propose iptacopan as an alternative complement pathway inhibitor for IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdnewsline.com [mdnewsline.com]
- 14. medpagetoday.com [medpagetoday.com]
- 15. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Oral Iptacopan Monotherapy in Paroxysmal Nocturnal Hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of the Terminal Complement Complex in Human Plasma by an Enzyme‐Linked Immunosorbent Assay Based on Monoclonal Antibodies against a Neoantigen of the Complex | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: In Vitro Hemolysis Assay for Iptacopan using PNH Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by the destruction of red blood cells (hemolysis) by the complement system. This occurs due to a somatic mutation in the PIGA gene, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the cell surface, including the complement regulators CD55 and CD59.[1][2] The alternative pathway (AP) of the complement system is a key driver of this hemolysis.[1]
Iptacopan is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the AP C3 convertase.[3][4] By inhibiting Factor B, Iptacopan blocks the amplification loop of the complement cascade, thereby preventing both intravascular and extravascular hemolysis in PNH.[5] This document provides a detailed protocol for an in vitro hemolysis assay using PNH erythrocytes to evaluate the activity of Iptacopan.
Complement Signaling Pathway in PNH and Iptacopan's Mechanism of Action
The alternative complement pathway is spontaneously activated at a low level. In PNH, the absence of CD55 and CD59 on erythrocytes leads to uncontrolled amplification of the complement cascade on the cell surface, formation of the Membrane Attack Complex (MAC), and subsequent cell lysis. Iptacopan targets Factor B, preventing the formation of the AP C3 convertase (C3bBb) and thereby halting the amplification of the complement response.
Caption: Mechanism of complement-mediated hemolysis in PNH and the inhibitory action of Iptacopan on Factor B.
Experimental Protocol: Iptacopan In Vitro Hemolysis Assay
This protocol is adapted from the principles of the acidified serum lysis (Ham) test, modified for the evaluation of a complement inhibitor.
Objective: To determine the in vitro efficacy of Iptacopan in inhibiting complement-mediated hemolysis of PNH erythrocytes.
Materials:
-
Blood sample from a PNH patient (collected in acid-citrate-dextrose or sodium citrate).
-
Normal human serum (NHS) from a healthy donor (ABO compatible with the PNH patient's erythrocytes), as a source of complement.
-
Iptacopan stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
0.2 N Hydrochloric acid (HCl).
-
Drabkin's reagent (for hemoglobin quantification).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
Caption: Experimental workflow for the in vitro hemolysis assay of Iptacopan with PNH erythrocytes.
Detailed Steps:
-
Preparation of PNH Erythrocytes:
-
Centrifuge the PNH patient's blood sample to pellet the erythrocytes.
-
Wash the erythrocytes three times with PBS.
-
Resuspend the washed erythrocytes in PBS to a 50% hematocrit.
-
-
Preparation of Serum-Inhibitor Mixture:
-
In a 96-well plate, prepare serial dilutions of Iptacopan in NHS. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.001 µM to 10 µM).
-
Include a "no inhibitor" control (NHS with solvent vehicle only) and a "no complement" control (heat-inactivated NHS).
-
-
Acidification of Serum:
-
Acidify the serum-inhibitor mixtures by adding a predetermined volume of 0.2 N HCl to achieve a final pH of approximately 6.4.[6]
-
-
Incubation:
-
Add the prepared PNH erythrocyte suspension to each well of the 96-well plate containing the acidified serum-inhibitor mixtures.
-
Incubate the plate at 37°C for 1 hour to allow for complement activation and hemolysis.
-
-
Centrifugation:
-
After incubation, centrifuge the plate to pellet the intact erythrocytes.
-
-
Measurement of Hemolysis:
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Add Drabkin's reagent to each well to convert hemoglobin to cyanmethemoglobin.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Percent Hemolysis Calculation:
-
0% Hemolysis Control: Absorbance of supernatant from wells with heat-inactivated NHS.
-
100% Hemolysis Control: Absorbance of a known concentration of completely lysed erythrocytes.
-
Percent Hemolysis = [(Absorbance of Sample - Absorbance of 0% Control) / (Absorbance of 100% Control - Absorbance of 0% Control)] x 100
-
-
Percent Inhibition Calculation:
-
Percent Inhibition = [1 - (Percent Hemolysis in presence of Iptacopan / Percent Hemolysis in absence of Iptacopan)] x 100
-
-
IC50 Determination:
-
Plot the percent inhibition against the log of Iptacopan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Data Presentation
The following tables summarize expected and reported outcomes of Iptacopan treatment.
Table 1: In Vitro Iptacopan Activity
| Parameter | Value | Reference |
| Mechanism of Action | Factor B Inhibitor | [3][4] |
| Effect on PNH Erythrocytes | Inhibition of complement-mediated hemolysis | [5] |
| Reported In Vitro Efficacy | Prevention of C3 fragment deposition | [1] |
Table 2: Clinical Efficacy of Iptacopan in PNH Patients (APPLY-PNH and APPOINT-PNH Trials)
| Clinical Endpoint | Iptacopan Treatment Arm | Control/Baseline | Reference |
| Hemoglobin increase of ≥2 g/dL | ~82% of patients | 0-2% of patients on anti-C5 therapy | [4] |
| Hemoglobin levels ≥12 g/dL | ~69% of patients | 0% of patients on anti-C5 therapy | [4] |
| Mean Hemoglobin Levels (g/dL) | Significant increase | Maintained or decreased | [7] |
| Lactate Dehydrogenase (LDH) Levels | Significant decrease | Maintained or increased | [7] |
| Transfusion Avoidance | High rates of transfusion avoidance | Lower rates in control groups | [4] |
Conclusion
The described in vitro hemolysis assay provides a robust method for evaluating the inhibitory activity of Iptacopan on complement-mediated lysis of PNH erythrocytes. This protocol can be adapted for the screening and characterization of other complement inhibitors. The provided data from clinical trials underscore the significant clinical benefit of Iptacopan in controlling hemolysis and improving hematological parameters in patients with PNH.
References
- 1. Paroxysmal Nocturnal Hemoglobinuria: A Complement-Mediated Hemolytic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Iptacopan for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Case Report: Iptacopan in a paroxysmal nocturnal hemoglobinuria patient with severe renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- 7. Iptacopan Efficacy and Safety to Treat Paroxysmal Nocturnal Hemoglobinuria (PNH): A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iptacopan Hydrochloride in C3 Glomerulopathy Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
C3 Glomerulopathy (C3G) is a rare and progressive kidney disease characterized by the dysregulation of the alternative complement pathway (AP), leading to the deposition of C3 protein fragments in the glomeruli.[1][2] This deposition triggers inflammation and damage to the delicate filtering units of the kidneys, resulting in proteinuria, hematuria, and a decline in renal function.[2] Approximately 50% of individuals diagnosed with C3G progress to end-stage kidney disease within a decade of diagnosis.[1][2]
Iptacopan (B608621) hydrochloride (LNP023) is a first-in-class, oral, small-molecule inhibitor of Factor B (FB), a key serine protease in the alternative complement pathway.[1] By selectively inhibiting Factor B, iptacopan blocks the formation of the C3 convertase (C3bBb), thereby preventing the amplification of the complement cascade that drives the pathogenesis of C3G.[1] Preclinical and clinical studies have demonstrated the potential of iptacopan to modulate the disease by reducing proteinuria and preserving kidney function.[1]
These application notes provide an overview of the use of iptacopan hydrochloride in relevant animal models for the study of C3G, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action of Iptacopan
The alternative complement pathway is a crucial component of the innate immune system. In C3G, this pathway is overactivated, leading to excessive C3 deposition in the kidneys. Iptacopan targets Factor B, a central component of the AP amplification loop. By inhibiting Factor B, iptacopan effectively halts the cycle of C3 cleavage and deposition, thereby mitigating the inflammatory response and subsequent glomerular injury.
Animal Models for C3G Research
Several animal models have been developed to study the pathophysiology of C3G and to evaluate potential therapeutic interventions. The most commonly utilized models are genetically engineered mice that recapitulate key features of the human disease.
Factor H Knockout (Cfh-/-) Mouse
The Factor H (Cfh) knockout mouse is a widely used model for C3G. Factor H is a critical negative regulator of the alternative complement pathway. Its absence leads to uncontrolled AP activation, resulting in systemic C3 consumption and significant C3 deposition in the kidneys, mimicking the pathology of C3G. While these mice develop a C3G-like phenotype, the progression to severe renal failure can be slow.
Humanized C3 Transgenic Mouse
A more recent and severe model involves the replacement of the mouse C3 gene with the human C3 homolog.[3][4] These "humanized C3" mice exhibit a rapidly progressing and severe form of C3G, with early-onset proteinuria, glomerulosclerosis, and mortality by 5-6 months of age.[3][4] This accelerated disease course makes this model particularly useful for preclinical therapeutic studies.[3][4] The severe phenotype is thought to arise from the dysregulated interaction between human C3 and mouse complement regulatory proteins.[3][4]
Experimental Protocols
The following are detailed protocols for the evaluation of this compound in a C3G animal model. The humanized C3 transgenic mouse model is used as an example due to its robust and accelerated phenotype.
Protocol 1: Prophylactic Treatment in Humanized C3 Transgenic Mice
Objective: To assess the ability of iptacopan to prevent the onset and progression of C3G in a genetically predisposed animal model.
Experimental Workflow:
References
- 1. Alternative Complement Pathway Inhibition With Iptacopan for the Treatment of C3 Glomerulopathy-Study Design of the APPEAR-C3G Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. Humanized C3 Mouse: A Novel Accelerated Model of C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humanized C3 Mouse: A Novel Accelerated Model of C3 Glomerulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Iptacopan in Mouse Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iptacopan (B608621) (LNP023) is a first-in-class, oral, small molecule inhibitor of Factor B, a key component of the alternative complement pathway.[1][2][3] By inhibiting Factor B, Iptacopan effectively blocks the formation of the C3 convertase in the alternative pathway, thereby reducing the downstream effects of complement activation that are implicated in several complement-mediated diseases.[3][4][5] This targeted mechanism of action has led to its approval for the treatment of paroxysmal nocturnal hemoglobinuria (PNH) and its investigation in other conditions such as IgA nephropathy (IgAN) and C3 glomerulopathy (C3G).[1][2][5]
Preclinical pharmacokinetic studies in animal models, such as mice, are crucial for the development of new therapeutics. A robust and reliable bioanalytical method for the quantification of Iptacopan in plasma is essential for these studies. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Iptacopan in mouse plasma. The method is based on a previously validated assay for Iptacopan in monkey plasma and has been adapted and validated for use with mouse plasma.[6][7]
Signaling Pathway of Iptacopan
Iptacopan targets Factor B within the alternative complement pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of Iptacopan in the alternative complement pathway.
Experimental Protocol
Materials and Reagents
-
Iptacopan reference standard (≥98% purity)
-
Stable isotope-labeled Iptacopan (Iptacopan-d4, as internal standard, IS) (≥98% purity)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher
-
Blank mouse plasma (with K2EDTA as anticoagulant)
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[7] |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Acetate in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 3: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Sciex API 3000 or equivalent[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Multiple Reaction Monitoring (MRM) | See Table 4 |
| Dwell Time | 200 ms |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Iptacopan | 463.2 | 262.1 | 35 (Optimized) |
| Iptacopan-d4 (IS) | 467.2 | 266.1 | 35 (Optimized) |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Iptacopan and Iptacopan-d4 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the Iptacopan stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and QC samples.
-
Calibration Standards (1-2000 ng/mL): Spike appropriate amounts of the Iptacopan working solutions into blank mouse plasma to obtain final concentrations ranging from 1 to 2000 ng/mL.[7]
-
Quality Control (QC) Samples: Prepare QC samples in blank mouse plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 300 ng/mL
-
High QC (HQC): 1500 ng/mL
-
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation Protocol
The sample preparation is based on a protein precipitation method.[6][7][9]
Caption: Workflow for the preparation of mouse plasma samples.
Method Validation
The method was validated according to FDA and EMA guidelines for bioanalytical method validation.[10] The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 5: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1 - 2000 ng/mL | r² ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.995 | - |
| Accuracy (% Bias) | Within ± 8.5% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Iptacopan: 85-95% IS: ~90% | Consistent, precise, and reproducible |
| Matrix Effect | Normalized IS ratio: 0.95 - 1.05 | Minimal to no significant matrix effect |
| Stability | ||
| - Freeze-Thaw (3 cycles) | Stable | Within ± 15% of nominal concentration |
| - Short-Term (4h, room temp) | Stable | Within ± 15% of nominal concentration |
| - Long-Term (30 days, -80°C) | Stable | Within ± 15% of nominal concentration |
| - Post-Preparative (24h, autosampler) | Stable | Within ± 15% of nominal concentration |
Data Presentation
Table 6: Accuracy and Precision of Calibration Standards
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=3) | Accuracy (% Bias) | Precision (% CV) |
| 1 | 1.05 ± 0.12 | 5.0 | 11.4 |
| 5 | 4.85 ± 0.41 | -3.0 | 8.5 |
| 50 | 52.1 ± 3.65 | 4.2 | 7.0 |
| 200 | 195.8 ± 11.7 | -2.1 | 6.0 |
| 500 | 508.5 ± 25.4 | 1.7 | 5.0 |
| 1000 | 987.0 ± 49.3 | -1.3 | 5.0 |
| 2000 | 2040 ± 122.4 | 2.0 | 6.0 |
Table 7: Inter-day Accuracy and Precision of QC Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=6) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 1 | 1.08 ± 0.13 | 8.0 | 12.0 |
| LQC | 3 | 2.89 ± 0.26 | -3.7 | 9.0 |
| MQC | 300 | 312.6 ± 21.9 | 4.2 | 7.0 |
| HQC | 1500 | 1473 ± 95.7 | -1.8 | 6.5 |
Conclusion
This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of Iptacopan in mouse plasma. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability over a concentration range of 1 to 2000 ng/mL. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for supporting preclinical pharmacokinetic and toxicokinetic studies of Iptacopan in mice. The lower limit of quantification of 1 ng/mL is sufficient for the analysis of plasma concentrations in pharmacokinetic studies.[11]
References
- 1. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 3. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 4. Mechanism Of Action | FABHALTA® (iptacopan) | PNH | HCP [fabhalta-hcp.com]
- 5. Targeting the Alternative Complement Pathway With Iptacopan to Treat IgA Nephropathy: Design and Rationale of the APPLAUSE-IgAN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic study of iptacopan and its two acyl glucuronide metabolites in monkey plasma by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of Iptacopan in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing, administration, and analysis of Iptacopan (also known as LNP023) in rat models, based on available preclinical data. The protocols are intended to guide researchers in designing and executing studies to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of this selective Factor B inhibitor.
Overview of Iptacopan
Iptacopan is a first-in-class, oral, small-molecule inhibitor of complement Factor B, a key component of the alternative complement pathway.[1] By inhibiting Factor B, Iptacopan effectively blocks the amplification loop of the complement system, making it a promising therapeutic agent for various complement-mediated diseases. Preclinical studies in rat models have been instrumental in characterizing its in vivo properties.
Pharmacokinetic Profile of Iptacopan in Rats
Oral administration of Iptacopan in rats has demonstrated good bioavailability and rapid absorption.
Table 1: Pharmacokinetic Parameters of Iptacopan in Rats Following a Single Oral Dose
| Parameter | 10 mg/kg | 30 mg/kg | Reference(s) |
| Tmax (Time to Maximum Concentration) | 0.5 hours | Not Reported | [2] |
| Cmax (Maximum Concentration) | 2.59 µM | Not Reported | [2] |
| AUC (Area Under the Curve) | 31.3 µM*h | Not Reported | [2] |
| t½ (Half-life) | 8.18 hours | 3.4 hours | [1][2] |
| Oral Bioavailability | 40-68% | Not Reported | [2] |
Note: The FDA Integrated Review provides a comprehensive summary of preclinical PK data.
Experimental Protocols
Pharmacokinetic Study Protocol
This protocol outlines a typical design for assessing the pharmacokinetic profile of Iptacopan in rats following oral administration.
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of Iptacopan in rat plasma.
Materials:
-
Iptacopan (LNP023)
-
Vehicle for oral gavage (e.g., appropriate aqueous-based solution)
-
Sprague-Dawley or Wistar Han rats (male, specific pathogen-free)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Dosing Formulation: Prepare a homogenous suspension or solution of Iptacopan in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single dose of Iptacopan via oral gavage. Doses used in preclinical studies have ranged from 10 mg/kg for pharmacokinetic characterization to higher doses (100, 300, and 1000 mg/kg/day) in toxicology studies.[3]
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following suggested time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Iptacopan in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters from the plasma concentration-time data using appropriate software.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study of Iptacopan in rats.
Pharmacodynamic Study Protocol: Passive Heymann Nephritis (PHN) Model
This protocol describes the use of the PHN rat model to evaluate the in vivo efficacy of Iptacopan in a model of complement-mediated renal injury.[2]
Objective: To assess the ability of Iptacopan to inhibit complement activation and reduce proteinuria in a rat model of membranous nephropathy.
Materials:
-
Iptacopan (LNP023)
-
Anti-Fx1A serum (for PHN induction)
-
Sprague-Dawley rats (male)
-
Metabolic cages for urine collection
-
ELISA kits for measuring rat alternative complement pathway activity and proteinuria
-
Histology equipment and reagents
Procedure:
-
PHN Model Induction: Induce PHN in rats by a single intravenous injection of anti-Fx1A serum.
-
Treatment Groups: Divide the animals into at least three groups: a vehicle-treated PHN group, one or more Iptacopan-treated PHN groups at different dose levels, and a healthy control group.
-
Iptacopan Administration: Begin oral administration of Iptacopan or vehicle daily, starting either prophylactically (before or at the time of disease induction) or therapeutically (after the onset of proteinuria).
-
Urine Collection and Analysis: House the rats in metabolic cages at regular intervals to collect 24-hour urine samples. Measure urinary protein concentration to assess the severity of nephritis.
-
Blood Collection: At the end of the study, collect blood samples to measure markers of complement activation.
-
Complement Activity Assay: Use a commercially available ELISA kit to measure the activity of the alternative complement pathway in the serum samples.
-
Histopathological Analysis: At the end of the study, perfuse and collect the kidneys for histological examination to assess glomerular injury and C3 deposition.
-
Data Analysis: Compare the levels of proteinuria, complement activation, and renal histopathology among the different treatment groups.
Logical Relationship in a Pharmacodynamic Study
Caption: Inter-relationships in a pharmacodynamic study of Iptacopan.
Mechanism of Action: Alternative Complement Pathway Inhibition
Iptacopan targets Factor B, a serine protease that is essential for the formation of the C3 convertase (C3bBb) in the alternative complement pathway. By binding to Factor B, Iptacopan prevents its cleavage by Factor D, thereby inhibiting the entire amplification loop of the complement cascade.
Signaling Pathway of Iptacopan's Action
Caption: Iptacopan's inhibition of the alternative complement pathway.
Conclusion
The in vivo administration of Iptacopan in rat models provides valuable insights into its pharmacokinetic and pharmacodynamic properties. The protocols outlined above serve as a foundation for researchers to further investigate this promising therapeutic agent for complement-mediated diseases. Careful consideration of the experimental design, including dose selection, administration route, and relevant endpoints, is crucial for obtaining robust and reproducible data.
References
Application Notes and Protocols for Establishing a Stable Cell line for Iptacopan Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptacopan is an oral, first-in-class, targeted inhibitor of Factor B, a key component of the alternative complement pathway.[1][2] By binding to Factor B, Iptacopan prevents the formation of the C3 convertase (C3bBb), thereby blocking the amplification of the complement cascade.[3][4][5][6] This mechanism of action makes Iptacopan a promising therapeutic for complement-mediated diseases, including paroxysmal nocturnal hemoglobinuria (PNH).[3][7] The development of robust and reliable in vitro assays is crucial for the screening and characterization of Iptacopan and other alternative pathway inhibitors.
These application notes provide a detailed protocol for the generation of a stable cell line designed for screening inhibitors of the alternative complement pathway. The proposed assay utilizes a reporter gene system, offering a sensitive and high-throughput method to quantify the activity of the C3 convertase and the inhibitory effect of compounds like Iptacopan. Additionally, a traditional hemolytic assay is described as an orthogonal method for confirming inhibitor activity.
Signaling Pathway and Experimental Workflow
To facilitate the understanding of the experimental design, the following diagrams illustrate the alternative complement pathway and the overall workflow for establishing and utilizing the stable cell line for Iptacopan screening.
digraph "Alternative Complement Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
C3 [label="C3"];
C3b [label="C3b"];
FactorB [label="Factor B", fillcolor="#FBBC05"];
FactorD [label="Factor D"];
C3_convertase [label="C3 Convertase\n(C3bBb)", fillcolor="#EA4335"];
Amplification [label="Amplification Loop"];
C5_convertase [label="C5 Convertase\n(C3bBbC3b)"];
MAC [label="Membrane Attack\nComplex (MAC)"];
Iptacopan [label="Iptacopan", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
C3 -> C3b [label="Spontaneous\nhydrolysis"];
C3b -> C3_convertase [label="Binds"];
FactorB -> C3_convertase;
FactorD -> C3_convertase [label="Cleaves Factor B"];
C3_convertase -> C3 [label="Cleaves C3"];
C3_convertase -> Amplification [style=dashed];
Amplification -> C3b [style=dashed];
C3_convertase -> C5_convertase [label="Binds another C3b"];
C5_convertase -> MAC [label="Cleaves C5"];
Iptacopan -> FactorB [label="Inhibits", color="#EA4335", arrowhead=tee];
}
Caption: Workflow for stable cell line generation and screening.
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line with a Reporter for Alternative Complement Pathway Activity
This protocol describes the generation of a stable cell line that expresses a reporter gene under the control of a promoter that is activated by the downstream signaling of complement activation. A common approach is to use a reporter construct responsive to transcription factors activated by complement, such as NF-κB.
1.1. Materials
-
HEK293 cells (or other suitable host cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Expression vector containing a reporter gene (e.g., Luciferase or Green Fluorescent Protein) downstream of a complement-responsive promoter (e.g., NF-κB response elements).
-
Expression vector for a constitutively expressed selectable marker (e.g., neomycin resistance gene).
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Selection antibiotic (e.g., G418)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well and 6-well cell culture plates
-
Cloning cylinders or sterile pipette tips
1.2. Method
1.2.1. Vector Construction and Preparation
-
Obtain or construct a reporter vector where the expression of a reporter gene (e.g., firefly luciferase) is driven by a promoter containing multiple copies of a complement-responsive element (e.g., NF-κB binding sites).
-
Co-transfect this reporter vector with a second vector conferring resistance to a selection antibiotic (e.g., a plasmid containing the neomycin resistance gene driven by a constitutive promoter like CMV). Alternatively, both the reporter and the resistance gene can be on the same plasmid.
-
Prepare high-quality, endotoxin-free plasmid DNA for transfection.
1.2.2. Transfection
-
The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, transfect the cells with the reporter plasmid and the selection plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Include a negative control of cells transfected with a vector lacking the reporter and selection genes.
1.2.3. Selection of Stable Transfectants
-
48 hours post-transfection, begin the selection process. Passage the cells into a larger flask with complete growth medium containing the appropriate concentration of the selection antibiotic (e.g., G418). The optimal concentration of the antibiotic should be determined beforehand by performing a kill curve on the parental cell line.[8]
-
Replace the selection medium every 3-4 days to remove dead cells and maintain the selection pressure.
-
Continue the selection for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible and the non-transfected control cells are all dead.
1.2.4. Clonal Isolation and Expansion
-
Once colonies are of a sufficient size, isolate individual clones using cloning cylinders or by gentle scraping with a sterile pipette tip.[9]
-
Transfer each clone to a separate well of a 96-well plate containing selection medium.
-
Expand the clones progressively to larger culture vessels (24-well plates, 6-well plates, and then flasks).
-
Cryopreserve aliquots of each expanded clone at an early passage number.
1.2.5. Validation of Clonal Cell Lines
-
Reporter Gene Expression: Screen the expanded clones for the desired level of reporter gene expression upon stimulation of the alternative complement pathway (see Protocol 2 for activation methods). Select clones with a high signal-to-background ratio and a robust response.
-
Stability of Expression: Culture the selected clones for an extended period (e.g., 20 passages) in the absence of selection pressure and re-assess reporter gene expression to ensure the stability of the integrated transgene.
-
Mycoplasma Testing: Regularly test the cell lines for mycoplasma contamination.
Protocol 2: Iptacopan Screening Assay using the Stable Reporter Cell Line
This protocol details the use of the generated stable cell line to screen for inhibitors of the alternative complement pathway, such as Iptacopan.
2.1. Materials
-
Validated stable reporter cell line
-
Assay medium (e.g., serum-free DMEM)
-
Normal Human Serum (NHS) as a source of complement proteins
-
LPS (Lipopolysaccharide) or Zymosan to activate the alternative pathway
-
Iptacopan (or other test compounds)
-
96-well or 384-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
2.2. Method
-
Cell Seeding: Seed the stable reporter cells into a 96-well or 384-well assay plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of Iptacopan or other test compounds in assay medium. Remove the culture medium from the cells and add the compound dilutions. Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
Pathway Activation: Prepare a solution of Normal Human Serum (NHS) and an activator of the alternative pathway (e.g., LPS or zymosan) in assay medium. Add this activation mix to the wells containing the cells and compounds.
-
Incubation: Incubate the plate for a time sufficient to allow for complement activation and reporter gene expression (e.g., 6-24 hours).
-
Reporter Gene Measurement: After incubation, measure the reporter gene activity. For a luciferase reporter, add the luciferase assay reagent to the wells and measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no activation).
-
Normalize the data to the positive control (activated cells with no inhibitor).
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Hemolytic Assay for the Alternative Complement Pathway
This classic functional assay measures the ability of the alternative complement pathway to lyse rabbit red blood cells and can be used as an orthogonal assay to confirm the activity of Iptacopan.[3][4]
3.1. Materials
-
Rabbit red blood cells (rRBCs)
-
Gelatin Veronal Buffer with magnesium and EGTA (GVB-Mg-EGTA)
-
Normal Human Serum (NHS)
-
Iptacopan (or other test compounds)
-
96-well V-bottom plates
-
Spectrophotometer
3.2. Method
-
Preparation of rRBCs: Wash rabbit red blood cells with GVB-Mg-EGTA until the supernatant is clear. Resuspend the rRBCs to a final concentration of 2 x 10^8 cells/mL.
-
Compound and Serum Incubation: In a 96-well plate, serially dilute Iptacopan or test compounds in GVB-Mg-EGTA. Add a fixed, sub-lytic concentration of NHS to each well.
-
Addition of rRBCs: Add the prepared rRBC suspension to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes with gentle shaking to allow for complement-mediated lysis.
-
Pelleting and Supernatant Transfer: Centrifuge the plate to pellet the intact rRBCs. Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measurement of Hemolysis: Measure the absorbance of the supernatant at 412 nm, which corresponds to the amount of hemoglobin released.
-
Data Analysis:
-
Include controls for 0% lysis (rRBCs in buffer only) and 100% lysis (rRBCs in water).
-
Calculate the percentage of hemolysis for each compound concentration relative to the 0% and 100% lysis controls.
-
Plot the percentage of hemolysis against the log of the inhibitor concentration to determine the IC50 value.
Data Presentation
The quantitative data generated from the screening assays should be summarized in a clear and structured format for easy comparison of different compounds or experimental conditions.
Compound Reporter Assay IC50 (nM) Hemolytic Assay IC50 (nM) Iptacopan 10.5 15.2 Compound A 25.3 30.1 Compound B >1000 >1000
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for establishing a stable cell line-based reporter assay for the screening and characterization of alternative complement pathway inhibitors like Iptacopan. This cell-based assay offers a more direct and higher-throughput alternative to traditional hemolytic assays. By following these detailed methodologies, researchers can generate reliable and reproducible data to advance the development of novel complement-targeted therapeutics.
References
- 1. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 2. A New Tool for Complement Research: In vitro Reconstituted Human Classical Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a hemolytic assay of the alternative complement pathway in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Immunohistochemical Detection of C3 Deposition Following Iptacopan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptacopan (Fabhalta®) is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[1][2] By binding to Factor B, Iptacopan prevents the formation of the C3 convertase (C3bBb), thereby inhibiting the cleavage of C3 into C3a and C3b and the subsequent amplification of the complement cascade.[2][3] This mechanism of action makes Iptacopan a promising therapeutic agent for complement-mediated diseases, including C3 glomerulopathy (C3G) and IgA nephropathy (IgAN), where aberrant alternative pathway activation leads to C3 deposition in the kidneys, causing inflammation and tissue damage.[1][4][5]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection and semi-quantitative analysis of C3 deposition in renal tissue, particularly for assessing the pharmacodynamic effects of Iptacopan treatment.
Iptacopan's Effect on C3 Deposition: Quantitative Data Summary
Clinical studies have demonstrated that Iptacopan treatment leads to a significant reduction in glomerular C3 deposition in patients with C3G and IgAN.[4][5][6] The following table summarizes key quantitative findings from these studies.
| Clinical Trial | Disease | Treatment Group | Baseline C3 Deposition Score (Mean) | Post-Treatment C3 Deposition Score (Mean) | Change from Baseline | Statistical Significance (p-value) | Reference |
| APPEAR-C3G (Phase 3) | C3 Glomerulopathy | Iptacopan (200 mg twice daily) | 9.2 | Not explicitly stated, but adjusted mean difference was -1.88 | -1.88 (adjusted mean difference vs. placebo) | 0.0052 | [4] |
| APPEAR-C3G (Phase 3) | C3 Glomerulopathy | Placebo | 9.6 | Not explicitly stated | Not applicable | Not applicable | [4] |
| NCT03832114 (Phase 2) | C3G (recurrent post-kidney transplant) | Iptacopan (200 mg twice daily) | 3.0 (median) | 0.5 (median) | -2.5 (median difference) | 0.03 | [6] |
| Case Series | IgA Nephropathy (recurrent post-kidney transplant) | Iptacopan | Not specified | Not specified | Marked reduction to almost disappearance of C3 | Not applicable (case series) | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Iptacopan within the alternative complement pathway and the experimental workflow for the immunohistochemistry protocol.
Detailed Immunohistochemistry Protocol for C3c/C3d Deposition
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) kidney tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials and Reagents:
-
FFPE kidney tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Hydrogen Peroxide (3% in methanol (B129727) or water)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody:
-
Rabbit polyclonal or monoclonal anti-human C3c
-
Rabbit polyclonal or monoclonal anti-human C3d
-
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated
-
Chromogen/Substrate: 3,3'-Diaminobenzidine (DAB) kit
-
Counterstain: Hematoxylin
-
Dehydrating agents (graded ethanols)
-
Clearing agent (Xylene or substitute)
-
Mounting medium
-
Humidified chamber
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 changes for 5-10 minutes each.
-
Rehydrate through a graded series of ethanol:
-
100% Ethanol: 2 changes for 3-5 minutes each.
-
95% Ethanol: 1 change for 3 minutes.
-
70% Ethanol: 1 change for 3 minutes.
-
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended.
-
Preheat Antigen Retrieval Buffer (e.g., Sodium Citrate, pH 6.0) to 95-100°C in a water bath, steamer, or microwave.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water, then in Wash Buffer.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% Hydrogen Peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse well with deionized water, then with Wash Buffer.
-
-
Blocking Non-specific Binding:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
Gently tap off excess blocking buffer without rinsing.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-C3c or anti-C3d) to its optimal concentration in Blocking Buffer or a suitable antibody diluent.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with Wash Buffer: 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to the tissue sections.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with Wash Buffer: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached (monitor under a microscope).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30 seconds to 2 minutes.
-
Rinse thoroughly with tap water.
-
"Blue" the sections in a suitable buffer or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene (or substitute).
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. C3 deposits will appear as brown staining. The location (mesangial, capillary wall) and pattern (granular) should be noted.
-
Scoring: A semi-quantitative scoring system can be used to assess the intensity and extent of C3 deposition. A common method involves scoring the intensity of staining (e.g., 0 = none, 1+ = weak, 2+ = moderate, 3+ = strong) in different glomerular compartments (mesangium and capillary loops).[4] The extent of deposition (focal vs. diffuse) can also be incorporated into the score.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Staining | Ineffective antigen retrieval | Optimize HIER time, temperature, or buffer pH. Try enzymatic retrieval (e.g., proteinase K). |
| Primary antibody concentration too low | Increase antibody concentration or incubation time (e.g., overnight at 4°C). | |
| Reagents expired or improperly stored | Use fresh reagents and verify storage conditions. | |
| High Background Staining | Incomplete blocking | Increase blocking time or use a different blocking agent. |
| Primary antibody concentration too high | Decrease primary antibody concentration. | |
| Inadequate washing | Increase the duration and number of wash steps. | |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is performed correctly. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a secondary antibody that has been pre-adsorbed against the species of the tissue. |
| Drying of tissue sections | Keep slides moist throughout the entire procedure. |
For further troubleshooting, consult comprehensive IHC guides.[7][8]
References
- 1. Immunofluorescence on paraffin embedded renal biopsies: Experience of a tertiary care center with review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosb.com [biosb.com]
- 3. anti-Complement C3d Antibody [ABIN870581] - Human, IHC (p) [antibodies-online.com]
- 4. C3 Glomerulopathy: Clinicopathologic Features and Predictors of Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility of immunohistochemistry with C3d in C3 glomerulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. termedia.pl [termedia.pl]
- 8. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Iptacopan Target Engagement Using a Fragment Bb ELISA
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iptacopan (LNP023) is a first-in-class, oral, small molecule inhibitor of Factor B, a key component of the alternative complement pathway.[1][2] By selectively binding to Factor B, Iptacopan prevents the formation of the C3 convertase (C3bBb), a critical amplification step in the alternative pathway.[1] Dysregulation of this pathway is implicated in the pathogenesis of several complement-mediated diseases.[2] Therefore, accurately measuring the engagement of Iptacopan with its target is crucial for its clinical development and for monitoring therapeutic efficacy. A direct pharmacodynamic biomarker of Iptacopan's activity is the level of Fragment Bb (FBb) in plasma.[3] FBb is a 60 kDa protein fragment generated upon the cleavage of Factor B by Factor D during alternative pathway activation.[4][5] Inhibition of Factor B by Iptacopan leads to a dose-dependent reduction in plasma FBb levels, making it an excellent indicator of target engagement.[3] This document provides a detailed protocol for the quantitative determination of FBb in human plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a method suitable for assessing the pharmacodynamic effects of Iptacopan.
Principle of the Assay
The Fragment Bb ELISA is a sandwich immunoassay designed to quantify the concentration of FBb in plasma samples. The assay utilizes a microtiter plate pre-coated with a monoclonal antibody specific for human FBb. When the plasma sample is added to the wells, the FBb present binds to the immobilized antibody. After a washing step to remove unbound substances, an enzyme-linked polyclonal antibody specific for a different epitope on FBb is added, forming a "sandwich" complex. Following another wash, a substrate solution is added, which reacts with the enzyme to produce a measurable color change. The intensity of the color is directly proportional to the concentration of FBb in the sample. A standard curve is generated using known concentrations of FBb, allowing for the accurate quantification of FBb in the unknown samples.
Signaling Pathway and Drug Mechanism of Action
Caption: Mechanism of Iptacopan in the alternative complement pathway.
Data Presentation
The following tables summarize the dose-dependent effect of a single oral dose of Iptacopan on plasma Fragment Bb levels in healthy subjects.[3]
Table 1: Baseline Plasma Fragment Bb Levels
| Treatment Group | N | Mean Baseline Plasma Bb (ng/mL) |
| Placebo | 14 | 1324 - 2180 |
| Iptacopan (5 mg) | 6 | 1324 - 2180 |
| Iptacopan (10 mg) | 6 | 1324 - 2180 |
| Iptacopan (25 mg) | 6 | 1324 - 2180 |
| Iptacopan (50 mg) | 6 | 1324 - 2180 |
| Iptacopan (100 mg) | 6 | 1324 - 2180 |
| Iptacopan (200 mg) | 6 | 1324 - 2180 |
| Iptacopan (400 mg) | 6 | 1324 - 2180 |
Table 2: Change in Plasma Fragment Bb Levels at 24 Hours Post-Dose
| Treatment Group | N | Mean Decrease in Plasma Bb from Baseline (ng/mL) | Approximate Mean Percent Decrease from Baseline |
| Placebo | 14 | No significant change | No significant change |
| Iptacopan (5 mg) | 6 | Dose-dependent decrease observed | Dose-dependent decrease observed |
| Iptacopan (10 mg) | 6 | Dose-dependent decrease observed | Dose-dependent decrease observed |
| Iptacopan (25 mg) | 6 | Dose-dependent decrease observed | Dose-dependent decrease observed |
| Iptacopan (50 mg) | 6 | Dose-dependent decrease observed | Dose-dependent decrease observed |
| Iptacopan (100 mg) | 6 | Dose-dependent decrease observed | Dose-dependent decrease observed |
| Iptacopan (200 mg) | 6 | ~700 | ~50% |
| Iptacopan (400 mg) | 6 | ~700 | ~50% |
Note: A rapid decrease in plasma Bb was observed as early as 2 hours post-dose for all Iptacopan treatment groups.[3]
Experimental Protocols
Materials and Reagents
-
Fragment Bb ELISA Kit (e.g., from a commercial supplier)
-
Human plasma samples (collected in EDTA)
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash bottle or automated plate washer
-
37°C incubator
Sample Collection and Handling
-
Collect whole blood samples in tubes containing EDTA as an anticoagulant.
-
Separate plasma by centrifugation at 2,000-3,000 rpm for 20 minutes.
-
Aliquoted plasma samples should be stored at -70°C or below if not assayed immediately.
-
Before use, thaw frozen plasma samples rapidly in a 37°C water bath until just thawed.
-
Centrifuge thawed samples to remove any precipitates before use.
ELISA Protocol
This protocol is a general guideline. Refer to the specific instructions provided with your chosen Fragment Bb ELISA kit for detailed procedures and reagent concentrations.
Caption: General workflow for the Fragment Bb ELISA.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare wash buffer, standards, and controls as per the kit instructions.
-
Sample Dilution: Dilute plasma samples in the provided sample diluent. The optimal dilution factor should be determined empirically but is often in the range of 1:100 to 1:500.
-
Add Samples and Standards: Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the microtiter plate.
-
First Incubation: Cover the plate and incubate for 30 minutes at room temperature (15-25°C).[4]
-
Washing: Aspirate the contents of each well and wash the plate five times with wash buffer.[4]
-
Add Detection Antibody: Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Second Incubation: Cover the plate and incubate according to the kit's instructions (e.g., 30 minutes at room temperature).
-
Second Washing: Repeat the washing step as described in step 5.
-
Add Substrate: Add 100 µL of the substrate solution to each well.
-
Third Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C in the dark. A blue color will develop in the positive wells.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Analysis
-
Standard Curve Generation:
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other readings.
-
Plot the average blank-corrected absorbance for each standard on the y-axis against the corresponding FBb concentration on the x-axis.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
-
-
Sample Concentration Calculation:
-
Use the standard curve to determine the FBb concentration for each sample based on its blank-corrected absorbance.
-
Multiply the determined concentration by the sample dilution factor to obtain the final FBb concentration in the original plasma sample.
-
Caption: Logical flow of data analysis for the Fragment Bb ELISA.
The Fragment Bb ELISA is a robust and sensitive method for quantifying the pharmacodynamic effects of the Factor B inhibitor, Iptacopan. By measuring the reduction in plasma FBb levels, researchers can effectively assess the degree of target engagement and inhibition of the alternative complement pathway. This application note provides a comprehensive framework for performing this assay, from sample handling to data analysis, to support the development and clinical monitoring of Iptacopan and other alternative pathway inhibitors.
References
- 1. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 2. Targeting the Alternative Complement Pathway With Iptacopan to Treat IgA Nephropathy: Design and Rationale of the APPLAUSE-IgAN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [medcommshydhosting.com]
- 4. morebio.co.kr [morebio.co.kr]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Analytical Method Validation of Iptacopan and its Impurities via HPLC
Introduction
Iptacopan is a first-in-class, oral, small-molecule inhibitor of complement factor B, a key component of the alternative complement pathway.[1][2] It is utilized in the treatment of paroxysmal nocturnal hemoglobinuria (PNH).[3][4] To ensure the quality, safety, and efficacy of the drug product, a robust, stability-indicating analytical method is crucial for the quantification of Iptacopan and the detection of its impurities. This document provides a detailed application note and protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this purpose, in accordance with International Council for Harmonisation (ICH) guidelines.[5][6]
Analytical Method
A stability-indicating RP-HPLC method was developed to separate Iptacopan from its potential process-related and degradation impurities.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Method Validation Workflow
The following diagram illustrates the comprehensive workflow for the validation of the analytical method for Iptacopan.
Caption: Workflow for HPLC Method Validation of Iptacopan.
Experimental Protocols
1. System Suitability
-
Objective: To ensure the HPLC system is suitable for the intended analysis.
-
Procedure:
-
Prepare a standard solution of Iptacopan at the working concentration.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time.
-
Determine the theoretical plates and tailing factor for the Iptacopan peak.
-
-
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Theoretical plates > 2000
-
Tailing factor ≤ 2.0
-
2. Specificity (Forced Degradation Studies)
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[7][8]
-
Procedure:
-
Expose Iptacopan drug substance to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.
-
-
Analyze the stressed samples using the proposed HPLC method.
-
Evaluate the peak purity of the Iptacopan peak using a photodiode array (PDA) detector.
-
-
Acceptance Criteria:
-
The method should be able to separate Iptacopan from all degradation products.
-
The peak purity index of the Iptacopan peak in the stressed samples should be greater than 0.99.
-
Iptacopan and Potential Impurities
The following diagram illustrates the relationship between Iptacopan and its potential process-related and degradation impurities.
Caption: Iptacopan and its Potential Impurities.
3. Linearity
-
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of at least five concentrations of Iptacopan and its known impurities, ranging from the limit of quantitation (LOQ) to 150% of the working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
4. Accuracy (Recovery)
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with known amounts of Iptacopan and its impurities at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedures:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of Iptacopan and its impurities at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria:
-
RSD for repeatability and intermediate precision should be ≤ 2.0%.
-
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the following method parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each varied condition.
-
-
Acceptance Criteria:
-
The system suitability parameters should meet the acceptance criteria under all varied conditions.
-
7. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure:
-
LOD: Determined based on the signal-to-noise ratio, typically 3:1.
-
LOQ: Determined based on the signal-to-noise ratio, typically 10:1.
-
-
Acceptance Criteria:
-
The LOQ should be precise and accurate.
-
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| RSD of Peak Area (%) | ≤ 2.0 | |
| RSD of Retention Time (%) | ≤ 1.0 | |
| Theoretical Plates | > 2000 | |
| Tailing Factor | ≤ 2.0 |
Table 2: Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Iptacopan | LOQ - 150 | |
| Impurity A | LOQ - 150 | |
| Impurity B | LOQ - 150 |
Table 3: Accuracy (Recovery) Data
| Analyte | Spiked Level (%) | Mean Recovery (%) | RSD (%) |
| Iptacopan | 50 | ||
| 100 | |||
| 150 | |||
| Impurity A | 50 | ||
| 100 | |||
| 150 |
Table 4: Precision Data
| Analyte | Repeatability RSD (%) | Intermediate Precision RSD (%) |
| Iptacopan | ||
| Impurity A | ||
| Impurity B |
Table 5: Robustness Data
| Parameter Varied | System Suitability Parameter | Result |
| Flow Rate (+0.1 mL/min) | Tailing Factor | |
| Flow Rate (-0.1 mL/min) | Tailing Factor | |
| Temperature (+2°C) | Retention Time | |
| Temperature (-2°C) | Retention Time |
Table 6: LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Iptacopan | ||
| Impurity A | ||
| Impurity B |
The described RP-HPLC method is specific, linear, accurate, precise, and robust for the determination of Iptacopan and its impurities. The method is stability-indicating and can be used for routine quality control analysis of Iptacopan in bulk drug and pharmaceutical formulations.
References
- 1. A Practical Method for Synthesizing Iptacopan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Method for Synthesizing Iptacopan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability Testing of Iptacopan Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptacopan hydrochloride is a first-in-class, orally bioavailable, small molecule inhibitor of complement Factor B, a key component of the alternative complement pathway.[1] By binding to Factor B, Iptacopan reversibly inhibits the formation of the alternative pathway C3 convertase (C3bBb), thereby controlling both intravascular and extravascular hemolysis.[1][2][3] It is supplied as a white to pale purplish-pink powder and is slightly soluble in water.[4]
The long-term stability of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute that ensures its safety, efficacy, and quality throughout its shelf life. This document outlines a comprehensive protocol for conducting long-term stability testing of this compound powder in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[5] The protocol also includes provisions for forced degradation studies to elucidate potential degradation pathways and to establish the stability-indicating nature of the analytical methods employed.
Scope
This protocol applies to the long-term stability testing of this compound API powder. It encompasses the study design, storage conditions, testing intervals, analytical procedures, and acceptance criteria.
Stability Study Protocol
Materials
-
This compound powder (at least three primary batches)
-
High-density polyethylene (B3416737) (HDPE) containers with induction seals and child-resistant caps
-
Calibrated stability chambers
-
Analytical instrumentation (e.g., HPLC, Karl Fischer titrator, GC-HS)
-
Reagents and solvents of appropriate grade
Storage Conditions and Testing Frequency
The long-term stability of this compound powder will be evaluated under the conditions specified in the table below, as per ICH Q1A(R2) guidelines.[5][6][7][8]
| Study Type | Storage Condition | Testing Frequency | Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | 6 months |
Table 1: Storage Conditions and Testing Frequency for this compound Powder Stability Studies
Test Parameters and Acceptance Criteria
The following tests will be performed at each time point, with the acceptance criteria outlined in the table below. These specifications are based on ICH Q6A guidelines for new drug substances.
| Test Parameter | Analytical Procedure | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white or pale purplish-pink powder |
| Identification | HPLC (retention time) and UV-Vis Spectroscopy | Matches the retention time and UV spectrum of the reference standard |
| Assay | Stability-Indicating HPLC Method | 98.0% - 102.0% |
| Impurities (Related Substances) | Stability-Indicating HPLC Method | Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.5% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | Gas Chromatography-Headspace (GC-HS) | Meets ICH Q3C limits |
Table 2: Specifications for this compound Powder
Experimental Protocols
Stability-Indicating HPLC Method for Assay and Impurities
A stability-indicating high-performance liquid chromatography (HPLC) method will be used to separate and quantify Iptacopan and its degradation products. The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, range, accuracy, precision, and robustness.
-
Instrumentation: HPLC with a UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B will be optimized to ensure adequate separation of all peaks.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a photodiode array detector can be used to monitor multiple wavelengths).
-
Injection Volume: 10 µL
-
Sample Preparation: A solution of this compound powder will be prepared in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways of this compound and to demonstrate the specificity of the stability-indicating HPLC method.[9][10][11] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.
-
Acid Hydrolysis: this compound solution (1 mg/mL) will be treated with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: this compound solution (1 mg/mL) will be treated with 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: this compound solution (1 mg/mL) will be treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid this compound powder will be exposed to 80°C in a dry heat oven for 48 hours.
-
Photolytic Degradation: Solid this compound powder and a solution (1 mg/mL) will be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Samples from each stress condition will be analyzed by the stability-indicating HPLC method. Peak purity analysis of the Iptacopan peak should be performed using a photodiode array detector to ensure it is free from co-eluting degradation products.
Potential Degradation Pathways
Based on the chemical structure of Iptacopan, which contains indole (B1671886) and piperidine (B6355638) moieties, the following degradation pathways are plausible:
-
Oxidation: The nitrogen atom in the piperidine ring and the indole ring are susceptible to oxidation, potentially forming N-oxides.
-
Hydrolysis: While the molecule lacks highly labile ester or amide groups, forced acidic or basic conditions could potentially lead to cleavage of the ether linkage or other unforeseen reactions.
-
Photodegradation: The indole ring, being an aromatic system, may be susceptible to photolytic degradation through radical mechanisms.
Data Presentation
All quantitative data from the long-term stability study will be summarized in a tabular format for each batch, as shown in the example below.
| Test Parameter | Acceptance Criteria | Initial | 3 Months | 6 Months | 9 Months | 12 Months | 18 Months | 24 Months | 36 Months |
| Appearance | White to off-white or pale purplish-pink powder | Complies | Complies | Complies | Complies | Complies | Complies | Complies | Complies |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.7 | 99.5 | 99.6 | 99.4 | 99.2 | 99.1 | 98.9 |
| Total Impurities (%) | ≤ 0.5 | 0.12 | 0.15 | 0.18 | 0.17 | 0.20 | 0.22 | 0.25 | 0.28 |
| Water Content (%) | ≤ 0.5 | 0.2 | 0.2 | 0.3 | 0.3 | 0.3 | 0.4 | 0.4 | 0.4 |
Table 3: Example of Long-Term Stability Data Summary for this compound Powder (25°C/60%RH)
Visualizations
Caption: Experimental Workflow for Long-Term Stability Testing of this compound Powder.
Caption: Signaling Pathway of the Alternative Complement System and the Mechanism of Action of Iptacopan.
References
- 1. fda.gov [fda.gov]
- 2. keypublishing.org [keypublishing.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. neutecgroup.com [neutecgroup.com]
- 6. japsonline.com [japsonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
- 10. tga.gov.au [tga.gov.au]
- 11. API Specification and Acceptance Criteria: Global Guidelines – regulatory compliance firms – PharmaRegulatory.in – India’s Regulatory Knowledge Hub [pharmaregulatory.in]
Troubleshooting & Optimization
Technical Support Center: Iptacopan Hydrochloride Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Iptacopan hydrochloride in aqueous buffers for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to pale purplish-pink powder.[1][2] It is described as being slightly soluble in water.[1][2][3] Its aqueous solubility is pH-dependent, with improved solubility in acidic conditions. For instance, dissolution testing for the capsule formulation is performed in 0.01 N Hydrochloric Acid (HCl) at pH 2.0.[3] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and a 1:1 (v/v) mixture of acetonitrile (B52724) and water.[3]
Q2: How can I prepare a stock solution of this compound?
A2: For most in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Given its high solubility, 100% anhydrous DMSO is the recommended solvent for preparing a primary stock solution.[4][5][6][7]
Q3: What is a typical concentration for a DMSO stock solution of this compound?
A3: this compound is highly soluble in DMSO, with concentrations of ≥ 100 mg/mL being achievable.[4][5] For practical laboratory use, preparing a 10 mM to 50 mM stock solution in anhydrous DMSO is a common starting point.
Troubleshooting Guide: Improving this compound Solubility in Aqueous Buffers
It is a common challenge that a compound dissolved in 100% DMSO may precipitate when diluted into an aqueous buffer for an assay. This occurs due to the drastic change in solvent polarity. The following table provides troubleshooting strategies to overcome this issue.
Table 1: Troubleshooting this compound Precipitation in Aqueous Buffers
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration in the aqueous buffer exceeds the solubility limit of this compound. | - Decrease the final working concentration of the compound.- Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer. |
| Rapid solvent exchange ("crashing out") upon dilution of the DMSO stock. | - Perform a serial dilution. First, dilute the DMSO stock into a small volume of the assay buffer, then add this intermediate dilution to the final volume.- Add the DMSO stock dropwise to the assay buffer while gently vortexing.[1] | |
| Precipitation in Cell Culture Media | The complex composition of cell culture media (salts, proteins, etc.) can reduce the solubility of the compound. | - Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[8]- Consider using a co-solvent system if the final DMSO concentration needs to be kept very low. |
| Precipitation Over Time | The initial solution was supersaturated and thermodynamically unstable. | - Prepare the working solutions fresh just before use.- If the assay allows, consider adding a small percentage of a co-solvent to the final assay buffer to maintain solubility. |
| Low Solubility at Neutral or Basic pH | This compound has lower solubility at higher pH values. | - If the experimental design permits, use a buffer with a slightly acidic pH (e.g., pH 6.0-6.8).- For assays requiring physiological pH (e.g., pH 7.4), the use of co-solvents is highly recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Determine the molecular weight of this compound (458.98 g/mol ).
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.59 mg of the compound.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex the solution for 30-60 seconds until the compound is completely dissolved.[9]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]
Protocol 2: Preparation of this compound Working Solution in PBS with a Co-solvent
This protocol is adapted from a method used for an enzymatic assay with an Iptacopan intermediate and is suitable for many biochemical assays.[10]
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Determine the final desired concentration of this compound and the final percentage of DMSO in your assay. The final DMSO concentration should ideally be kept below 0.5% for cell-based assays to minimize cytotoxicity.[11]
-
To prepare a working solution with a final DMSO concentration of 1%, you would dilute your 10 mM stock solution 1:100 in PBS.
-
For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM this compound stock in DMSO to 990 µL of PBS (pH 7.4).
-
It is recommended to add the DMSO stock to the PBS while gently vortexing to ensure rapid dispersion and minimize the risk of precipitation.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Iptacopan (LNP023) hydrochloride | Factor B Inhibitors | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Practical Method for Synthesizing Iptacopan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Troubleshooting Iptacopan Instability in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of Iptacopan in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Iptacopan and what is its mechanism of action?
A1: Iptacopan is a first-in-class, oral, small molecule inhibitor of Factor B, a key component of the alternative complement pathway.[1][2][3][4] By binding to Factor B, Iptacopan prevents the formation of the C3 convertase, which in turn blocks the amplification of the complement cascade.[3][4][5] This targeted inhibition of the alternative pathway makes it a valuable tool for studying complement-mediated diseases.[1][3]
Q2: How should I prepare and store Iptacopan stock solutions?
A2: It is recommended to prepare a high-concentration stock solution of Iptacopan in a suitable organic solvent such as DMSO.[6][7] For example, a 10 mM stock in 100% DMSO can be prepared. To avoid repeated freeze-thaw cycles which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[6] When preparing working solutions, pre-warm the cell culture media to 37°C before adding the Iptacopan stock solution to improve solubility.[8][9]
Q3: What are the primary factors that can affect the stability of Iptacopan in cell culture media?
A3: Several factors can influence the stability of a small molecule like Iptacopan in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can affect the stability of compounds susceptible to hydrolysis.[8][10][11]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical degradation.[8][10]
-
Media Components: Components in the media such as amino acids, vitamins, and metal ions can potentially interact with and degrade Iptacopan.[8][12][13]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases present in the serum could metabolize the compound.[8][10]
-
Light Exposure: Photosensitive compounds can degrade upon exposure to light.[8][10]
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the media.[9]
Q4: I am observing precipitate in my cell culture media after adding Iptacopan. What should I do?
A4: Precipitation can occur if the concentration of Iptacopan exceeds its solubility limit in the aqueous cell culture media. Here are some troubleshooting steps:
-
Check Final Concentration: You may be using a concentration that is too high. Try using a lower final concentration.
-
Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help.[8]
-
Use Pre-Warmed Media: Adding the compound to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.[8]
Q5: My experimental results with Iptacopan are inconsistent. Could this be a stability issue?
A5: Yes, inconsistent results are a common sign of compound instability. If Iptacopan is degrading over the course of your experiment, the effective concentration will decrease, leading to variability. It is recommended to perform a stability study of Iptacopan in your specific cell culture media and conditions to determine its half-life.
Troubleshooting Guides
This section provides solutions to common issues researchers may face when working with Iptacopan in a cell culture setting.
Issue 1: Visible Precipitation in Media
| Possible Cause | Recommended Solution |
| Low aqueous solubility of Iptacopan. | Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., 10 mM in DMSO). |
| Final concentration exceeds solubility limit. | Determine the practical solubility limit of Iptacopan in your specific cell culture medium (see Experimental Protocols). Use a final concentration below this limit. |
| Incorrect dilution method. | Pre-warm the cell culture media to 37°C before adding the Iptacopan stock solution. Add the stock solution dropwise while gently mixing. |
| Interaction with media components. | Test the solubility in different types of media (e.g., with and without serum). |
Issue 2: Loss of Iptacopan Activity Over Time
| Possible Cause | Recommended Solution |
| Chemical degradation (e.g., hydrolysis). | Perform a stability study to determine the half-life of Iptacopan in your media at 37°C. If degradation is significant, consider replenishing the media with fresh Iptacopan at regular intervals. |
| Enzymatic degradation by serum components. | If using serum-containing media, test the stability of Iptacopan in serum-free media to see if stability improves. |
| Adsorption to plasticware. | Use low-protein-binding plates and tubes to minimize the loss of compound due to adsorption.[9] |
| Photodegradation. | Protect the cell culture plates from light, especially if the experiments are long-term. |
Experimental Protocols
Protocol 1: Preparation of Iptacopan Stock and Working Solutions
-
Prepare Stock Solution: Prepare a 10 mM stock solution of Iptacopan in 100% DMSO.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes. Store at -20°C or -80°C for long-term storage.[6]
-
Prepare Working Solution: a. Pre-warm your complete cell culture medium to 37°C. b. For a final concentration of 10 µM, for example, first prepare an intermediate dilution of the 10 mM stock solution in pre-warmed media. c. Add the intermediate dilution to the final volume of pre-warmed media to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all samples.
Protocol 2: Assessment of Iptacopan Stability in Cell Culture Media
This protocol outlines a method to determine the stability of Iptacopan in your cell culture medium over time using HPLC or LC-MS/MS.
-
Preparation:
-
Prepare a stock solution of Iptacopan in DMSO (e.g., 10 mM).
-
Warm the complete cell culture medium (with serum and any other supplements) to 37°C.
-
-
Incubation:
-
Spike the pre-warmed media with the Iptacopan stock solution to the desired final concentration (e.g., 10 µM).
-
Aliquot the medium containing Iptacopan into sterile, low-binding tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately process the sample for analysis (e.g., protein precipitation with acetonitrile) or store at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of the parent Iptacopan in the processed samples using a validated HPLC or LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the concentration of Iptacopan against time. A significant decrease in concentration indicates instability.
-
Calculate the half-life (t½) of Iptacopan in the medium.
-
Technical Resources
Quantitative Data Summary
The following table provides a hypothetical summary of Iptacopan stability data under various conditions. This is for illustrative purposes, and it is crucial to determine the stability in your specific experimental setup.
| Condition | Parameter | Value | Interpretation |
| Temperature | Half-life (t½) at 37°C in DMEM + 10% FBS | 48 hours | Moderate stability, consider media changes for experiments longer than 48 hours. |
| Half-life (t½) at 4°C in DMEM + 10% FBS | > 1 week | Stable for short-term storage in media at 4°C. | |
| pH | % Remaining after 24h at pH 7.4 | 95% | Stable at physiological pH. |
| % Remaining after 24h at pH 6.0 | 80% | Potential for acid-catalyzed hydrolysis. | |
| Serum | Half-life (t½) in DMEM + 10% FBS | 48 hours | Potential for some enzymatic degradation or binding to serum proteins. |
| Half-life (t½) in serum-free DMEM | > 72 hours | More stable in the absence of serum. |
Visualizations
Caption: Mechanism of action of Iptacopan in the alternative complement pathway.
Caption: Experimental workflow for assessing Iptacopan stability.
Caption: Troubleshooting decision tree for Iptacopan instability.
References
- 1. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iptacopan - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 4. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Factors affecting stability of drugs | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Iptacopan in preclinical studies
Technical Support Center: Iptacopan (B608621) Preclinical Studies
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Iptacopan in preclinical settings. It focuses on understanding its mechanism, selectivity, and strategies for identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Iptacopan?
Iptacopan is a first-in-class, oral, small molecule inhibitor that selectively targets Factor B (FB), a key serine protease in the alternative complement pathway (AP).[1][2] By binding to Factor B, Iptacopan prevents the formation of the AP C3 convertase (C3bBb).[1][2] This action effectively blocks the AP amplification loop, which is a critical driver of complement-mediated diseases.[1] This targeted, upstream inhibition controls both intravascular hemolysis (driven by the downstream membrane attack complex) and extravascular hemolysis (driven by C3b opsonization).[3]
Caption: Iptacopan selectively inhibits Factor B in the Alternative Pathway.
Q2: What are the known off-target effects of Iptacopan from preclinical studies?
Preclinical studies have shown Iptacopan to be highly selective and generally safe, with no overt signals of embryo-fetal toxicity in rats or rabbits.[4][5] Specific molecular off-target binding has not been a prominent finding. Instead, the primary risk associated with Iptacopan is a class effect common to complement inhibitors: an increased susceptibility to infections caused by encapsulated bacteria (e.g., Neisseria meningitidis, Streptococcus pneumoniae).[6][7] This is an expected consequence of inhibiting a component of the innate immune system, rather than a traditional off-target effect.[8]
Q3: How selective is Iptacopan for Factor B?
Iptacopan demonstrates high potency for its target and high selectivity against other complement pathway components.[5] In vitro assays show no inhibition of the classical or lectin pathways at concentrations up to 100 μM.[5]
| Parameter | Target/Pathway | Result | Citation |
| IC₅₀ | Factor B Binding | 0.01 ± 0.006 µM | [5] |
| IC₅₀ | AP-induced MAC Formation | 0.13 ± 0.06 µM | [5] |
| Inhibition | Factor D Activity | No inhibition observed (up to 100 µM) | [5] |
| Inhibition | Classical & Lectin Pathways | No inhibition observed (up to 100 µM) | [5] |
Q4: What is the primary safety concern for complement inhibitors like Iptacopan and how is it mitigated in preclinical and clinical studies?
The main safety concern is the risk of serious infections with encapsulated microorganisms due to the inhibition of the complement system.[6][9] In clinical and preclinical studies, this risk is mitigated through mandatory vaccination against relevant pathogens, such as Neisseria meningitidis, Streptococcus pneumoniae, and Haemophilus influenzae, at least two weeks prior to starting treatment.[8][10] Prophylactic antibiotic treatment is often required if therapy must begin before vaccines are fully effective.[8]
Troubleshooting Guide
Problem: I'm observing an unexpected phenotype (e.g., cytotoxicity, altered signaling) in my cell-based assay. How do I determine if it's an off-target effect of Iptacopan?
An unexpected result in a preclinical model requires systematic investigation to distinguish a true off-target effect from other possibilities. The following workflow can help dissect the observation.[11]
Caption: Workflow for investigating potential off-target effects.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the identity and purity of your Iptacopan stock. Contaminants could be responsible for the observed effects.[11]
-
Establish a Dose-Response Relationship: A clear dose-response curve can help determine if the effect is specific and saturable. Off-target effects may have a different potency profile than the known on-target activity.[11]
-
Use a Structurally Unrelated Inhibitor: Test another compound that inhibits Factor B but has a different chemical structure. If this second inhibitor does not produce the same phenotype, it strengthens the hypothesis of an off-target effect for Iptacopan.[11]
-
Use a Negative Control Compound: If available, use a structurally similar but biologically inactive analogue of Iptacopan. This helps rule out effects caused by the chemical scaffold itself.
-
Consider Advanced Screening: If evidence points towards a true off-target effect, consider unbiased screening methods like a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify unintended binding partners.[11]
Key Experimental Protocols
Protocol 1: Alternative Pathway (AP) Hemolysis Inhibition Assay
This assay measures the on-target activity of Iptacopan by assessing its ability to inhibit AP-mediated lysis of rabbit red blood cells (RBCs).
Materials:
-
Rabbit RBCs
-
Normal Human Serum (NHS) as a source of complement
-
Gelatin Veronal Buffer with Mg-EGTA (GVB/Mg-EGTA)
-
Iptacopan serial dilutions
-
Spectrophotometer (541 nm)
Methodology:
-
Prepare RBCs: Wash rabbit RBCs with GVB/Mg-EGTA buffer until the supernatant is clear. Resuspend to a final concentration of 2x10⁸ cells/mL.
-
Assay Setup: In a 96-well plate, add your serial dilutions of Iptacopan. Include a "0% lysis" control (buffer only) and a "100% lysis" control (water or detergent).
-
Complement Activation: Add NHS (typically at a final dilution that gives submaximal lysis, e.g., 1:16) to all wells except the 0% and 100% lysis controls.
-
Incubation: Add the prepared rabbit RBCs to all wells. Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Stop Reaction: Pellet the remaining intact RBCs by centrifugation.
-
Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 541 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each Iptacopan concentration relative to the 0% and 100% controls. Plot the results to determine the IC₅₀ value.
Caption: General workflow for a hemolysis inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a biophysical method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[11]
Methodology:
-
Cell Treatment: Incubate intact cells with Iptacopan or a vehicle control for a specified time.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release proteins (e.g., through freeze-thaw cycles or sonication).
-
Separate Aggregates: Centrifuge the lysates at high speed to pellet denatured, aggregated proteins.
-
Quantify Soluble Protein: Collect the supernatant containing the soluble (non-denatured) proteins. Quantify the amount of a specific protein of interest using methods like Western blotting or, for an unbiased approach, analyze the entire soluble proteome using mass spectrometry.
-
Generate Melt Curve: Plot the amount of soluble protein against temperature. A shift in the melting curve between the vehicle- and Iptacopan-treated samples indicates direct binding of Iptacopan to the protein.
References
- 1. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 2. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 3. Mechanism Of Action | FABHALTA® (iptacopan) | PNH | HCP [fabhalta-hcp.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeting the Alternative Complement Pathway With Iptacopan to Treat IgA Nephropathy: Design and Rationale of the APPLAUSE-IgAN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Safety & efficacy of iptacopan in PNH and identifying the patients that may benefit from this agent | VJHemOnc [vjhemonc.com]
- 8. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Complement Cascade: Novel Treatments Coming down the Pike - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Iptacopan Dosage in Mouse Models of PNH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Iptacopan (LNP023) dosage for efficacy in mouse models of Paroxysmal Nocturnal Hemoglobinuria (PNH). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Iptacopan?
A1: Iptacopan is a first-in-class, oral, small-molecule inhibitor of Factor B, a key serine protease in the alternative pathway (AP) of the complement system.[1][2] By binding to Factor B, Iptacopan prevents the formation of the AP C3 convertase (C3bBb), which is essential for the amplification of the complement response.[3] This inhibition occurs proximally in the complement cascade, upstream of C5, thereby controlling both C3b-mediated extravascular hemolysis (EVH) and terminal complement-mediated intravascular hemolysis (IVH).
Q2: Are there established mouse models of PNH?
A2: Yes, several mouse models of PNH have been generated, primarily through the targeted disruption of the Pig-a gene (the murine equivalent of the human PIGA gene) in embryonic stem cells. These models exhibit a population of blood cells deficient in glycosylphosphatidylinositol (GPI)-anchored proteins, a hallmark of PNH.[4][5][6] However, it is important to note that these models often do not fully recapitulate the clinical severity of human PNH, such as severe anemia or thrombosis, suggesting that the Pig-a mutation alone is not sufficient to cause the full disease phenotype in mice.[4][5] Conditional knockout models have also been developed to achieve a higher and more stable proportion of GPI-deficient cells.[6]
Q3: What is a recommended starting dose for Iptacopan in a PNH mouse model?
A3: There are currently no published studies specifically detailing the use of Iptacopan in a mouse model of PNH. However, preclinical studies in other mouse models of complement-mediated diseases can provide a starting point for dose-finding experiments. In a mouse model of KRN-induced arthritis, Iptacopan was administered orally at doses of 20, 60, and 180 mg/kg twice daily (b.i.d.).[1][7] A dose of 60 mg/kg b.i.d. resulted in full disease protection.[7] Therefore, a dose range of 20-60 mg/kg b.i.d. would be a reasonable starting point for an initial dose-response study in a PNH mouse model.
Q4: How should Iptacopan be administered to mice?
A4: Iptacopan is an oral therapeutic.[1][2] In preclinical studies, it has been administered to rodents via oral gavage.[8] The formulation and vehicle used for administration should be optimized for solubility and stability.
Q5: What are the key efficacy endpoints to measure in a PNH mouse model treated with Iptacopan?
A5: Key efficacy endpoints should focus on measuring the extent of complement-mediated hemolysis. These include:
-
Percentage of GPI-deficient red blood cells (RBCs): Monitored by flow cytometry.
-
Hemolysis markers: Plasma levels of lactate (B86563) dehydrogenase (LDH) and bilirubin (B190676).
-
Hemoglobin levels and red blood cell counts: To assess the degree of anemia.
-
Reticulocyte counts: As an indicator of bone marrow response to hemolysis.
-
C3 fragment deposition on RBCs: Measured by flow cytometry to assess opsonization and the extent of extravascular hemolysis.[9]
-
Alternative Pathway (AP) activity assays: Such as the Alternative Pathway Hemolytic 50% (AH50) assay, to confirm systemic inhibition of the complement pathway.[9]
Troubleshooting Guide
Q1: I am not observing a significant reduction in hemolysis in my PNH mouse model after Iptacopan treatment. What could be the issue?
A1:
-
Insufficient Dosage: The dose of Iptacopan may be too low to achieve adequate inhibition of the alternative complement pathway in your specific mouse model. Consider performing a dose-escalation study to identify a more efficacious dose.
-
Pharmacokinetic Issues: The bioavailability of your Iptacopan formulation may be poor. Ensure the compound is properly dissolved and the vehicle is appropriate for oral administration in mice. Plasma concentrations of Iptacopan can be measured to confirm systemic exposure.
-
Model-Specific Factors: The PNH mouse model being used may have a very high level of spontaneous complement activation that is difficult to control. Characterize the baseline level of hemolysis in your model to set appropriate expectations for the therapeutic effect.
-
Assay Sensitivity: The assays used to measure hemolysis may not be sensitive enough to detect subtle changes. Ensure your LDH, bilirubin, and flow cytometry assays are properly validated.
Q2: I am observing signs of toxicity in my mice at higher doses of Iptacopan. What should I do?
A2:
-
Dose Reduction: The most immediate step is to reduce the dose of Iptacopan to a level that is better tolerated.
-
Toxicity Studies: If not already done, conduct a formal toxicology study to determine the maximum tolerated dose (MTD) in your mouse strain. Preclinical reproductive toxicology studies in rats have shown no adverse effects on embryo-fetal development at doses up to 1000 mg/kg/day.[8] However, this does not preclude other potential toxicities at high doses.
-
Clinical Monitoring: Closely monitor the mice for clinical signs of toxicity, such as weight loss, lethargy, and changes in behavior.
Q3: My in vitro hemolysis assay shows good inhibition with Iptacopan, but the in vivo results are disappointing. Why might this be?
A3:
-
Pharmacokinetics and Metabolism: Iptacopan is primarily eliminated by hepatic metabolism.[10] The in vivo half-life and distribution of the drug may not be optimal in mice, leading to insufficient target engagement over the dosing interval. Consider more frequent dosing or a different formulation to improve the pharmacokinetic profile.
-
Target-Mediated Drug Disposition (TMDD): Iptacopan exhibits TMDD due to its high-affinity binding to Factor B.[11] This can affect the drug's pharmacokinetics. At insufficient doses, the drug may be rapidly cleared through binding to its target, preventing sustained inhibition.
-
Complexity of In Vivo Environment: The in vivo environment is much more complex than an in vitro assay. Other biological factors in the mouse may be contributing to red blood cell clearance that are not dependent on the alternative complement pathway.
Quantitative Data
Table 1: Iptacopan Dosages in Preclinical Models
| Species | Model | Dosage | Route of Administration | Outcome | Reference |
| Mouse | KRN-induced arthritis | 20, 60, 180 mg/kg b.i.d. | Oral | Full disease protection at 60 and 180 mg/kg | [1][7] |
| Rat | Embryo-fetal development | 100, 300, 1000 mg/kg/day | Oral Gavage | NOAEL for maternal toxicity and embryo-fetal development was 1000 mg/kg/day | [8] |
| Rabbit | Embryo-fetal development | 250, 450 mg/kg/day | Oral Gavage | NOAEL was 250 mg/kg/day for maternal toxicity and 450 mg/kg/day for embryo-fetal development | [8] |
NOAEL: No Observed Adverse Effect Level
Table 2: Pharmacokinetic Parameters of Iptacopan in Humans
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1.5 h |
| Elimination Half-life | 12.3 h |
| Recovery in Feces | 71.5% |
| Recovery in Urine | 24.8% |
Data from a single 100 mg oral dose of [14C]Iptacopan in healthy volunteers.[10]
Experimental Protocols
Protocol: Dose-Response Study of Iptacopan in a Pig-a Knockout Mouse Model of PNH
-
Animal Model: Utilize a conditional Pig-a knockout mouse model that exhibits a stable population of GPI-deficient red blood cells.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Baseline Characterization: Collect baseline blood samples to determine the percentage of GPI-deficient RBCs, hemoglobin levels, LDH, and bilirubin for each mouse.
-
Group Allocation: Randomly assign mice to vehicle control and Iptacopan treatment groups (e.g., 20, 40, and 60 mg/kg).
-
Iptacopan Formulation: Prepare Iptacopan in a suitable vehicle for oral gavage.
-
Administration: Administer the assigned dose of Iptacopan or vehicle orally twice daily (b.i.d.) for a predetermined study duration (e.g., 14 or 28 days).
-
Monitoring: Monitor the health of the mice daily, including body weight and clinical signs.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., weekly) to assess the efficacy endpoints.
-
Efficacy Assessment:
-
Flow Cytometry: Analyze the percentage of GPI-deficient RBCs using specific markers (e.g., CD55, CD59).
-
Hemolysis Assays: Measure plasma LDH and bilirubin levels using commercially available kits.
-
Complete Blood Count (CBC): Determine hemoglobin levels, RBC counts, and reticulocyte counts.
-
-
Data Analysis: Analyze the data to determine the dose-dependent effects of Iptacopan on the measured parameters.
Visualizations
Caption: Mechanism of action of Iptacopan in the alternative complement pathway.
Caption: Workflow for an Iptacopan dose-optimization study in a PNH mouse model.
Caption: Logic diagram for troubleshooting lack of efficacy in Iptacopan experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [iro.uiowa.edu]
- 3. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 4. Murine models of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the creation of animal models of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Advances in Complement Inhibition Therapies for Paroxysmal Nocturnal Hemoglobinuria and Autoimmune Hemolytic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absorption, Distribution, Metabolism, and Excretion of [14C]iptacopan in Healthy Male Volunteers and in In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Target‐Mediated Disposition on Iptacopan Clinical Pharmacokinetics in Participants with Normal or Impaired Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in Iptacopan pharmacokinetic analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the pharmacokinetic analysis of Iptacopan.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of Iptacopan?
A1: In the context of LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, Iptacopan.[1] These components can include endogenous substances like phospholipids (B1166683), salts, and proteins, as well as metabolites of Iptacopan.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of Iptacopan and its internal standard (IS) in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][3]
Q2: What are the primary metabolites of Iptacopan that could potentially interfere with its analysis?
A2: Iptacopan is metabolized primarily through two pathways: oxidative metabolism and glucuronidation.[4][5] The main oxidative metabolism is driven by the CYP2C8 enzyme.[5] It also undergoes Phase 2 metabolism to form two acyl glucuronide metabolites (M8 and M9), which are present in plasma at lower concentrations than the parent drug.[4][5] While these metabolites are not pharmacologically active, they have the potential to co-elute and cause interference during the chromatographic analysis of Iptacopan.[4]
Q3: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure they are free from significant matrix effects.[6][7][8] The guidance recommends evaluating the matrix effect in at least six different sources of the biological matrix.[6] It is crucial to demonstrate that the matrix does not affect the accuracy and precision of the assay.[3] A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the preferred approach to compensate for matrix-induced ionization variability.[9] The precision of the IS-normalized matrix factor across different lots should generally be ≤15%.[9]
Troubleshooting Guide
Issue 1: Inconsistent results and poor reproducibility for Quality Control (QC) samples.
-
Possible Cause: Variable matrix effects between different lots of the biological matrix.
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a quantitative assessment of the matrix effect using at least six different lots of the biological matrix. A detailed protocol is provided below.
-
Optimize Sample Preparation: Enhance the sample cleanup procedure to remove interfering endogenous components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[10]
-
Chromatographic Optimization: Adjust the chromatographic conditions to separate Iptacopan from the co-eluting matrix components. This may involve modifying the mobile phase composition, gradient profile, or using a different analytical column.[1][2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it has nearly identical chemical properties and chromatographic behavior to the analyte.[11]
-
Issue 2: Low signal intensity or reduced sensitivity for Iptacopan.
-
Possible Cause: Significant ion suppression due to co-eluting phospholipids or other matrix components.
-
Troubleshooting Steps:
-
Identify Ion Suppression Zones: Use a post-column infusion experiment to identify the retention times where ion suppression is most pronounced. A detailed protocol is provided below.
-
Modify Chromatography: Adjust the chromatographic method to ensure Iptacopan elutes in a region with minimal ion suppression.[1]
-
Enhance Sample Cleanup: Implement sample preparation techniques specifically designed to remove phospholipids, such as hybrid SPE-phospholipid removal plates.
-
Consider a Different Ionization Source: If using electrospray ionization (ESI), which is susceptible to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if compatible with Iptacopan's chemical properties.[3]
-
Issue 3: Non-linear calibration curves, particularly at the lower limit of quantification (LLOQ).
-
Possible Cause: Non-specific binding of Iptacopan to the sample collection tubes or processing equipment, or matrix effects that are not adequately corrected for by the internal standard.
-
Troubleshooting Steps:
-
Evaluate Non-Specific Binding: Assess the recovery of Iptacopan at the LLOQ concentration.
-
Optimize Sample Handling: Use silanized glassware or low-binding polypropylene (B1209903) tubes to minimize non-specific binding.
-
Re-evaluate the Internal Standard: Ensure the chosen internal standard is appropriate and effectively tracks the ionization behavior of Iptacopan across the entire concentration range.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of the matrix factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standard solutions of Iptacopan and its IS in the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. Spike the extracted blank matrix with Iptacopan and IS to the same low and high QC concentrations as Set A.
-
Set C (Matrix Blank): Process the same six lots of blank biological matrix without adding the analyte or IS.
-
-
Analyze the Samples: Inject the prepared samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (CV%) of the IS-normalized MF across the different lots should be ≤15%.
-
| Sample Set | Description | Purpose |
| Set A | Iptacopan and IS in neat solution | To determine the response of the analyte and IS without matrix interference. |
| Set B | Extracted blank matrix spiked with Iptacopan and IS | To determine the response of the analyte and IS in the presence of matrix components. |
| Set C | Extracted blank matrix | To confirm the absence of interfering peaks from the matrix itself. |
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This protocol helps to identify regions of ion suppression or enhancement during the chromatographic run.
-
System Setup:
-
Infuse a standard solution of Iptacopan at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream using a T-connector placed between the analytical column and the mass spectrometer.
-
-
Equilibration: Allow the infused Iptacopan signal to stabilize, establishing a constant baseline.
-
Injection: Inject a prepared blank matrix extract (processed using your sample preparation method).
-
Monitoring: Monitor the signal of the infused Iptacopan.
-
A decrease in the baseline signal indicates ion suppression at that retention time.
-
An increase in the baseline signal indicates ion enhancement at that retention time.
-
Visualizations
Caption: Iptacopan inhibits Factor B, preventing the formation of C3 convertase.
Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Absorption, Distribution, Metabolism, and Excretion of [14C]iptacopan in Healthy Male Volunteers and in In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. moh.gov.bw [moh.gov.bw]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Overcoming In Vitro Resistance to Iptacopan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Iptacopan in their in vitro experiments.
Troubleshooting Guides
Issue 1: Higher than Expected Cell Lysis or C3 Deposition in the Presence of Iptacopan
Question: My in vitro assay (e.g., hemolysis assay, C3 deposition assay) shows significant cell lysis or C3 deposition even at high concentrations of Iptacopan. What are the potential causes and how can I troubleshoot this?
Answer:
This observation suggests that Iptacopan is not effectively inhibiting the alternative complement pathway in your experimental setup. Here are several potential causes and troubleshooting steps:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Iptacopan Degradation or Inactivity | - Verify Stock Solution: Prepare a fresh stock solution of Iptacopan. Ensure proper storage conditions (temperature, light protection) as recommended by the manufacturer. - Confirm Concentration: Use a reliable method (e.g., UV-Vis spectroscopy, HPLC) to confirm the concentration of your Iptacopan stock solution. |
| Inappropriate Assay Conditions | - pH and Temperature: Ensure the pH and temperature of your assay buffer are within the optimal range for Iptacopan activity. Deviations can affect drug stability and binding. - Incubation Time: Optimize the incubation time for Iptacopan with the complement source before initiating the assay. A pre-incubation step may be necessary for effective binding to Factor B. |
| Issues with Complement Source | - Serum/Plasma Quality: Use fresh or properly stored (at -80°C) serum or plasma. Repeated freeze-thaw cycles can lead to spontaneous complement activation and degradation of complement components.[1] - Source of Complement: Be aware of the species-specificity of Iptacopan. While active against human Factor B, its efficacy against Factor B from other species may vary. |
| Cell Line-Specific Factors | - Endogenous Complement Production: Some cell lines may produce their own complement components, potentially overwhelming the inhibitory effect of Iptacopan. Test for endogenous complement production using appropriate controls (e.g., cells incubated in buffer without a complement source). - Cell Surface Characteristics: The composition of the cell surface can influence complement activation. Ensure consistency in cell culture conditions and passage number. |
| Experimental Artifacts | - Plate Type: Use appropriate plates for your assay (e.g., low-binding plates) to prevent non-specific binding of Iptacopan or complement proteins. - Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of Iptacopan. |
Issue 2: Inconsistent or Non-Reproducible Iptacopan IC50 Values
Question: I am observing significant variability in the half-maximal inhibitory concentration (IC50) of Iptacopan across different experiments. How can I improve the consistency of my results?
Answer:
Inconsistent IC50 values can arise from a variety of factors related to assay setup and execution. The following table outlines common causes and solutions to enhance reproducibility.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Variability in Reagents | - Serum/Plasma Batch Variation: Use a single, large batch of pooled serum or plasma for a series of experiments to minimize variability between batches. - Cell Passage Number: Use cells within a consistent and narrow range of passage numbers, as cell characteristics can change over time in culture.[2] |
| Assay Protocol Deviations | - Standardize Procedures: Adhere strictly to a standardized protocol for all experiments. This includes incubation times, temperatures, cell densities, and reagent concentrations. - Automate Liquid Handling: If possible, use automated liquid handling systems to reduce pipetting variability. |
| Data Analysis Methods | - Consistent Curve Fitting: Use a consistent non-linear regression model (e.g., four-parameter logistic) to calculate the IC50 from your dose-response data. - Sufficient Data Points: Ensure you have a sufficient number of data points, particularly around the expected IC50, to accurately define the dose-response curve. |
| Sub-optimal Assay Window | - Optimize Positive and Negative Controls: Ensure a clear and consistent difference between your positive control (maximum lysis/deposition) and negative control (baseline). A small assay window can amplify the impact of minor variations. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Iptacopan?
Iptacopan is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[3] By binding to Factor B, Iptacopan prevents the formation of the C3 convertase (C3bBb), which is essential for the amplification of the complement cascade.[3][4] This inhibition reduces the production of downstream effectors like C3b and the membrane attack complex (MAC), thereby controlling both intravascular and extravascular hemolysis.
2. What are the potential mechanisms of in vitro resistance to Iptacopan?
While specific in vitro resistance studies on Iptacopan are not extensively published, potential mechanisms can be extrapolated from general principles of drug resistance and the mechanism of Iptacopan:
-
Mutations in Factor B: Genetic mutations in the CFB gene could alter the binding site of Iptacopan on the Factor B protein, reducing its inhibitory activity. Gain-of-function mutations in Factor B that enhance its activity could also potentially overcome the inhibitory effect of Iptacopan.[5]
-
Upregulation of the Alternative Pathway: Cells might adapt by upregulating the expression of other components of the alternative pathway, thereby increasing the overall flux through the pathway and requiring higher concentrations of Iptacopan for effective inhibition.
-
Increased Drug Efflux: While less common for this class of drugs, cells could potentially develop resistance by overexpressing drug efflux pumps that actively remove Iptacopan from the cytoplasm.
-
Activation of Bypass Pathways: Although Iptacopan specifically targets the alternative pathway, it's conceivable that under selective pressure, cells could develop mechanisms to enhance the activity of the classical or lectin pathways to compensate for the blocked alternative pathway.
3. How can I develop an Iptacopan-resistant cell line for my research?
Developing a drug-resistant cell line typically involves continuous or intermittent exposure of a sensitive parental cell line to increasing concentrations of the drug over a prolonged period.[6] Here is a general approach:
-
Determine the IC50: First, accurately determine the IC50 of Iptacopan in your parental cell line.
-
Initial Exposure: Begin by culturing the cells in a medium containing Iptacopan at a concentration below the IC50 (e.g., IC20).
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of Iptacopan in the culture medium. This process can take several months.
-
Clonal Selection: After achieving significant resistance (e.g., a substantial increase in IC50 compared to the parental line), you can perform clonal selection to isolate and expand highly resistant single-cell clones.
-
Characterization: Thoroughly characterize the resistant cell line by comparing its phenotype and genotype to the parental line. This includes confirming the shift in IC50, assessing the expression and sequence of Factor B, and investigating other potential resistance mechanisms.
4. Are there commercially available Iptacopan-resistant cell lines?
To date, there are no commercially available cell lines specifically advertised as being resistant to Iptacopan. Researchers interested in studying Iptacopan resistance will likely need to develop their own resistant cell lines in the laboratory.
Experimental Protocols
Protocol 1: In Vitro Hemolysis Assay for Iptacopan Activity
This assay measures the ability of Iptacopan to inhibit complement-mediated lysis of red blood cells (RBCs).
Materials:
-
Human serum (as a source of complement)
-
Sensitized sheep or rabbit red blood cells (RBCs)
-
Gelatin Veronal Buffer with Mg++ and Ca++ (GVB++)
-
Iptacopan
-
96-well U-bottom plates
-
Spectrophotometer
Procedure:
-
Prepare Iptacopan Dilutions: Prepare a serial dilution of Iptacopan in GVB++.
-
Pre-incubation: In a 96-well plate, mix the Iptacopan dilutions with human serum. Include a "no drug" control (serum with buffer) and a "no complement" control (heat-inactivated serum). Incubate for 30 minutes at 37°C to allow Iptacopan to bind to Factor B.
-
Add RBCs: Add sensitized RBCs to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C with gentle shaking.
-
Stop Reaction: Stop the reaction by adding cold buffer and centrifuge the plate to pellet the intact RBCs.
-
Measure Hemolysis: Transfer the supernatant to a new flat-bottom plate and measure the absorbance of the released hemoglobin at 412-414 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to a 100% lysis control (RBCs in water) and a 0% lysis control (RBCs in buffer only). Plot a dose-response curve to determine the IC50 of Iptacopan.[7][8]
Protocol 2: In Vitro C3 Deposition Assay
This ELISA-based assay measures the ability of Iptacopan to inhibit alternative pathway-mediated C3 deposition on a surface.[1][9]
Materials:
-
Lipopolysaccharide (LPS) from E. coli (or another alternative pathway activator)
-
96-well ELISA plates
-
Human serum
-
Iptacopan
-
Anti-human C3b antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Coat Plate: Coat a 96-well ELISA plate with LPS overnight at 4°C.
-
Block: Wash the plate and block with a suitable blocking buffer (e.g., BSA or non-fat milk) for 1-2 hours at room temperature.
-
Pre-incubation: In a separate plate, pre-incubate serial dilutions of Iptacopan with human serum for 30 minutes at 37°C.
-
Complement Activation: Add the Iptacopan/serum mixtures to the LPS-coated plate. Include appropriate controls. Incubate for 1 hour at 37°C to allow complement activation and C3b deposition.
-
Wash: Wash the plate thoroughly to remove unbound proteins.
-
Primary Antibody: Add the anti-human C3b antibody and incubate for 1 hour at room temperature.
-
Wash: Wash the plate.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash: Wash the plate.
-
Develop and Read: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the Iptacopan concentration to generate a dose-response curve and calculate the IC50.
Quantitative Data Summary
The following table can be used to summarize and compare IC50 values for Iptacopan in sensitive and potentially resistant cell lines.
| Cell Line | Iptacopan IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | Enter value | 1.0 |
| Resistant Clone 1 | Enter value | Calculate |
| Resistant Clone 2 | Enter value | Calculate |
| Resistant Clone 3 | Enter value | Calculate |
Fold Resistance = IC50 (Resistant) / IC50 (Parental)
Visualizations
Caption: Mechanism of action of Iptacopan in the alternative complement pathway.
Caption: A troubleshooting workflow for unexpected Iptacopan in vitro results.
Caption: Workflow for developing an Iptacopan-resistant cell line in vitro.
References
- 1. C3b Deposition Assay | Molecular Otolaryngology and Renal Research Laboratories - The University of Iowa [morl.lab.uiowa.edu]
- 2. Novel methods for in vitro modeling of pancreatic cancer reveal important aspects for successful primary cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 4. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Hemolytic Assay Protocol for C3 - Creative Biolabs [creative-biolabs.com]
- 8. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C3b Deposition Assay Service - Creative Biolabs [creative-biolabs.com]
Best practices for long-term storage of Iptacopan stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Iptacopan stock solutions in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Iptacopan stock solutions?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing Iptacopan stock solutions. It is soluble in DMSO at concentrations of ≥ 100 mg/mL. For in vivo studies, specific formulations are required, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q2: What are the recommended storage temperatures and expected stability for Iptacopan stock solutions?
A2: The stability of Iptacopan stock solutions is highly dependent on the storage temperature. For optimal long-term stability, it is recommended to store aliquots in DMSO at -80°C, where they can be stable for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to 1 month. It is crucial to use tightly sealed containers to prevent moisture absorption, especially when using DMSO. Repeated freeze-thaw cycles should be avoided.
Q3: Can I store Iptacopan stock solutions at room temperature?
A3: Storing Iptacopan stock solutions at room temperature is not recommended for long-term stability. While the solid form of Iptacopan is stable at room temperature, solutions, particularly in DMSO, are more susceptible to degradation over time at ambient temperatures. For day-to-day use during an experiment, it is advisable to prepare fresh dilutions from a frozen stock.
Q4: My Iptacopan stock solution in DMSO shows precipitation. What should I do?
A4: Precipitation of Iptacopan in DMSO can occur, especially at high concentrations or if the DMSO has absorbed moisture. Here are some troubleshooting steps:
-
Warm the solution: Gently warm the solution to 37°C to help redissolve the precipitate.
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic (readily absorbs moisture from the air). Use a fresh, unopened bottle of anhydrous DMSO to prepare your stock solution.
-
Sonicate the solution: Brief sonication can help break up aggregates and facilitate dissolution.
-
Prepare a more dilute stock solution: If precipitation persists, consider preparing a new, less concentrated stock solution.
Q5: How does Iptacopan inhibit the alternative complement pathway?
A5: Iptacopan is a potent and selective inhibitor of Factor B, a key serine protease in the alternative complement pathway. By binding to Factor B, Iptacopan prevents the formation of the C3 convertase (C3bBb), which is essential for the amplification of the complement cascade. This inhibition effectively blocks the downstream events of the alternative pathway, including the production of inflammatory mediators and the formation of the membrane attack complex (MAC).
Quantitative Data Summary
| Storage Condition | Solvent | Concentration | Duration | Stability | Reference |
| -80°C | DMSO | Not Specified | 6 months | Stable | [1] |
| -20°C | DMSO | Not Specified | 1 month | Stable | [1] |
| 4°C | Solid | Not Specified | Not Specified | Stable (sealed, away from moisture) | [1] |
| Room Temperature | Solid | Not Specified | Not Specified | Stable | [2][3] |
Experimental Protocols
Protocol 1: Preparation of Iptacopan Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Iptacopan in DMSO for in vitro use.
Materials:
-
Iptacopan (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the Iptacopan powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of Iptacopan powder and transfer it to a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 2-5 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of Iptacopan Stock Solutions by HPLC-UV
Objective: To assess the stability of Iptacopan stock solutions over time under different storage conditions using a stability-indicating High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method. This protocol is a general guideline and may require optimization.
Materials:
-
Iptacopan stock solutions stored under desired conditions
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
HPLC-grade water and acetonitrile
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 3, 6 months), retrieve an aliquot of the Iptacopan stock solution from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute the stock solution to a final concentration within the linear range of the HPLC method (e.g., 10 µg/mL) using the mobile phase as the diluent.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution may be necessary to separate Iptacopan from potential degradation products. An example gradient is:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where Iptacopan has maximum absorbance (this may need to be determined by a UV scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Integrate the peak area of Iptacopan in the chromatograms for each sample.
-
Calculate the percentage of Iptacopan remaining at each time point relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Mechanism of Action of Iptacopan in the Alternative Complement Pathway.
Caption: Troubleshooting workflow for Iptacopan stock solution precipitation.
References
Technical Support Center: Iptacopan Hydrochloride In Vivo Formulation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the formulation of iptacopan (B608621) hydrochloride for in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My iptacopan hydrochloride is not dissolving in standard aqueous vehicles like saline or PBS. Why is this happening?
A1: this compound is described as being slightly soluble in water.[1] Its limited aqueous solubility is a primary challenge for creating simple solutions for in vivo administration.[2][3][4] Most new chemical entities have poor water solubility, which can lead to low bioavailability and complicate preclinical studies.[2][3][5] You will likely need to employ solubility enhancement techniques to achieve the desired concentration for your experiments.
Q2: I am seeing precipitation after preparing my this compound formulation. What are the common causes and solutions?
A2: Precipitation can occur for several reasons:
-
Exceeding Solubility Limit: You may be trying to dissolve the compound above its saturation point in the chosen vehicle system.
-
Solution: Re-evaluate the solubility of iptacopan in your vehicle. You may need to either lower the concentration or choose a more effective solubilization strategy.
-
-
Poor Compound Stability: The compound might be degrading in the formulation, leading to the formation of less soluble degradants.[6]
-
Solution: Assess the stability of your formulation over the intended duration of your experiment. It is often recommended to prepare formulations fresh before each use to minimize stability issues.[7]
-
-
Co-solvent "Crashing Out": When using a co-solvent system, the drug may precipitate when an aqueous component is added too quickly or if the final co-solvent concentration is too low to maintain solubility.
-
Solution: When preparing a co-solvent formulation, dissolve the this compound completely in the organic solvent (e.g., DMSO) first. Then, add the aqueous phase slowly while vortexing or stirring vigorously to prevent the compound from precipitating.[6]
-
Q3: What are some recommended starting points for vehicle selection for oral gavage studies with this compound?
A3: Given its solubility profile, several strategies can be effective. The choice of vehicle should aim to maximize exposure for your study while ensuring the safety and tolerability of the excipients in your animal model.[2][8]
Here are some common approaches for poorly soluble compounds like iptacopan:
-
Co-solvent Systems: A mixture of a water-miscible organic solvent and an aqueous carrier. A common starting point is dissolving the compound in DMSO and diluting it with saline, PEG 400, or corn oil.[9][10][11]
-
Cyclodextrin (B1172386) Formulations: Cyclodextrins, like SBE-β-CD (sulfobutylether-β-cyclodextrin), can form inclusion complexes with drug molecules, significantly increasing their aqueous solubility.[2][6] A formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) has been reported for iptacopan.[9]
-
Suspensions: If a solution is not feasible, a uniform aqueous suspension can be prepared. This typically involves a suspending agent like carboxymethylcellulose (CMC) and a wetting agent like Tween 80 to ensure homogeneity.[6]
-
Lipid-based Formulations: For lipophilic compounds, oily vehicles or self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[2][5][6] A solution of iptacopan in 10% DMSO and 90% corn oil has been noted.[9]
Q4: My in vivo study is showing low or inconsistent drug exposure. Could the formulation be the problem?
A4: Yes, the formulation is a critical factor for achieving adequate and reproducible bioavailability.[2][5]
-
Poor Bioavailability: If the drug does not properly dissolve in the gastrointestinal tract, its absorption will be limited.[4][6] A solution or a well-designed formulation like a cyclodextrin complex or a lipid-based system is often superior to a simple suspension for maximizing exposure.[8]
-
Inconsistent Dosing: For suspensions, inadequate homogenization can lead to inaccurate and variable dosing between animals.[6] Ensure the suspension is uniformly mixed before and during administration.
-
Vehicle Effects: The vehicle itself can influence absorption. Always include a vehicle-only control group in your study to differentiate the effects of the compound from the vehicle.[6]
Quantitative Data Summary
The following tables summarize solubility data for this compound in various vehicle systems commonly used in preclinical research.
Table 1: this compound Solubility in Different Solvents
| Solvent/Vehicle System | Reported Solubility | Notes |
|---|---|---|
| Water | Slightly soluble[1] | Heating to 60°C and sonication can achieve 50 mg/mL.[9][10][12] |
| DMSO | ≥ 100 mg/mL[12] | High solubility, making it a good initial solvent for co-solvent systems.[10][13] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | A clear solution can be achieved.[9] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL | A clear solution suitable for oral administration.[9] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL | Sonication is recommended to aid dissolution.[10] |
Experimental Protocols
Protocol 1: Preparation of an this compound Solution using a Co-solvent and Cyclodextrin
This protocol is based on reported formulations for achieving a clear solution.[9]
-
Objective: To prepare a 2 mg/mL solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile vials and syringes
-
-
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution by dissolving 2 g of SBE-β-CD in a final volume of 10 mL of saline.
-
Weigh the required amount of this compound. To make 1 mL of a 2 mg/mL final solution, you will need 2 mg of the compound.
-
In a sterile vial, add 100 µL of DMSO to the 2 mg of this compound.
-
Vortex or sonicate the vial until the compound is fully dissolved in the DMSO.
-
While vortexing, slowly add 900 µL of the 20% SBE-β-CD solution to the DMSO concentrate.
-
Continue vortexing for 1-2 minutes to ensure a clear, homogenous solution.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: Preparation of an this compound Aqueous Suspension
This protocol outlines a general method for creating a suspension for oral gavage.
-
Objective: To prepare a 5 mg/mL suspension of this compound.
-
Materials:
-
This compound powder
-
Aqueous vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in water)
-
Wetting agent (e.g., 1% Tween 80 solution)
-
Mortar and pestle or homogenizer
-
Sterile vials
-
-
Procedure:
-
Weigh the required amount of this compound. For 10 mL of a 5 mg/mL suspension, you will need 50 mg.
-
Place the powder in a mortar.
-
Add a few drops of the wetting agent (1% Tween 80) to the powder and triturate to form a uniform paste. This step is crucial to prevent clumping.[6]
-
Gradually add the 0.5% CMC vehicle to the paste while continuing to triturate or mix.
-
Transfer the mixture to a graduated cylinder or volumetric flask and add the remaining vehicle to reach the final volume.
-
Transfer to a storage vial. Stir or vortex the suspension vigorously before each animal dosing to ensure homogeneity.
-
Visualizations
Caption: Troubleshooting workflow for iptacopan formulation.
Caption: Iptacopan's mechanism of action in the complement pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. admescope.com [admescope.com]
- 8. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Iptacopan (LNP023) hydrochloride | Factor B Inhibitors | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Interpreting unexpected results in Iptacopan-treated animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iptacopan (B608621) in animal models. Our goal is to help you interpret unexpected results and refine your experimental protocols.
Troubleshooting Guide: Interpreting Unexpected Results
This section addresses specific issues you might encounter during your experiments with Iptacopan in animal models.
Question: Why am I observing a lack of efficacy of Iptacopan in my animal model of a complement-mediated disease?
Possible Causes and Troubleshooting Steps:
-
Species-Specific Differences in the Complement Pathway: The target of Iptacopan, Factor B, can have structural and functional variations across different animal species. This may affect the binding affinity and inhibitory activity of the drug.
-
Recommendation: Confirm the homology of Factor B between your animal model and humans. Perform in vitro assays using plasma from your specific animal model to confirm that Iptacopan effectively inhibits the alternative complement pathway.
-
-
Inadequate Dosing or Pharmacokinetics: The dosage of Iptacopan may not be sufficient to achieve the required therapeutic exposure in your animal model due to differences in metabolism and clearance.
-
Recommendation: Conduct pharmacokinetic studies in your animal model to determine the optimal dose and dosing frequency required to maintain therapeutic drug concentrations. Measure complement activity markers in the plasma of treated animals to confirm target engagement.
-
-
Disease Model Pathophysiology: The chosen animal model may not be primarily driven by the alternative complement pathway. Some diseases have multiple pathogenic mechanisms, and inhibiting only the alternative pathway may not be sufficient to produce a therapeutic effect.
-
Recommendation: Thoroughly characterize the role of the alternative complement pathway in your specific animal model. This can be done by using knockout animals for key complement components or by measuring complement activation products in diseased tissues.
-
Question: I am observing off-target effects or toxicity in my animal model that were not anticipated. What should I do?
Possible Causes and Troubleshooting Steps:
-
Metabolite-Mediated Toxicity: Iptacopan is metabolized in the liver, and its metabolites are generally considered inactive.[1] However, in some species or under certain experimental conditions, these metabolites could have unexpected biological activity or accumulate to toxic levels.
-
Recommendation: Perform metabolite profiling in the plasma and tissues of your treated animals. If unusual metabolites are identified, their biological activity should be assessed in vitro.
-
-
Exaggerated Pharmacological Effect: In some disease models, complete inhibition of the alternative complement pathway might be detrimental. The complement system plays a role in immune surveillance and tissue homeostasis, and its complete blockade could lead to unintended consequences.
-
Recommendation: Evaluate a dose-response relationship for the observed toxicity. Lowering the dose of Iptacopan might mitigate the toxic effects while still providing therapeutic benefit.
-
-
Strain-Specific Sensitivity: The genetic background of your animal model could influence its susceptibility to drug-induced toxicity.
-
Recommendation: If possible, test Iptacopan in a different strain of the same animal species to see if the toxic effects are reproducible.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Iptacopan?
Iptacopan is a first-in-class, oral inhibitor of Factor B, a key serine protease in the alternative pathway of the complement system.[1][2][3] By binding to Factor B, Iptacopan prevents the formation of the C3 convertase (C3bBb), which is essential for the amplification of the complement cascade.[3][4][5] This upstream inhibition effectively controls both C3b-mediated extravascular hemolysis and terminal complement-mediated intravascular hemolysis.[1][2][4]
Q2: In which disease models is Iptacopan expected to be effective?
Iptacopan is expected to be effective in diseases where the alternative complement pathway plays a significant pathogenic role. This includes models of:
-
Paroxysmal Nocturnal Hemoglobinuria (PNH): Iptacopan has been approved by the FDA for the treatment of PNH in adults.[1][2]
-
IgA Nephropathy (IgAN): Clinical trials have shown that Iptacopan can significantly reduce proteinuria in patients with IgAN.[6][7][8]
-
Complement 3 Glomerulopathy (C3G): Iptacopan is being investigated for the treatment of C3G.[6][9]
-
Atypical Hemolytic Uremic Syndrome (aHUS): This is another disease where the alternative complement pathway is dysregulated.[6]
-
Cold Agglutinin Disease (CAD): A small clinical trial showed promising efficacy in patients with CAD.[10]
Q3: What are the key biomarkers to measure to assess the pharmacodynamic effects of Iptacopan in animal models?
To assess the pharmacodynamic effects of Iptacopan, it is recommended to measure markers of alternative complement pathway activity. These include:
-
Plasma levels of Factor B: To confirm target engagement.
-
Plasma levels of C3 and its fragments (e.g., C3a, C3b/iC3b/C3c): To assess the extent of C3 convertase inhibition.
-
Plasma levels of sC5b-9: To measure the activity of the terminal complement pathway.
-
Hemolysis assays: Using serum from treated animals to assess the functional inhibition of the alternative pathway.
Quantitative Data Summary
Table 1: Summary of Iptacopan Clinical Trial Efficacy Data
| Indication | Phase | Key Efficacy Endpoint | Result | Reference |
| Paroxysmal Nocturnal Hemoglobinuria (PNH) | Phase III (APPLY-PNH) | Hemoglobin improvement without transfusions | 82.3% of patients | [1] |
| Paroxysmal Nocturnal Hemoglobinuria (PNH) | Phase III (APPOINT-PNH) | Hemoglobin improvement without transfusions | 77.5% of patients | [1] |
| IgA Nephropathy (IgAN) | Phase III (APPLAUSE-IgAN) | Proteinuria reduction at 9 months | 38.3% reduction vs. placebo | [7] |
| Cold Agglutinin Disease (CAD) | Phase II | Hemoglobin improvement and reduced hemolysis | Clinically meaningful improvements | [10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Iptacopan Activity in Animal Plasma
-
Objective: To confirm the inhibitory activity of Iptacopan on the alternative complement pathway in plasma from the selected animal model.
-
Materials:
-
Freshly collected plasma from the animal model (with appropriate anticoagulant).
-
Iptacopan stock solution.
-
Zymosan A or lipopolysaccharide (LPS) to activate the alternative pathway.
-
Buffers and reagents for ELISA to measure C3a or sC5b-9.
-
-
Procedure:
-
Prepare serial dilutions of Iptacopan.
-
Pre-incubate the animal plasma with different concentrations of Iptacopan or vehicle control.
-
Activate the alternative complement pathway by adding Zymosan A or LPS.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the levels of C3a or sC5b-9 using a commercially available ELISA kit validated for the specific animal species.
-
Calculate the IC50 value of Iptacopan.
-
Visualizations
References
- 1. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iptacopan - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 6. Novartis eyes accelerated FDA approval for iptacopan across multiple indications - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. New Novartis Fabhalta® (iptacopan) data show clinically meaningful and statistically significant proteinuria reduction of 38.3% versus placebo for patients with IgA nephropathy (IgAN) [prnewswire.com]
- 8. novartis.com [novartis.com]
- 9. novartis.com [novartis.com]
- 10. coldagglutininnews.com [coldagglutininnews.com]
Validation & Comparative
A Comparative Analysis of Iptacopan Hydrochloride and Pegcetacoplan in the Management of Hemolysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for complement-mediated hemolytic anemias, particularly Paroxysmal Nocturnal Hemoglobinuria (PNH), has been significantly advanced by the introduction of targeted therapies. This guide provides an objective comparison of two prominent oral therapies, iptacopan (B608621) hydrochloride and pegcetacoplan, focusing on their efficacy in controlling hemolysis, supported by data from pivotal clinical trials.
Mechanism of Action: Targeting the Complement Cascade at Different Points
Both iptacopan and pegcetacoplan effectively control hemolysis by inhibiting the complement system, a key component of the innate immune response that, when dysregulated, can lead to the destruction of red blood cells. However, they target different points in this complex cascade.
Iptacopan Hydrochloride is a first-in-class, oral, small molecule inhibitor of Factor B, a serine protease essential for the activation of the alternative complement pathway.[1][2][3][4][5] By selectively blocking Factor B, iptacopan prevents the formation of the C3 convertase (C3bBb) in the alternative pathway, thereby inhibiting both intravascular hemolysis (IVH) and extravascular hemolysis (EVH).[3][6][7] This targeted approach leaves the classical and lectin pathways of complement activation intact, which may be advantageous for preserving some immune function.[5]
Pegcetacoplan , a PEGylated cyclic peptide, targets complement protein C3 and its activation fragment C3b.[8][9][10] This mechanism allows for a broad inhibition of the complement cascade, as C3 is the central point where all three complement pathways (classical, lectin, and alternative) converge.[9][11] By binding to C3 and C3b, pegcetacoplan prevents the generation of downstream effectors, including the membrane attack complex (MAC) responsible for IVH, and C3b-mediated opsonization that leads to EVH.[8][10]
Signaling Pathway Diagrams
Clinical Efficacy in Paroxysmal Nocturnal Hemoglobinuria (PNH)
The efficacy of both iptacopan and pegcetacoplan has been evaluated in phase 3 clinical trials in adult patients with PNH, including both complement inhibitor-naïve patients and those with a suboptimal response to C5 inhibitors.
Iptacopan Clinical Trial Data
The pivotal trials for iptacopan in PNH are the APPLY-PNH study (NCT04558918) in patients with residual anemia despite anti-C5 therapy, and the APPOINT-PNH study (NCT04820530) in complement inhibitor-naïve patients.[2][12]
Table 1: Key Efficacy Outcomes for Iptacopan in PNH
| Endpoint | APPLY-PNH (Anti-C5 Experienced) - 48 Weeks | APPOINT-PNH (Naïve) - 24 Weeks |
| Hemoglobin (Hb) Increase ≥2 g/dL | 86% (51/59) in the iptacopan group.[12] | ~92.2% of patients achieved this without transfusions.[13] |
| Hemoglobin (Hb) ≥12 g/dL | 68% (40/59) in the iptacopan group.[12] | An estimated 62.8% of patients achieved this without transfusions.[14] |
| Transfusion Avoidance | 91.9% (57/62) from week 2 to week 48 in the iptacopan group.[15] | 97.6% of patients achieved transfusion independence at 24 weeks.[13] |
| Mean Hemoglobin (Hb) Levels at end of study | 12.2 g/dL at week 48 in the iptacopan group.[15] | N/A |
| Lactate (B86563) Dehydrogenase (LDH) Levels | N/A | Decreased by 83.55% from baseline at 24 weeks.[14] 95% of patients had LDH levels ≤1.5 times the upper limit of normal (ULN) at 24 weeks.[14] |
| Fatigue Improvement (FACIT-Fatigue) | Clinically meaningful improvements reported.[16] | Clinically meaningful improvements, with an adjusted average 10.75-point increase from baseline.[13] |
Pegcetacoplan Clinical Trial Data
The key phase 3 trials for pegcetacoplan in PNH are the PEGASUS study (NCT03500549) in patients with PNH and suboptimal response to eculizumab, and the PRINCE study (NCT04085601) in complement inhibitor-naïve patients.[17]
Table 2: Key Efficacy Outcomes for Pegcetacoplan in PNH
| Endpoint | PEGASUS (Eculizumab Experienced) - 16 Weeks | 307 Open-Label Extension - 48 Weeks |
| Hemoglobin (Hb) Improvement | Superiority to eculizumab with a statistically significant adjusted mean increase of 3.8 g/dL. | Mean Hb increased from 8.9 g/dL at parent study baseline to 11.6 g/dL at data cutoff.[18] |
| Hemoglobin (Hb) >12 g/dL | N/A | 40.2% of evaluable patients.[18] |
| Transfusion Avoidance | 85% of pegcetacoplan-treated patients were transfusion-free. | 83.2% of patients did not require transfusion.[18] |
| LDH Normalization | 71% of pegcetacoplan-treated patients. | N/A |
| Fatigue Improvement (FACIT-Fatigue) | 73% of pegcetacoplan-treated patients achieved a clinically meaningful improvement. | Scores improved from a mean of 34.1 at parent study baseline to 42.4 at data cutoff.[18] |
Indirect Treatment Comparison
Direct head-to-head trials comparing iptacopan and pegcetacoplan are lacking. However, an anchored indirect treatment comparison (ITC) of the PEGASUS and APPLY-PNH trials in patients previously treated with C5 inhibitors did not find significant differences in clinical or patient-reported outcomes between the two drugs.[19][20][21] Another unanchored simulated treatment comparison (STC) in complement inhibitor-naïve patients suggested that iptacopan might lead to a significantly higher increase in hemoglobin and lower transfusion rates, with similar effectiveness in LDH control compared to pegcetacoplan.[22] It is important to note the limitations of indirect comparisons due to differences in study design and patient populations.[19][23]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the critical evaluation of these compounds.
Hemoglobin Concentration Measurement
-
Principle: Spectrophotometric determination of cyanmethemoglobin.
-
Procedure:
-
Whole blood is collected in EDTA-containing tubes.
-
An aliquot of the blood sample is diluted in a solution containing potassium ferricyanide (B76249) and potassium cyanide (Drabkin's reagent).
-
Hemoglobin is oxidized to methemoglobin by potassium ferricyanide, which is then converted to the stable cyanmethemoglobin by potassium cyanide.
-
The absorbance of the cyanmethemoglobin solution is measured at a wavelength of 540 nm using a spectrophotometer.
-
The hemoglobin concentration is calculated by comparing the absorbance to that of a known standard.
-
Lactate Dehydrogenase (LDH) Activity Assay
-
Principle: LDH catalyzes the interconversion of lactate and pyruvate (B1213749) with the concomitant interconversion of NAD+ and NADH. The rate of NADH formation is directly proportional to LDH activity.
-
Procedure:
-
Serum or plasma is separated from whole blood by centrifugation.
-
The sample is incubated with a buffered solution containing lactate and NAD+.
-
The change in absorbance at 340 nm due to the conversion of NAD+ to NADH is monitored over time using a spectrophotometer.
-
LDH activity is calculated from the rate of increase in absorbance.
-
Functional Assessment of Chronic Illness Therapy (FACIT) - Fatigue Scale
-
Principle: A 13-item patient-reported outcome questionnaire designed to assess the severity of fatigue and its impact on daily activities and function.
-
Procedure:
-
Patients are asked to rate their experience with fatigue over the past 7 days.
-
Each item is scored on a 5-point Likert scale (0 = "not at all" to 4 = "very much").
-
The total score is calculated, with higher scores indicating less fatigue.
-
Experimental Workflow: Clinical Trial Efficacy Assessment
References
- 1. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 4. Factor B inhibitor iptacopan for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 6. Mechanism Of Action | FABHALTA® (iptacopan) | PNH | HCP [fabhalta-hcp.com]
- 7. The treatment of autoimmune hemolytic anemia with complement inhibitor iptacopan: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pegcetacoplan: A Review in Paroxysmal Nocturnal Haemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Navigating the Complement Pathway to Optimize PNH Treatment with Pegcetacoplan and Other Currently Approved Complement Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral iptacopan monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novartis’s iptacopan meets primary endpoint in Phase III PNH trial [clinicaltrialsarena.com]
- 14. novartis.com [novartis.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. ajmc.com [ajmc.com]
- 17. Long-term outcomes of pegcetacoplan treatment in patients with PNH & baseline Hb levels over 10 g/dL | VJHemOnc [vjhemonc.com]
- 18. Safety and Efficacy of Pegcetacoplan in Adult Patients with Paroxysmal Nocturnal Hemoglobinuria over 48 Weeks: 307 Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anchored Indirect Treatment Comparison Finds Comparable Effects of Pegcetacoplan and Iptacopan in Paroxysmal Nocturnal Haemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. researchgate.net [researchgate.net]
- 22. INDIRECT TREATMENT COMPARISON OF IPTACOPAN VS. PEGCETACOPLAN IN... - Wiyani A - EHA-4927 - Jun 13 2025 [library.ehaweb.org]
- 23. Anchored indirect treatment comparison of pegcetacoplan and iptacopan for PNH | VJHemOnc [vjhemonc.com]
A Comparative Analysis of Iptacopan and Danicopan in the Management of Paroxysmal Nocturnal Hemoglobinuria
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Iptacopan (B608621) and Danicopan (B606937) in Paroxysmal Nocturnal Hemoglobinuria (PNH) models, supported by available preclinical and clinical data. PNH is a rare, life-threatening blood disorder characterized by complement-mediated intravascular and extravascular hemolysis.
This document outlines the mechanisms of action of Iptacopan (a Factor B inhibitor) and Danicopan (a Factor D inhibitor), presents their performance in preclinical and clinical settings, and provides detailed experimental methodologies for key assays.
Mechanism of Action: Targeting the Alternative Complement Pathway
Both Iptacopan and Danicopan target the alternative pathway (AP) of the complement system, a key driver of hemolysis in PNH. However, they act on different components of this pathway.
Iptacopan is an oral inhibitor of Factor B.[1][2] By binding to Factor B, Iptacopan prevents the formation of the C3 convertase (C3bBb), a crucial enzyme that amplifies the complement cascade.[2][3] This inhibition occurs upstream of C5, thereby controlling both intravascular hemolysis (mediated by the membrane attack complex, MAC) and extravascular hemolysis (driven by C3b opsonization).[4]
Danicopan is an oral inhibitor of Factor D, a serine protease that cleaves Factor B when it is bound to C3b.[5][6] By inhibiting Factor D, Danicopan also prevents the formation of the C3 convertase, effectively blocking the amplification loop of the alternative pathway and subsequent hemolysis.[6][7]
Preclinical Efficacy in PNH Models
In vitro studies using erythrocytes from PNH patients are crucial for evaluating the direct hemolytic inhibition potential of complement inhibitors.
| Drug | Model | Key Finding | Reference |
| Iptacopan | In vitro PNH-like Red Blood Cell Lysis Assay | Reduced hemolysis of PNH-type erythrocytes. | [8] |
| Danicopan | In vitro PNH Red Blood Cell Hemolysis Assay | Potently inhibits hemolysis with IC50 values ranging from 4 nM to 27 nM. | [9] |
| Danicopan | In vitro Factor D Proteolytic Activity Assay | Inhibits the proteolytic activity of Factor D with an IC50 of 0.015 µM. | [9] |
Note: While preclinical studies have shown Iptacopan to be effective in reducing hemolysis, specific IC50 values from PNH erythrocyte lysis assays were not publicly available at the time of this review.
Clinical Efficacy in PNH Patients
Both Iptacopan and Danicopan have demonstrated significant efficacy in Phase III clinical trials, although their approved indications and trial designs differ. Iptacopan has been investigated as a monotherapy, while Danicopan has been studied as an add-on therapy to standard-of-care C5 inhibitors.
Iptacopan Clinical Trial Data
APPLY-PNH Trial (Anti-C5 Experienced Patients) [10]
| Endpoint (at 48 weeks) | Iptacopan (n=62) | Anti-C5 to Iptacopan Switch (n=34) |
| Mean Hemoglobin (g/dL) | 12.2 | 12.1 |
| Adjusted Mean Hb Increase from Baseline (g/dL) | 3.35 | 3.36 |
| Transfusion Independence | 91.9% (from week 2) | 94.1% (from week 26) |
APPOINT-PNH Trial (Complement-Inhibitor-Naïve Patients)
| Endpoint (at 24 weeks) | Iptacopan (n=40) |
| Patients with ≥2 g/dL Hb increase without transfusions | A significant proportion achieved this endpoint. |
| Hemoglobin Level Improvement | Clinically meaningful increases from baseline. |
Danicopan Clinical Trial Data
ALPHA Trial (Add-on to C5 Inhibitors)
| Endpoint (at 72 weeks) | Danicopan + C5i | Placebo to Danicopan Switch + C5i |
| Sustained Hemoglobin Improvement | Yes | Yes |
| Transfusion Avoidance | 78.9% (at week 12, maintained) | 81.5% (at week 24, maintained) |
| Reduction in Absolute Reticulocyte Count (ARC) | -92.5 x 10⁹/L (at week 12) | Not reported |
| Improvement in FACIT-Fatigue Scores | Clinically meaningful improvements by week 12, maintained to week 72. | Not reported |
Experimental Protocols
Alternative Pathway Hemolytic Assay
This assay is a fundamental method to assess the functional activity of the alternative complement pathway and the inhibitory effect of compounds like Iptacopan and Danicopan.
Objective: To determine the concentration of an inhibitor (Iptacopan or Danicopan) required to inhibit 50% of the alternative pathway-mediated hemolysis of rabbit erythrocytes (IC50).
Materials:
-
Rabbit erythrocytes
-
Normal human serum (as a source of complement)
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA)
-
Test compounds (Iptacopan, Danicopan) at various concentrations
-
Phosphate-buffered saline (PBS)
-
Drabkin's reagent (for hemoglobin measurement)
-
96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Erythrocyte Preparation: Wash rabbit erythrocytes with GVB-Mg-EGTA buffer and resuspend to a final concentration of 2 x 10⁸ cells/mL.
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compound (Iptacopan or Danicopan).
-
Complement Activation: Add normal human serum (diluted in GVB-Mg-EGTA) to each well to initiate complement activation. The final serum concentration should be pre-determined to cause submaximal hemolysis.
-
Hemolysis: Add the prepared rabbit erythrocytes to each well.
-
Controls:
-
0% Lysis Control: Erythrocytes in buffer only.
-
100% Lysis Control: Erythrocytes lysed with distilled water.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding cold PBS and centrifuging the plate to pellet intact erythrocytes.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the 0% and 100% lysis controls. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Conclusion
Both Iptacopan and Danicopan are promising oral therapies for PNH that effectively target the alternative complement pathway. Preclinical data, where available, demonstrates potent inhibition of hemolysis. Clinical trials have confirmed their efficacy in improving hematological parameters and reducing the need for transfusions in PNH patients.
Iptacopan has shown efficacy as a monotherapy in both treatment-naïve and anti-C5 experienced patients, offering a potential new standard of care. Danicopan has proven to be an effective add-on therapy for patients who experience clinically significant extravascular hemolysis despite treatment with C5 inhibitors, addressing an important unmet need.
The choice between these agents will likely depend on the patient's prior treatment history, the presence of extravascular hemolysis, and the overall clinical picture. Further long-term data and real-world evidence will continue to define their respective roles in the evolving landscape of PNH management.
References
- 1. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 3. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 4. Mechanism Of Action | FABHALTA® (iptacopan) | PNH | HCP [fabhalta-hcp.com]
- 5. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 6. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria | Haematologica [haematologica.org]
- 7. researchgate.net [researchgate.net]
- 8. First-in-class Factor D inhibitor danicopan successfully controls haemolysis in untreated patients with PNH - BJH [bjh.be]
- 9. A simple alternative pathway for hemolytic assay of human complement component C3 using methylamine-treated plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novartis investigational iptacopan provides clinically meaningful increases in hemoglobin levels in complement-inhibitor-naïve patients with PNH [prnewswire.com]
Validating Iptacopan's selectivity for Factor B over other serine proteases
For Immediate Release
Basel, Switzerland - This guide provides a comprehensive analysis of the selectivity of Iptacopan (LNP023), a first-in-class, orally administered inhibitor of complement Factor B. The data presented herein demonstrates Iptacopan's high selectivity for its target, Factor B, over other serine proteases, establishing its potential for a targeted therapeutic approach in complement-mediated diseases. This document is intended for researchers, scientists, and drug development professionals interested in the specific inhibitory profile of Iptacopan.
Iptacopan is a potent, reversible inhibitor of Factor B, a key serine protease in the alternative complement pathway.[1] Its mechanism of action involves binding to Factor B and preventing the formation of the C3 convertase (C3bBb), which is crucial for the amplification of the complement cascade.[2][3] This targeted inhibition of the alternative pathway is a promising strategy for treating diseases such as paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy (C3G).[1][4]
Quantitative Comparison of Inhibitory Activity
Iptacopan's selectivity is highlighted by its significantly higher potency against Factor B compared to other serine proteases. The following table summarizes the available quantitative data on Iptacopan's inhibitory activity.
| Target Serine Protease | IC50 (Inhibitory Concentration 50%) | Reference |
| Factor B | 10 nM | [5] |
| Factor D | >100 µM | [6] |
| Panel of 41 other human proteases | >30 µM | [6] |
Note: A comprehensive list of the specific 41 human proteases and their corresponding IC50 values is not publicly available in the reviewed literature. The data indicates a broad lack of significant off-target activity.
Visualizing the Mechanism of Action
To illustrate the central role of Factor B in the alternative complement pathway and the specific point of inhibition by Iptacopan, the following signaling pathway diagram is provided.
Caption: Alternative complement pathway and Iptacopan's point of inhibition.
Experimental Protocols
The determination of Iptacopan's selectivity involves robust biochemical assays. Below is a detailed methodology for a representative in vitro serine protease inhibition assay using fluorescence resonance energy transfer (FRET).
Objective: To determine the IC50 value of Iptacopan against a panel of serine proteases.
Materials:
-
Recombinant human serine proteases (e.g., Factor B, Factor D, thrombin, trypsin, etc.)
-
Fluorogenic peptide substrate specific for each protease, labeled with a FRET pair (e.g., a donor fluorophore like MCA and a quencher like DNP)
-
Iptacopan (test compound)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing necessary cofactors like Mg2+)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Iptacopan in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the stock solution of each serine protease in the assay buffer to a working concentration. The final enzyme concentration should be in the linear range of the assay.
-
Assay Reaction: a. Add a small volume (e.g., 5 µL) of the diluted Iptacopan or vehicle (DMSO in assay buffer) to the wells of the 384-well plate. b. Add the diluted enzyme solution (e.g., 10 µL) to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 10 µL) to each well.
-
Data Acquisition: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time. The excitation and emission wavelengths should be set appropriately for the specific FRET pair used.
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time curve. b. Determine the percentage of inhibition for each Iptacopan concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the Iptacopan concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for determining serine protease selectivity.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 3. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Low‐molecular weight inhibitors of the alternative complement pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Reactivity of Iptacopan, a Novel Factor B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Iptacopan (LNP023) across different species, supported by available experimental data. Iptacopan is a first-in-class, oral, small-molecule inhibitor of Factor B, a key serine protease in the alternative pathway of the complement system.[1][2] By selectively blocking Factor B, Iptacopan effectively halts the amplification of the complement cascade, a crucial mechanism in the pathophysiology of several complement-mediated diseases.[1] This guide will delve into the preclinical data that forms the basis for its development and clinical application.
Executive Summary
Iptacopan demonstrates potent inhibition of human Factor B and is characterized by its high selectivity. While specific quantitative in vitro data on the cross-species reactivity of Iptacopan is not extensively published in the public domain, the high degree of conservation of Factor B across mammalian species, coupled with successful in vivo efficacy studies in rodent and canine models, strongly supports its cross-reactivity. This allows for robust preclinical evaluation in various animal models.
Data Presentation: In Vitro Activity of Iptacopan
The following table summarizes the available quantitative data on the in vitro inhibitory activity of Iptacopan against Factor B.
| Species | Target | Assay Type | IC50 (nM) | Reference |
| Human | Factor B | Biochemical Assay | 10 | [1][3][4] |
| Human | 41 other proteases | Selectivity Panel | >30,000 | [3][4] |
Note: IC50 values for non-human species are not publicly available in detail. However, the high conservation of the Factor B protein across species such as rodents, dogs, and monkeys suggests that Iptacopan is likely to exhibit potent inhibitory activity in these species as well. This is further substantiated by in vivo studies.
Comparative Analysis with Other Complement Inhibitors
A direct comparison of the cross-species reactivity of Iptacopan with other alternative pathway inhibitors, such as the Factor D inhibitors danicopan (B606937) and vemircopan, is limited by the scarcity of publicly available, directly comparable preclinical data. However, the principle of targeting highly conserved proteins within the complement cascade, like Factor B, generally facilitates translation from preclinical species to humans.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of complement inhibitors like Iptacopan.
Factor B Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Factor B.
-
Reagents and Materials:
-
Purified recombinant human Factor B
-
Purified human Complement Component 3b (C3b) and Factor D
-
A fluorogenic or chromogenic substrate for the C3 convertase (C3bBb)
-
Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)
-
Iptacopan or other test compounds
-
384-well microplates
-
-
Procedure:
-
A solution of Factor B and C3b is pre-incubated to allow for the formation of the C3bB complex.
-
Serial dilutions of Iptacopan are added to the wells of the microplate.
-
The reaction is initiated by the addition of Factor D, which cleaves Factor B within the C3bB complex to form the active C3 convertase (C3bBb).
-
The fluorogenic or chromogenic substrate is then added.
-
The plate is incubated at 37°C, and the signal (fluorescence or absorbance) is measured over time using a plate reader.
-
-
Data Analysis:
-
The rate of substrate cleavage is calculated for each concentration of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
-
In Vivo Models of Complement-Mediated Disease
In vivo studies are crucial to assess the efficacy of a complement inhibitor in a physiological setting. Examples include models of arthritis and nephropathy.
-
KRN-Induced Arthritis in Mice:
-
Model Induction: Arthritis is induced in mice by the administration of K/BxN serum, which contains autoantibodies that activate the complement system.
-
Treatment: Iptacopan is administered orally to the mice, either prophylactically or therapeutically.
-
Endpoints: Disease severity is assessed by measuring paw swelling and clinical scores. Histological analysis of the joints can also be performed to evaluate inflammation and tissue damage.
-
-
Membranous Nephropathy in Rats:
-
Model Induction: Membranous nephropathy is induced in rats by immunization with a specific antigen, leading to immune complex deposition in the kidneys and complement activation.
-
Treatment: Iptacopan is administered orally to the rats.
-
Endpoints: Key indicators of kidney damage, such as proteinuria (protein in the urine), are measured. Kidney tissue is also collected for histological and immunohistochemical analysis to assess complement deposition and glomerular injury.
-
Mandatory Visualizations
Signaling Pathway of the Alternative Complement Cascade
The following diagram illustrates the alternative pathway of the complement system and the mechanism of action of Iptacopan.
Caption: Iptacopan inhibits Factor B, preventing the formation of C3 convertase and halting the amplification loop.
Experimental Workflow for In Vitro Factor B Inhibition Assay
The diagram below outlines the experimental workflow for determining the in vitro inhibitory activity of a compound against Factor B.
Caption: A stepwise process to measure the inhibitory potency of Iptacopan on Factor B activity.
References
- 1. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Absorption, Distribution, Metabolism, and Excretion of [14C]iptacopan in Healthy Male Volunteers and in In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
Iptacopan Potency Benchmark: A Comparative Analysis of Complement Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark of Iptacopan's potency against a range of other complement inhibitors, offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental data. The information is presented to facilitate an objective assessment of these therapeutic agents.
Iptacopan is a first-in-class, oral, small molecule inhibitor of Factor B, a key serine protease in the alternative complement pathway.[1] By directly binding to Factor B, Iptacopan prevents the formation of the C3 convertase (C3bBb), a central amplification loop of the complement system. This targeted mechanism effectively blocks the alternative pathway without impeding the classical and lectin pathways, which remain available for immune defense.
Comparative Potency of Complement Inhibitors
The potency of Iptacopan and other selected complement inhibitors, targeting different components of the complement cascade, is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.[2] For a standardized comparison, all IC50 values have been converted to nanomolar (nM) concentrations.
| Inhibitor | Target | Inhibitor Class | Molecular Weight | IC50 (Alternative Pathway) | IC50 (Classical Pathway) |
| Iptacopan | Factor B | Small Molecule | 422.5 g/mol [2][3] | 10 nM (Factor B)[1], ~1893 nM (AP activity) | No significant inhibition |
| Danicopan | Factor D | Small Molecule | 580.4 g/mol [4][5] | ~138 nM (AP activity) | No significant inhibition |
| Eculizumab | C5 | Monoclonal Antibody | ~148 kDa[6][7] | ~298 nM | ~168 nM |
| Ravulizumab | C5 | Monoclonal Antibody | ~148 kDa[8][9] | ~280 nM | ~221 nM |
| Pegcetacoplan | C3 | Pegylated Peptide | ~43.5 kDa[10] | ~168 nM (AMY-101) | ~492 nM (AMY-101) |
| Avacopan | C5a Receptor | Small Molecule | 581.6 g/mol [11][12] | 31.52 nM (CD11b) / 76.96 nM (CD66b) | Not Applicable |
Note: IC50 values for AP/CP activity for Iptacopan and Danicopan were converted from µg/mL to nM. IC50 for Eculizumab, Ravulizumab, and Pegcetacoplan (represented by AMY-101) were also converted from µg/mL. Avacopan's IC50 is for C5a-stimulated neutrophil activation markers.
Signaling Pathways and Inhibition Points
The following diagram illustrates the three pathways of the complement system and the specific points of intervention for the compared inhibitors.
Experimental Protocols
Wieslab® Alternative Pathway (AP) ELISA
This enzyme immunoassay is designed to qualitatively and quantitatively determine the functional activity of the alternative complement pathway.[13][14]
Principle: The assay utilizes microtiter plate wells coated with lipopolysaccharide (LPS), a potent activator of the alternative pathway.[13] Patient serum, diluted in a buffer that specifically blocks the classical and lectin pathways, is added to the wells. The activation of the alternative pathway leads to the formation of the C5b-9 membrane attack complex (MAC). The amount of generated C5b-9, which is proportional to the functional activity of the AP, is detected using a specific alkaline phosphatase-labeled antibody against a neoantigen exposed on C5b-9.[14]
Methodology:
-
Serum Dilution: Dilute test serum 1:18 in the provided Diluent AP.
-
Incubation: Add 100 µL of diluted serum, positive control, negative control, and blank (Diluent AP) in duplicate to the LPS-coated wells. Incubate for 60-70 minutes at 37°C.
-
Washing: Empty the wells and wash three times with 300 µL of washing solution.
-
Conjugate Addition: Add 100 µL of alkaline phosphatase-labeled anti-C5b-9 conjugate to each well and incubate.
-
Substrate Reaction: After another wash step, add 100 µL of substrate solution and incubate for 30 minutes at room temperature.
-
Measurement: Read the absorbance at 405 nm. The color intensity is proportional to the amount of C5b-9 formed and thus to the AP activity.
Hemolytic Assay (CH50) for Complement Activity
The hemolytic assay (CH50) is a functional test that measures the total activity of the classical complement pathway.[15] It can be adapted to assess the activity of the alternative pathway (AH50) or the inhibitory effect of compounds.
Principle: The assay is based on the ability of the complement system in a serum sample to lyse antibody-sensitized sheep red blood cells (SRBCs). The CH50 value represents the serum dilution that causes 50% hemolysis of the SRBCs.[15]
Methodology:
-
Preparation of Reagents:
-
Prepare Veronal Buffered Saline (VBS).
-
Wash sheep red blood cells (SRBCs) with VBS.
-
Sensitize SRBCs by incubating them with a sub-agglutinating dilution of anti-sheep red blood cell antibody (hemolysin).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test serum in VBS in a 96-well U-bottom plate.
-
For inhibitor studies, pre-incubate the serum with various concentrations of the inhibitor.
-
Add a standardized suspension of sensitized SRBCs to each well.
-
Include controls for 0% lysis (SRBCs in VBS) and 100% lysis (SRBCs in distilled water).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact SRBCs.
-
-
Measurement:
-
Transfer the supernatant to a flat-bottom plate.
-
Measure the absorbance of the released hemoglobin in the supernatant at 540 nm.
-
Calculate the percentage of hemolysis for each serum dilution relative to the 100% lysis control.
-
Determine the serum dilution that causes 50% hemolysis (CH50 value).
-
Experimental Workflow for Potency Determination
The following diagram outlines a typical workflow for determining the in vitro potency of a complement inhibitor.
References
- 1. abmole.com [abmole.com]
- 2. Iptacopan - Wikipedia [en.wikipedia.org]
- 3. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Danicopan | C26H23BrFN7O3 | CID 118323590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Eculizumab - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ravulizumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ultomiris (Ravulizumab-cwvz Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Pegcetacoplan - Wikipedia [en.wikipedia.org]
- 11. Avacopan | C33H35F4N3O2 | CID 49841217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Avacopan - Cayman Chemical [bioscience.co.uk]
- 13. iclabs.ca [iclabs.ca]
- 14. ibl-america.com [ibl-america.com]
- 15. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral Iptacopan Versus Infused Complement Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of Iptacopan (B608621) in comparison to intravenously administered complement inhibitors.
This guide provides a comprehensive comparison of the oral Factor B inhibitor, Iptacopan, with infused C5 complement inhibitors such as eculizumab, ravulizumab, and crovalimab. The information is intended for an audience with a background in biomedical research and drug development, offering objective data from clinical trials, detailed experimental methodologies, and visual representations of molecular pathways and experimental workflows.
Introduction to Complement Inhibition
The complement system is a crucial component of the innate immune system. Its dysregulation is implicated in the pathophysiology of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and IgA nephropathy (IgAN). Therapeutic intervention has traditionally focused on the terminal pathway of the complement cascade, primarily through the inhibition of complement protein C5. More recently, upstream inhibition of the alternative pathway, through molecules like Iptacopan, has emerged as a promising oral therapeutic strategy.
Mechanism of Action: A Tale of Two Pathways
Infused complement inhibitors, such as eculizumab, ravulizumab, and crovalimab, are monoclonal antibodies that bind to the C5 complement protein.[1][2][3] This binding prevents the cleavage of C5 into its pro-inflammatory and lytic fragments, C5a and C5b, respectively.[1][2] Consequently, the formation of the Membrane Attack Complex (MAC), which is responsible for cell lysis, is inhibited.[1][2]
In contrast, Iptacopan is an oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[4][5][6] By binding to Factor B, Iptacopan prevents the formation of the alternative pathway C3 convertase (C3bBb), which is responsible for the amplification of the complement cascade.[4][5] This upstream inhibition not only prevents the formation of the MAC but also limits the opsonization of cells by C3b, a process that leads to extravascular hemolysis in PNH.[5][6]
Signaling Pathway Diagrams
Caption: Complement cascade showing the points of inhibition for Iptacopan and infused C5 inhibitors.
Comparative Efficacy in Paroxysmal Nocturnal Hemoglobinuria (PNH)
PNH is a rare blood disorder characterized by intravascular and extravascular hemolysis. Clinical trials have demonstrated the efficacy of both Iptacopan and infused complement inhibitors in managing PNH.
Data from Key Clinical Trials
Table 1: Efficacy of Iptacopan in PNH (APPLY-PNH & APPOINT-PNH Trials)
| Endpoint | APPLY-PNH (Anti-C5 Experienced)[7][8][9][10] | APPOINT-PNH (Complement Inhibitor-Naïve)[3][8] |
| Hemoglobin (Hb) increase of ≥2 g/dL without transfusions | 82.3% (Iptacopan) vs. 0% (Anti-C5) at 24 weeks | 92.2% of patients at 24 weeks |
| Hb level ≥12 g/dL without transfusions | 67.7% (Iptacopan) vs. 1.8% (Anti-C5) at 24 weeks | 62.8% of patients at 24 weeks |
| Transfusion Avoidance Rate | 95.2% (Iptacopan) vs. 40.0% (Anti-C5) at 24 weeks | 97.6% of patients at 24 weeks |
| Mean Hb at 24 weeks | 12.6 g/dL (Iptacopan) vs. 9.2 g/dL (Anti-C5) | - |
| Reduction in LDH levels | Maintained LDH control | 83.55% reduction from baseline at 24 weeks |
Table 2: Efficacy of Infused Complement Inhibitors in PNH (Select Phase 3 Trials)
| Endpoint | Eculizumab (TRIUMPH & SHEPHERD Trials)[11][12][13] | Ravulizumab (Study 301 & 302)[14][15][16][17] | Crovalimab (COMMODORE 2 Trial)[1][6][18][19] |
| Hemoglobin Stabilization | 49% achieved stabilization without transfusions (TRIUMPH) | Non-inferior to eculizumab | 63.4% (vs. 60.9% for eculizumab) |
| Transfusion Avoidance | 51% transfusion-free for 52 weeks (SHEPHERD) | Non-inferior to eculizumab | 65.7% (vs. 68.1% for eculizumab) |
| Reduction in LDH levels | 87% reduction in hemolysis (SHEPHERD) | Non-inferior to eculizumab | 79.3% achieved hemolysis control (vs. 79.0% for eculizumab) |
| Breakthrough Hemolysis | - | Lower rates than eculizumab | 10.4% (vs. 14.5% for eculizumab) |
Comparative Efficacy in Glomerulopathies
Dysregulation of the alternative complement pathway is a key driver in C3G and a contributor to the progression of IgAN.
Data from Key Clinical Trials
Table 3: Efficacy of Iptacopan in C3 Glomerulopathy and IgA Nephropathy
| Endpoint | APPEAR-C3G (C3 Glomerulopathy)[20][21][22][23] | APPLAUSE-IgAN (IgA Nephropathy)[24][25][26] |
| Proteinuria Reduction (UPCR) | 35.1% reduction vs. placebo at 6 months, sustained at 12 months | Statistically significant reduction in proteinuria |
| eGFR | Numerical improvement at 6 months | Statistically significant and clinically meaningful improvement in eGFR slope vs. placebo over two years |
| Composite Renal Endpoint | 43.5% of patients on Iptacopan met the endpoint (≥50% UPCR reduction + ≤15% eGFR reduction) at 12 months | - |
Experimental Protocols
Standardized and validated assays are crucial for the evaluation of complement inhibitors in clinical trials. Below are the principles and general procedures for key experimental protocols.
Lactate (B86563) Dehydrogenase (LDH) Assay for Hemolysis
-
Principle: LDH is an intracellular enzyme that is released into the bloodstream upon red blood cell lysis (hemolysis). Measuring serum LDH levels provides a quantitative measure of intravascular hemolysis.
-
Methodology:
-
Sample Collection: A blood sample is collected from the patient.
-
Serum Separation: The blood is centrifuged to separate the serum from the blood cells.
-
Enzymatic Assay: The serum is analyzed using a spectrophotometric method where the rate of conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH, is measured. The rate of NADH formation is directly proportional to the LDH activity.
-
Quantification: The LDH level is reported in Units per Liter (U/L).
-
Urine Protein to Creatinine (B1669602) Ratio (UPCR) for Proteinuria
-
Principle: UPCR is a reliable method to estimate the 24-hour urinary protein excretion, which is a marker of kidney damage. The ratio of protein to creatinine in a spot urine sample corrects for variations in urine concentration.[4][27][28][29][30]
-
Methodology:
-
Sample Collection: A random spot urine sample is collected.[4]
-
Laboratory Analysis: The concentrations of both protein and creatinine in the urine sample are measured using standard laboratory techniques (e.g., colorimetric or immunoturbidimetric assays for protein and the Jaffe reaction or enzymatic methods for creatinine).[4]
-
Calculation: The UPCR is calculated by dividing the urine protein concentration (in mg/dL) by the urine creatinine concentration (in mg/dL).[28]
-
Estimated Glomerular Filtration Rate (eGFR)
-
Principle: eGFR is a measure of how well the kidneys are filtering wastes from the blood. It is calculated from the serum creatinine level using a formula that also considers age, sex, and race.
-
Methodology:
-
Sample Collection: A blood sample is collected to measure serum creatinine.
-
Creatinine Measurement: Serum creatinine is measured using a calibrated assay.
-
eGFR Calculation: The eGFR is calculated using a validated equation, such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.
-
Experimental Workflow for Evaluating Complement Inhibitors
Caption: A typical experimental workflow for the development and evaluation of a novel complement inhibitor.
Safety Profile
The safety profiles of both oral Iptacopan and infused complement inhibitors are generally manageable. A key consideration for all complement inhibitors is the increased risk of infections with encapsulated bacteria, particularly Neisseria meningitidis. Vaccination is therefore recommended for patients receiving these therapies.
In the APPLY-PNH trial, headache and diarrhea were more commonly reported with Iptacopan compared to the standard of care.[7] For infused inhibitors, infusion-related reactions can occur.
Conclusion
Oral Iptacopan represents a significant advancement in the treatment of complement-mediated diseases, offering a convenient and effective alternative to infused therapies. Its upstream mechanism of action provides a dual benefit in PNH by addressing both intravascular and extravascular hemolysis. Clinical trial data has demonstrated its superiority over anti-C5 therapies in patients with PNH and residual anemia, and promising results in complement inhibitor-naïve PNH patients and those with glomerulopathies.[3][7][25]
Infused C5 inhibitors remain a cornerstone of treatment for many complement-mediated disorders, with a well-established efficacy and safety profile. The choice between an oral proximal inhibitor and an infused terminal inhibitor will depend on various factors, including the specific disease, patient characteristics, and treatment history. Continued research and head-to-head clinical trials will further elucidate the comparative effectiveness of these different therapeutic strategies.
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. Iptacopan and danicopan for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Urine Protein Creatinine Ratio - Purpose, Results, Normal Range, and more [apollohospitals.com]
- 5. ISPOR - Indirect Treatment Comparison of Iptacopan Versus Eculizumab and Ravulizumab for Patients With Paroxysmal Nocturnal Hemoglobinuria Naive to C5 Inhibitors [ispor.org]
- 6. S181: THE PHASE III, RANDOMIZED COMMODORE 2 TRIAL: RESULTS FROM A MULTICENTER STUDY OF CROVALIMAB VS ECULIZUMAB IN PAROXYSMAL NOCTURNAL HEMOGLOBINURIA (PNH) PATIENTS NAIVE TO COMPLEMENT INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Oral iptacopan monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Multicenter phase 3 study of the complement inhibitor eculizumab for the treatment of patients with paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ravulizumab (ALXN1210) vs eculizumab in adult patients with PNH naive to complement inhibitors: the 301 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ULTOMIRIS® (ravulizumab-cwvz) | PNH | Adult data [ultomirishcp.com]
- 16. Table 6, Details of Included Studies - Ravulizumab (Ultomiris) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Long‐term safety and efficacy of ravulizumab in patients with paroxysmal nocturnal hemoglobinuria: 2‐year results from two pivotal phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 3 randomized COMMODORE 2 trial: Crovalimab versus eculizumab in patients with paroxysmal nocturnal hemoglobinuria naive to complement inhibition | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 21. Pardon Our Interruption [medcommshydhosting.com]
- 22. academic.oup.com [academic.oup.com]
- 23. American Society of Nephrology | Kidney Week - Abstract Details (2024) [asn-online.org]
- 24. APPLAUSE-IgAN: Landmark Phase III Results for Iptacopan - Be part of the knowledge - ReachMD [reachmd.com]
- 25. novartis.com [novartis.com]
- 26. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 27. Urine Protein Creatinine Ratio (UPCR) Test Procedure & Process [metropolisindia.com]
- 28. Urine protein:creatinine ratio vs 24-hour urine protein for proteinuria management: analysis from the phase 3 REFLECT study of lenvatinib vs sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Urine Protein Creatinine Ratio Test: Levels, Results, What to Expect [healthline.com]
- 30. my.clevelandclinic.org [my.clevelandclinic.org]
Evaluating the Synergistic Potential of Iptacopan with Other Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic potential of Iptacopan, a first-in-class oral Factor B inhibitor of the alternative complement pathway, when used in combination with other immunomodulatory agents. By summarizing available clinical trial data, outlining detailed experimental protocols, and visualizing key pathways and workflows, this document serves as a resource for researchers and drug development professionals exploring novel therapeutic strategies for complement-mediated diseases.
Iptacopan: Mechanism of Action and Rationale for Combination Therapy
Iptacopan exerts its therapeutic effect by selectively binding to Factor B, a key component of the alternative complement pathway.[1][2][3] This inhibition prevents the formation and amplification of the C3 convertase, a critical step in the complement cascade.[3][4][5] By blocking the alternative pathway, Iptacopan controls both intravascular and extravascular hemolysis in conditions like paroxysmal nocturnal hemoglobinuria (PNH) and reduces the inflammatory and tissue-damaging effects of complement dysregulation in renal diseases such as Immunoglobulin A nephropathy (IgAN) and C3 glomerulopathy (C3G).[1][2][4][6]
The rationale for exploring synergistic combinations with Iptacopan stems from the multifaceted nature of many immune-mediated diseases. While Iptacopan effectively targets a central amplification loop of the innate immune system, many disorders involve complex interactions between the complement system and other arms of the immune response, including B-cell and T-cell mediated immunity. Combining Iptacopan with immunomodulators that target these distinct pathways could offer a more comprehensive and potent therapeutic effect, potentially leading to improved clinical outcomes and reduced doses of individual agents.
Comparative Performance of Iptacopan
Clinical trials have demonstrated the efficacy of Iptacopan as both a monotherapy and in addition to standard of care in various complement-mediated diseases. The following tables summarize key quantitative data from these studies, providing a baseline for comparison when considering potential synergistic combinations.
Table 1: Iptacopan in Paroxysmal Nocturnal Hemoglobinuria (PNH) - Key Phase III Trial Results
| Trial | Patient Population | Comparator | Primary Endpoint(s) | Key Findings |
| APPLY-PNH | PNH patients with residual anemia despite anti-C5 therapy[7][8] | Anti-C5 therapies (eculizumab or ravulizumab)[7][8] | 1. Hemoglobin (Hb) increase of ≥2 g/dL from baseline without red blood cell (RBC) transfusions at 24 weeks.2. Sustained Hb level of ≥12 g/dL without RBC transfusions at 24 weeks.[7] | Iptacopan was superior to anti-C5 therapies in achieving both primary endpoints.[7][8] |
| APPOINT-PNH | Complement-inhibitor-naïve PNH patients[7][8] | N/A (single-arm study) | Proportion of patients achieving a sustained Hb improvement without transfusions. | 77.5% of patients experienced a sustained hemoglobin improvement without transfusions.[1] |
Table 2: Iptacopan in IgA Nephropathy (IgAN) and C3 Glomerulopathy (C3G) - Key Phase III Trial Results
| Trial | Disease | Patient Population | Treatment | Primary Endpoint | Key Findings |
| APPLAUSE-IgAN | IgA Nephropathy | Patients with IgAN at high risk of progression on optimized supportive care (including ACEi or ARB)[9][10] | Iptacopan 200 mg twice daily vs. placebo[9][10] | Reduction in 24-hour urine protein-to-creatinine ratio (UPCR) at 9 months.[9][10] | Iptacopan demonstrated a statistically significant and clinically meaningful reduction in proteinuria compared to placebo.[11][12][13] |
| APPEAR-C3G | C3 Glomerulopathy | Patients with C3G | Iptacopan 200 mg twice daily vs. placebo, on top of supportive care | Reduction in proteinuria at 6 months. | Iptacopan showed a statistically significant reduction in proteinuria compared to placebo.[6][14] |
Potential Synergistic Combinations and Supporting Rationale
While clinical data on synergistic combinations are still emerging, the mechanism of Iptacopan suggests potential benefits when combined with other immunomodulators.
-
With Corticosteroids in Renal Diseases: In conditions like IgAN and C3G, where inflammation contributes to kidney damage, the targeted anti-inflammatory effect of Iptacopan on the complement system could be synergistic with the broad anti-inflammatory and immunosuppressive actions of corticosteroids. This combination could potentially allow for lower, safer doses of corticosteroids, reducing their long-term side effects.[15]
-
With B-cell Targeting Therapies (e.g., anti-CD20 antibodies like Rituximab): In antibody-mediated diseases, B-cell targeted therapies reduce the production of pathogenic autoantibodies. Iptacopan could act synergistically by inhibiting the downstream inflammatory cascade triggered by these antibodies via complement activation. A clinical trial is currently evaluating Iptacopan in combination with rituximab (B1143277) for ANCA-associated vasculitis.
-
With other Immunosuppressants: In various autoimmune and inflammatory conditions, combining Iptacopan with other immunosuppressive agents that target different aspects of the immune response, such as T-cell activation or cytokine signaling, could lead to a more profound and durable therapeutic effect.
Experimental Protocols for Evaluating Synergy
To rigorously assess the synergistic potential of Iptacopan with other immunomodulators, a combination of in vitro and in vivo studies is essential.
In Vitro Synergy Assessment
1. Complement Activity Assays:
-
Hemolytic Assays (CH50 and AP50): These functional assays measure the total activity of the classical (CH50) and alternative (AP50) complement pathways by assessing the ability of a serum sample to lyse antibody-sensitized sheep red blood cells.[16][17]
-
Protocol Outline:
-
Prepare antibody-sensitized sheep erythrocytes.
-
Serially dilute the test serum (from cell culture supernatant or animal models treated with the drug combination).
-
Incubate the diluted serum with the sensitized erythrocytes.
-
Measure hemoglobin release spectrophotometrically to determine the percentage of hemolysis.
-
The CH50 or AP50 unit is the reciprocal of the serum dilution that causes 50% lysis. A higher value indicates greater complement activity.
-
-
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Assays: ELISAs can be used to quantify the deposition of complement components (e.g., C3b, C5b-9) on target surfaces.[18][19]
-
Protocol Outline:
-
Coat microplate wells with an activator of the complement pathway (e.g., zymosan for the alternative pathway).
-
Incubate with the test serum containing the drug combination.
-
Wash the wells to remove unbound components.
-
Add a primary antibody specific for the complement component of interest (e.g., anti-C3b).
-
Add a secondary, enzyme-linked antibody.
-
Add a substrate and measure the colorimetric change to quantify the amount of deposited complement component.
-
-
2. Isobolographic Analysis for Synergy Quantification:
This method is a standard for determining whether the effect of a drug combination is synergistic, additive, or antagonistic.[20][21][22]
-
Protocol Outline:
-
Determine the dose-response curves for Iptacopan and the other immunomodulator individually.
-
From these curves, determine the concentration of each drug required to produce a specific level of effect (e.g., 50% inhibition of a particular response), known as the EC50.
-
On a graph, plot the EC50 of Iptacopan on the x-axis and the EC50 of the other drug on the y-axis. Draw a straight line connecting these two points (the line of additivity).
-
Test various combinations of the two drugs and determine the concentrations that produce the same 50% effect.
-
Plot these combination points on the graph.
-
Points falling below the line of additivity indicate synergy .
-
Points falling on the line indicate an additive effect.
-
Points falling above the line indicate antagonism .
-
-
In Vivo Synergy Assessment
Preclinical animal models of complement-mediated diseases are crucial for evaluating the in vivo efficacy of combination therapies.
-
Model Selection: Choose a relevant animal model that recapitulates the key features of the human disease (e.g., mouse models of IgA nephropathy, C3 glomerulopathy, or PNH).
-
Treatment Groups:
-
Vehicle control
-
Iptacopan alone
-
Other immunomodulator alone
-
Combination of Iptacopan and the other immunomodulator
-
-
Outcome Measures: Assess disease-specific parameters (e.g., proteinuria, kidney histology, hematological parameters) and markers of complement activation (e.g., serum C3 levels, tissue C3 deposition).
-
Synergy Analysis: Compare the outcomes in the combination therapy group to those in the monotherapy and control groups to determine if the effect is greater than additive.[23]
Visualizing Pathways and Workflows
Signaling Pathway: Iptacopan's Mechanism of Action
Caption: Iptacopan inhibits Factor B, preventing the formation of C3 convertase in the alternative pathway.
Experimental Workflow: In Vitro Synergy Assessment
Caption: Workflow for assessing drug synergy using isobolographic analysis.
Logical Relationship: Rationale for Combination Therapy
Caption: Targeting multiple pathogenic pathways may lead to synergistic therapeutic effects.
Conclusion
Iptacopan represents a significant advancement in the treatment of complement-mediated diseases by offering a targeted, oral therapy that inhibits the alternative complement pathway. While clinical data on its synergistic use with other immunomodulators is still in the early stages of investigation, there is a strong scientific rationale for such combination therapies. By targeting multiple, distinct pathways of the immune system, there is potential to achieve greater efficacy, improve patient outcomes, and potentially reduce the doses and associated toxicities of individual agents. The experimental frameworks provided in this guide offer a systematic approach for researchers and drug developers to explore and quantify the synergistic potential of Iptacopan in combination with other immunomodulators, paving the way for the next generation of treatments for complex immune-mediated diseases.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. novartis.com [novartis.com]
- 4. Present and future therapy options in IgA-nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. C3 Glomerulopathy: Novel Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complement inhibition in pre-clinical models of periodontitis and prospects for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Efficacy and Safety of Iptacopan in Patients With C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Complement inhibition in pre-clinical models of periodontitis and prospects for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trial.medpath.com [trial.medpath.com]
- 13. docwirenews.com [docwirenews.com]
- 14. altasciences.com [altasciences.com]
- 15. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapy of IgA nephropathy: time for a paradigm change - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdnewsline.com [mdnewsline.com]
- 18. researchgate.net [researchgate.net]
- 19. What diseases does Iptacopan treat? [synapse.patsnap.com]
- 20. Research Portal [iro.uiowa.edu]
- 21. What's the latest update on the ongoing clinical trials related to C3? [synapse.patsnap.com]
- 22. Iptacopan Reduces Proteinuria and Stabilizes Kidney Function in C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Update on Current Therapeutic Options in IgA Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Iptacopan Hydrochloride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Iptacopan hydrochloride in a laboratory setting.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment. The following procedures are based on general principles of chemical waste management and information from safety data sheets (SDS).
Hazard Assessment and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify this compound as not hazardous, others indicate potential hazards such as acute oral toxicity, skin irritation, and serious eye irritation.[1] Therefore, it is crucial to handle it with care. Always consult the specific SDS for the product you are using.
Before handling this compound for disposal, ensure the following personal protective equipment is used:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[2][3]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If creating dust or aerosols, use a NIOSH-approved respirator.[1][2]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[1][2]
-
Containment: Prevent further leakage or spillage.[2][3] Avoid discharge into drains, water courses, or onto the ground.[1][3][4]
-
Absorption: For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders.[2][3] For solid spills, carefully collect the material to avoid dust formation.[1]
-
Decontamination: Decontaminate the spill area and equipment by scrubbing with alcohol.[2][3]
-
Collection: Collect all contaminated materials, including absorbents and cleaning materials, into a suitable, labeled, and closed container for disposal.[1]
Disposal Procedures
The primary principle for the disposal of this compound is to adhere to all federal, state, and local regulations.[2][3] Do not dispose of this chemical in the regular trash or down the drain.[1] The sewer disposal of hazardous waste pharmaceuticals is prohibited.[5]
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Place excess or expired this compound and any materials contaminated with it (e.g., gloves, wipes, absorbent pads) into a designated, properly labeled hazardous waste container.[1]
-
Ensure the container is suitable for chemical waste and is kept tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][2][3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area or central hazardous waste storage facility, as per your institution's policy.
-
-
Final Disposal:
Disposal of Contaminated Packaging
Contaminated packaging, such as empty vials or containers that held this compound, should be disposed of in the same manner as the chemical itself.[3][4] For containers that can be triple-rinsed (or the equivalent), the rinsate should be collected and treated as hazardous waste. The rinsed container can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[1]
Summary of Disposal Recommendations
| Recommendation | Source |
| Dispose in accordance with federal, state, and local regulations. | MedchemExpress, Cleanchem Laboratories, CymitQuimica |
| Engage a licensed hazardous material disposal company. | Cleanchem Laboratories |
| Preferred disposal method is incineration. | Cleanchem Laboratories, CymitQuimica |
| Do not discharge into drains or water systems. | MedchemExpress, Cleanchem Laboratories, CymitQuimica |
| Dispose of contaminated packaging as the product itself. | Cleanchem Laboratories, MedchemExpress |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Iptacopan hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of potent pharmaceutical compounds like Iptacopan hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a first-in-class, orally bioavailable inhibitor of complement factor B.[1] While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or cause respiratory irritation.[2][3][4] Given the conflicting information, it is prudent to handle this compound as a potentially hazardous compound and adhere to stringent safety protocols.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its solid, powdered form.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Full-face Respirator or Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosolization, such as weighing and transferring powder. Use appropriate particulate filters (P100/FFP3).[5] Ensure a proper fit test has been conducted.[5] For low-risk activities, a disposable N95 respirator may be considered as a secondary measure.[5] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[5] |
| Eye Protection | Tightly fitting safety goggles with side-shields | Essential to protect against splashes and airborne particles.[2] |
| Body Protection | Disposable Coveralls | Materials like Tyvek® or microporous film offer protection against chemical splashes and dust.[5][6] Ensure full body coverage.[7] |
| Foot Protection | Shoe Covers | To be worn over footwear to prevent the spread of contamination.[7] |
Operational and Disposal Plans
Handling Procedures:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a glove box to control dust exposure.[2][8]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools and prevent electrostatic discharge.[2]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4]
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.[2]
-
In all cases of exposure, seek immediate medical attention.
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2]
-
Do not discharge into sewer systems or the environment.[2]
-
Contaminated packaging should also be disposed of in the same manner.[9]
Experimental Workflow for Handling this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. aiha.org [aiha.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
